SODIUM PERBORATE TETRAHYDRATE
Description
Properties
CAS No. |
10140-63-3 |
|---|---|
Molecular Formula |
BH11NaO7 |
Molecular Weight |
156.881 |
IUPAC Name |
boric acid;sodium;tetrahydrate |
InChI |
InChI=1S/BH3O3.Na.4H2O/c2-1(3)4;;;;;/h2-4H;;4*1H2 |
InChI Key |
OTODSOIAMBCXAI-UHFFFAOYSA-N |
SMILES |
B(O)(O)O.O.O.O.O.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Sodium Perborate Tetrahydrate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O) is a stable, solid source of active oxygen, making it a compound of significant interest in various industrial and pharmaceutical applications. Its utility as a bleaching agent in detergents, a disinfectant, and in dental preparations underscores the importance of well-defined synthesis and characterization protocols. This technical guide provides a comprehensive overview of a common laboratory-scale synthesis of sodium perborate tetrahydrate, along with detailed methodologies for its characterization. Key analytical techniques, including titration for active oxygen content, Fourier-transform infrared (FTIR) spectroscopy for structural elucidation, and thermal analysis for stability assessment, are discussed. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using diagrams to facilitate understanding and reproducibility.
Introduction
This compound is an inorganic peroxide that, unlike sodium percarbonate, contains a true peroxygen bond within its dimeric anion structure, [(B(OH)₂OO)₂]²⁻.[1] Upon dissolution in water, it hydrolyzes to release hydrogen peroxide and borate, providing its characteristic oxidative properties.[1][2] The tetrahydrate form is a white, odorless, and water-soluble crystalline solid.[1][3] Its stability in the solid state, coupled with the controlled release of active oxygen in solution, makes it a versatile reagent. In the pharmaceutical and drug development sectors, it finds application as a disinfectant and a preservative in some ophthalmic preparations.[1][4] Understanding its synthesis and rigorously characterizing its properties are crucial for ensuring its quality, efficacy, and safety in these applications.
Synthesis of this compound
The most prevalent method for the synthesis of this compound involves a two-step reaction. First, borax (B76245) (sodium tetraborate) is treated with a strong base, such as sodium hydroxide, to form sodium metaborate (B1245444).[1][5] Subsequently, the sodium metaborate solution is reacted with hydrogen peroxide under controlled temperature conditions to crystallize the desired this compound.[1][5]
Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted in the following diagram:
References
- 1. Sodium perborate - Wikipedia [en.wikipedia.org]
- 2. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. belinka-perkemija.com [belinka-perkemija.com]
- 5. karlancer.com [karlancer.com]
An In-depth Technical Guide to the Physicochemical Properties of Sodium Perborate Tetrahydrate for Researchers
This technical guide provides a comprehensive overview of the core physicochemical properties of sodium perborate (B1237305) tetrahydrate, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, outlines synthetic and decomposition pathways, and presents this information in a structured and accessible format.
Chemical Identity and Structure
Sodium perborate tetrahydrate is an inorganic peroxide that serves as a stable source of active oxygen.[1] Unlike sodium percarbonate, it is not a simple adduct of hydrogen peroxide but contains a true peroxygen bond within its dimeric anion, [B₂O₄(OH)₄]²⁻.[2] This structure consists of a six-membered ring with a chair conformation, containing a -B-O-O-B-O-O- core.[2]
Table 1: General and Structural Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | Sodium peroxoborate tetrahydrate, Dithis compound | [3] |
| Molecular Formula | NaBO₃·4H₂O or more accurately Na₂[B₂(O₂)₂(OH)₄]·6H₂O | [1][2] |
| Molecular Weight | 153.86 g/mol | [2] |
| CAS Number | 10486-00-7 | [2] |
| Appearance | White, odorless, crystalline powder | [4][5] |
| Crystal System | Monoclinic | [4] |
Physicochemical Data
The following tables summarize key quantitative physicochemical properties of this compound, crucial for its handling, application, and integration into experimental workflows.
Table 2: Thermal and Stability Properties
| Property | Value | Reference |
| Melting Point | 60-63 °C (decomposes) | [2][6] |
| Thermal Decomposition | Begins above 60 °C | [7] |
| pH (1% solution) | ~10.2 - 10.6 | [8] |
| Stability | Stable under normal conditions, but sensitive to heat, moisture, and contaminants.[4][5][9] Decomposes in the presence of heavy metal salts, strong reducing agents, strong acids, and organic materials.[3][5] |
Table 3: Solubility Profile
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 2.15 g / 100 mL | 18 | [2] |
| Water | 23 g / L | 20 | [10] |
| Water | Soluble, with decomposition | - | [6] |
| Acidic Solutions | Readily soluble | - | [4] |
| Glycerin | Soluble | - | [11] |
Synthesis and Decomposition Pathways
Synthesis of this compound
This compound is commercially produced by the reaction of borax (B76245) (sodium tetraborate) and sodium hydroxide (B78521) to form sodium metaborate, which is then reacted with hydrogen peroxide.[2]
A common laboratory-scale synthesis involves dissolving borax and sodium hydroxide in warm water, cooling the solution, and then slowly adding hydrogen peroxide.[12] The this compound crystallizes upon further cooling.[12]
Thermal Decomposition
The thermal decomposition of this compound is a multi-step process involving dehydration followed by the decomposition of the peroxy group to form sodium metaborate.[13][14] The process begins with the loss of water molecules to form the monohydrate, which then further decomposes at higher temperatures.[13][14]
Experimental Protocols
Detailed, standardized experimental protocols for the characterization of this compound are not extensively detailed in the readily available literature. However, the characterization of its physicochemical properties typically involves the following established analytical techniques:
-
Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC): This is a key method for studying the thermal decomposition of this compound.[13][14] A typical experiment would involve heating a small, precisely weighed sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate and monitoring the change in mass (TGA) and heat flow (DSC) as a function of temperature. This allows for the determination of decomposition temperatures and the quantification of water loss.
-
X-ray Diffraction (XRD): XRD is used to determine the crystal structure of the compound. A powdered sample is irradiated with X-rays, and the diffraction pattern is analyzed to identify the crystalline phases present and determine their lattice parameters.
-
Infrared Spectroscopy (IR): IR spectroscopy can be used to identify the functional groups present in the molecule, such as the B-O, O-O, and O-H bonds, providing structural information.[15]
-
Titration: The active oxygen content, a critical quality parameter, is often determined by redox titration, for example, with potassium permanganate.[8]
-
Solubility Determination: The solubility in various solvents is determined by preparing saturated solutions at a specific temperature, followed by the quantitative analysis of the dissolved solute concentration.[16][17]
Reactivity and Stability
This compound is a relatively stable solid but exhibits reactivity characteristic of a peroxide.[4][5]
-
Hydrolysis: In water, it hydrolyzes to produce hydrogen peroxide and borate, which is the basis for its oxidizing and bleaching properties.[1][2]
-
Reaction with Acids: It reacts with dilute acids to generate hydrogen peroxide.[4] With concentrated sulfuric acid, it can release oxygen and ozone.[4]
-
Oxidizing Agent: It is a versatile oxidizing agent in organic synthesis, capable of converting thioethers to sulfoxides and sulfones, and anilines to nitro compounds.[2][18]
-
Incompatibilities: It is incompatible with reducing agents, strong acids, alkalis, heavy metal salts, and organic materials.[9][10] It is also sensitive to moisture and heat, which can accelerate its decomposition.[4][10]
Applications in a Research Context
While its primary industrial applications are in detergents and bleaching agents, this compound's properties make it relevant in various research settings:[1]
-
Source of Hydrogen Peroxide: It serves as a stable, solid, and easily handled source of hydrogen peroxide for in situ generation in aqueous and organic media.[18]
-
Organic Synthesis: Its role as a selective oxidizing agent is of interest in the development of synthetic methodologies.
-
Disinfectant and Antiseptic Properties: The release of active oxygen imparts antiseptic properties, which can be explored in various biomedical applications.[1][19]
It is important to note that specific signaling pathways in the context of drug development involving this compound are not well-established in the scientific literature. Its biological effects are primarily attributed to the generation of reactive oxygen species.
Safety and Handling
This compound is a strong oxidant and can be irritating to the eyes and respiratory tract.[7] It is not combustible but enhances the combustion of other substances.[7] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling the compound.[7] It should be stored in a cool, dry, well-ventilated area away from incompatible materials.[4][5]
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Sodium perborate - Wikipedia [en.wikipedia.org]
- 3. This compound | 10486-00-7 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound, Sodium Perborate 4H2O Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. encyclopedia.com [encyclopedia.com]
- 7. ICSC 1046 - this compound [inchem.org]
- 8. This compound, 97%, pure 1 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. redox.com [redox.com]
- 11. Page loading... [guidechem.com]
- 12. prepchem.com [prepchem.com]
- 13. Multistep thermal decomposition of granular this compound: a kinetic approach to complex reactions in solid–gas systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
An In-Depth Technical Guide to the Crystal Structure Analysis of Sodium Perborate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of sodium perborate (B1237305) tetrahydrate, a compound of significant industrial and scientific interest. This document outlines the precise structural details as determined by single-crystal X-ray diffraction, presents detailed experimental protocols for its synthesis and crystallographic analysis, and includes visualizations to clarify the analytical workflow.
Introduction: Clarifying the Structure
Commonly referred to as sodium perborate tetrahydrate with the misleading formula NaBO₃·4H₂O, the true chemical structure of this compound is more accurately represented as disodium (B8443419) tetrahydroxo-di-μ-peroxo-diborate hexahydrate , with the chemical formula Na₂[B₂(O₂)₂(OH)₄]·6H₂O .[1] This distinction is critical as the compound is not a simple hydrate (B1144303) of sodium perborate but contains a complex dimeric peroxyborate anion. The structure consists of sodium cations, water molecules of hydration, and the centrosymmetric cyclic [B₂(O₂)₂(OH)₄]²⁻ anion.[1] In this anion, two boron atoms are bridged by two peroxo groups, and their tetrahedral coordination is completed by terminal hydroxyl groups.[1]
Quantitative Crystallographic Data
The following table summarizes the key crystallographic data obtained from the refinement of the X-ray crystal structure of disodium tetrahydroxo-di-μ-peroxo-diborate hexahydrate.[1]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | Pī |
| Unit Cell Dimensions | |
| a | 6.837(1) Å |
| b | 7.370(1) Å |
| c | 7.283(1) Å |
| α | 98.77(1)° |
| β | 101.85(1)° |
| γ | 120.33(1)° |
| Formula Units per Cell (Z) | 1 |
| Selected Mean Bond Lengths | |
| B-OH | 1.442 Å |
| B-O (peroxo bridge) | 1.495 Å |
Experimental Protocols
Synthesis of this compound Crystals
High-quality single crystals suitable for X-ray diffraction can be obtained through the reaction of borax (B76245) (sodium tetraborate) and sodium hydroxide (B78521) with hydrogen peroxide.
Materials:
-
Borax (Na₂B₄O₇·10H₂O)
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve 24 grams of borax and 5 grams of sodium hydroxide in 150 ml of warm deionized water in a beaker.
-
Cool the resulting sodium metaborate (B1245444) solution to room temperature.
-
Slowly add 28.3 ml of 30% hydrogen peroxide to the solution while stirring.
-
Place the beaker in an ice bath to further cool the solution and promote crystallization.
-
Continue stirring for approximately 20 minutes as fine, colorless crystals of this compound precipitate.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals sequentially with two portions of ice-cold deionized water, followed by two portions of ethanol (B145695) to facilitate drying.
-
Allow the crystals to air dry.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the determination of the crystal structure using a single-crystal X-ray diffractometer.
1. Crystal Selection and Mounting:
-
Under a microscope, select a well-formed, single crystal with dimensions typically in the range of 0.1-0.3 mm.
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.
2. Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
Perform an initial set of diffraction scans to determine the unit cell parameters and the crystal's orientation matrix.
-
Based on the unit cell and Bravais lattice, a data collection strategy is devised to collect a complete and redundant set of diffraction data. This typically involves a series of φ and ω scans.
-
The diffraction intensities are recorded using an area detector, such as a CCD or CMOS detector.
3. Data Reduction:
-
The raw diffraction images are processed to integrate the intensities of each reflection.
-
Corrections are applied for various factors, including Lorentz factor, polarization, and absorption.
-
The data is scaled and merged to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.
4. Structure Solution and Refinement:
-
The space group is determined from the systematic absences in the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares methods against the experimental diffraction data. This iterative process adjusts atomic positions, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
The final refinement converges to a low R-factor, indicating a good agreement between the model and the experimental data.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound.
References
An In-Depth Technical Guide to the Thermal Decomposition of Sodium Perborate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal decomposition of sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O), a compound of interest for its role as a stable source of active oxygen. A thorough understanding of its thermal behavior is critical for applications in chemical synthesis, formulation development, and safety assessments. This document details the decomposition pathway, quantitative analysis of mass loss, and the specific experimental protocols utilized for its characterization.
Decomposition Pathway and Mechanism
The thermal decomposition of sodium perborate tetrahydrate is a multi-step process that occurs through successive dehydration and oxidative decomposition stages. The compound does not decompose in a single step but rather through a series of transformations, ultimately yielding anhydrous sodium metaborate (B1245444) (NaBO₂).[1]
The process can be summarized in three primary stages:
-
Initial Dehydration: The first and most significant mass loss occurs at relatively low temperatures, corresponding to the release of three molecules of water of hydration. This transforms the tetrahydrate into the more stable sodium perborate monohydrate (NaBO₃·H₂O).
-
Final Dehydration: As the temperature increases, the remaining molecule of water is released, forming anhydrous sodium perborate (NaBO₃).
-
Decomposition with Oxygen Release: The final stage involves the decomposition of the anhydrous sodium perborate. This is an exothermic process where the peroxo-group decomposes, releasing molecular oxygen and rearranging the solid structure to form sodium metaborate (NaBO₂).[1]
The following diagram illustrates this sequential decomposition pathway.
Quantitative Analysis of Thermal Decomposition
Thermogravimetric analysis (TGA) is the primary technique for quantifying the mass loss associated with each stage of decomposition. The data reveals distinct temperature ranges for each transformation, which are summarized below. The experimental mass loss values align closely with the theoretical calculations based on the stoichiometry of the reactions.
| Stage | Temperature Range (°C) | Evolved Species | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Solid Product |
| 1 | 60 - 150 | 3 H₂O | 35.14% | ~35% | NaBO₃·H₂O |
| 2 | 150 - 180 | H₂O | 11.71% | ~12% | NaBO₃ |
| 3 | 180 - 250 | ½ O₂ | 10.40% | ~10% | NaBO₂ |
| Total | 60 - 250 | 4H₂O + ½O₂ | 57.25% | ~57% | NaBO₂ |
Experimental Methodologies
The characterization of the thermal decomposition of this compound is primarily achieved through a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) coupled with mass spectrometry (MS).
TGA/DSC Protocol
Objective: To quantitatively measure the mass loss and associated heat flow of this compound as a function of temperature.
Methodology:
-
Instrumentation: A simultaneous TGA/DSC instrument is employed.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into an inert crucible, commonly made of alumina (B75360) (Al₂O₃) or platinum.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant linear rate, typically 10 °C/min, from ambient temperature to a final temperature of approximately 300-400 °C to ensure the completion of all decomposition stages.
-
Atmosphere: The furnace is purged with a continuous flow of an inert gas, such as dry nitrogen or argon, at a typical flow rate of 20-50 mL/min. This prevents oxidative side reactions and efficiently removes evolved gases from the sample environment.
-
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, from which the stoichiometry of the dehydration and decomposition steps is determined. The DSC curve plots the heat flow, identifying endothermic events (like dehydration) and exothermic events (like the final decomposition).
Evolved Gas Analysis (EGA-MS) Protocol
Objective: To identify the chemical nature of the gaseous species evolved during each stage of the thermal decomposition.
Methodology:
-
Instrumentation: The outlet of a TGA instrument is coupled to a quadrupole mass spectrometer via a heated transfer line.
-
Ionization: As gases evolve from the TGA, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact.
-
Mass Analysis: The resulting ions are sorted by their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrometer monitors specific m/z values corresponding to the expected evolved gases. For the decomposition of this compound, the key ions monitored are:
-
m/z = 18: Corresponds to water (H₂O⁺), which is detected during the first two dehydration stages.
-
m/z = 32: Corresponds to molecular oxygen (O₂⁺), detected during the final exothermic decomposition stage.[2] The intensity of these ion signals is plotted against temperature, correlating directly with the mass loss steps observed in the TGA data.
-
The general workflow for these analytical experiments is depicted in the following diagram.
Conclusion
The thermal decomposition of this compound is a well-defined, multi-step process involving sequential dehydration and decomposition. The transformation proceeds via a stable monohydrate intermediate, followed by the formation of an anhydrous perborate, which finally decomposes to sodium metaborate with the evolution of oxygen. The quantitative data obtained from TGA, combined with the identification of evolved gases by EGA-MS, provides a clear and comprehensive understanding of this process. The detailed experimental protocols outlined in this guide serve as a robust framework for the accurate and reproducible characterization of this and similar hydrated compounds.
References
understanding the oxidizing mechanism of sodium perborate tetrahydrate
An In-depth Technical Guide to the Oxidizing Mechanism of Sodium Perborate (B1237305) Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium perborate tetrahydrate (SPB), with the chemical formula Na₂[B₂(O₂)₂(OH)₄]·6H₂O, is a stable, crystalline, and versatile inorganic oxidizing agent. It serves as a solid source of hydrogen peroxide, offering significant advantages in handling, stability, and storage over aqueous hydrogen peroxide solutions.[1][2] This guide elucidates the core oxidizing mechanism of SPB, detailing its behavior in aqueous media, the nature of the active oxidizing species, and the kinetics of its decomposition. It provides structured quantitative data and detailed experimental protocols for the analysis of its oxidizing capacity, intended to support research, development, and quality control applications.
The Core Oxidizing Mechanism
The oxidizing power of this compound is fundamentally derived from its hydrolysis in water, which liberates hydrogen peroxide (H₂O₂).[1][2][3] Unlike simple peroxide adducts, SPB contains true peroxygen bonds within its dimeric peroxoborate anion structure, [B₂(O₂)₂(OH)₄]²⁻, contributing to its enhanced stability.
Hydrolysis and Formation of Active Species
Upon dissolution in water, the peroxoborate anion undergoes hydrolysis. This is not a simple dissolution but a series of equilibrium reactions. The initial hydrolysis step produces a peroxyborate monomer, which is in equilibrium with boric acid, hydrogen peroxide, and the hydroperoxyl anion (HO₂⁻).[3]
The key equilibria in aqueous solution are:
-
[B₂(O₂)₂(OH)₄]²⁻ + 2H₂O ⇌ 2[B(OH)₃(OOH)]⁻
-
[B(OH)₃(OOH)]⁻ ⇌ B(OH)₃ + HO₂⁻
-
HO₂⁻ + H₂O ⇌ H₂O₂ + OH⁻
The primary active oxidizing species is hydrogen peroxide . However, it is crucial to note that SPB is not merely a mixture of sodium borate (B1201080) and hydrogen peroxide.[2] The presence of peroxoborate anions in solution can deliver the hydroperoxide anion at a lower pH than when using H₂O₂ alone, and the borate acts as a buffer, typically creating a mildly alkaline solution (pH 10-11).[2][4] In certain organic reactions, the borate is considered a more effective leaving group than the hydroxide (B78521) ion generated from standard H₂O₂ oxidations, leading to milder reaction conditions.[2]
Factors Influencing Oxidizing Activity
-
Temperature : The release of active oxygen and the rate of oxidation increase significantly with temperature. Thermal decomposition of the solid begins at approximately 60°C.[5][6]
-
pH : The speciation of perborate and the stability of hydrogen peroxide are highly pH-dependent. In acidic solutions, the equilibrium shifts to favor the formation of H₂O₂.[7] In strongly alkaline solutions (pH 8-12), the peroxyborate anion [B(OH)₃(OOH)]⁻ is a dominant species.[5]
-
Activators : In applications like detergents, activators such as tetraacetylethylenediamine (B84025) (TAED) are used. TAED reacts with the hydroperoxyl anion to form peracetic acid, a more potent oxidizing agent that is effective at lower temperatures (40-60°C).
Quantitative Data
The kinetic parameters associated with this compound's stability and reactivity are essential for predicting its behavior under various conditions.
Thermal Decomposition Kinetics
The thermal decomposition of SPB tetrahydrate is a multi-step process involving dehydration followed by the decomposition of the peroxy structure.
| Parameter | Process | Value (kJ/mol) | Method |
| Activation Energy (Ea) | Dehydration (Tetrahydrate → Monohydrate) | 80.18 | Isothermal, Fluidized-bed Drier[4][8] |
| Activation Energy (Ea) | Decomposition (to Sodium Metaborate) | 150 - 300 | Nonisothermal, Model-fitting[9] |
Note: The activation energy for the final decomposition can vary significantly depending on the experimental conditions and the presence of other substances.
Hydrogen Peroxide Release in Solution
Studies on the release of H₂O₂ from SPB in aqueous solution provide insight into its effective lifetime as an oxidizing agent in a closed system.
| Time Point | Event | Conditions | Reference |
| ~27 hours | H₂O₂ concentration reaches peak | 25-100 µg/mL SPB in water at 37°C | [10] |
| ~3 days (75 hours) | H₂O₂ concentration reaches a plateau | 25-100 µg/mL SPB in water at 37°C | [10] |
| Up to 28 days | Low levels of H₂O₂ remain present | 25-100 µg/mL SPB in water at 37°C | [10] |
Experimental Protocols
The oxidizing capacity of sodium perborate is quantified by its "active oxygen" content, which is the measure of its oxidizing power, expressed as the mass percentage of oxygen that is liberated for oxidation.
Determination of Active Oxygen Content by Permanganate (B83412) Titration (ASTM D2180)
This method determines active oxygen by titrating an acidified solution of the sample with a standardized potassium permanganate (KMnO₄) solution.[7][11]
Principle: In an acidic medium, hydrogen peroxide released from SPB reacts with permanganate according to the following equation: 5H₂O₂ + 2KMnO₄ + 3H₂SO₄ → K₂SO₄ + 2MnSO₄ + 8H₂O + 5O₂
Reagents:
-
Sulfuric Acid (H₂SO₄), 1:9 dilution (v/v)
-
Standard Potassium Permanganate (KMnO₄) solution, 0.1 N
Procedure:
-
Sample Preparation : Accurately weigh a sample of this compound (e.g., 0.2-0.3 g) and quantitatively transfer it to a 500 mL volumetric flask containing 250 mL of deionized water.
-
Dissolution : Gently swirl the flask to dissolve the sample.
-
Acidification : Dilute to the 500 mL mark with H₂SO₄ (1:9) and mix thoroughly.
-
Aliquot : Immediately pipette a 25.0 mL aliquot of the prepared solution into a 250 mL Erlenmeyer flask.
-
Titration : Titrate the aliquot with standard 0.1 N KMnO₄ solution. The endpoint is reached when a faint, persistent pink color is observed.
-
Blank Titration : Perform a blank titration using deionized water and acid to determine the volume of KMnO₄ needed to produce the same pink endpoint.
-
Calculation : Active Oxygen, % = [((V - B) × N × 0.008) / W_a] × 100 Where:
-
V = Volume of KMnO₄ solution for sample titration (mL)
-
B = Volume of KMnO₄ solution for blank titration (mL)
-
N = Normality of the KMnO₄ solution
-
0.008 = Milliequivalent weight of active oxygen
-
W_a = Weight of sample in the aliquot (g)
-
Determination of Active Oxygen by Iodometric Titration
This is an alternative redox titration suitable for determining the concentration of oxidizing agents.[12]
Principle: The hydrogen peroxide liberated from SPB in an acidic solution oxidizes an excess of potassium iodide (KI) to elemental iodine (I₂). The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator.[12][13][14]
Reaction 1: H₂O₂ + 2KI + H₂SO₄ → I₂ + K₂SO₄ + 2H₂O Reaction 2: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
Reagents:
-
Sulfuric Acid (H₂SO₄), ~2 M
-
Potassium Iodide (KI), solid or solution
-
Standard Sodium Thiosulfate (Na₂S₂O₃) solution, 0.1 N
-
Starch indicator solution
Procedure:
-
Sample Preparation : Accurately weigh a sample of SPB (e.g., 0.2 g) into a 250 mL Erlenmeyer flask.
-
Dissolution & Acidification : Add ~50 mL of deionized water and 10 mL of 2 M H₂SO₄.
-
Iodide Addition : Add an excess of KI (~2 g) to the flask, swirl to dissolve, and allow the reaction to proceed in the dark for 10-15 minutes. The solution will turn a dark brown/reddish color.[14][15]
-
Titration (Part 1) : Titrate the liberated iodine with standard 0.1 N Na₂S₂O₃ solution until the dark color fades to a pale yellow.
-
Indicator Addition : Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Titration (Part 2) : Continue the titration dropwise with Na₂S₂O₃ until the blue color disappears completely. This is the endpoint.
-
Calculation : Use the stoichiometry of the reactions to calculate the amount of H₂O₂ and, subsequently, the active oxygen content.
General Oxidation Mechanism in Synthesis
In organic synthesis, sodium perborate serves as a convenient and mild oxidant for a range of transformations, such as the oxidation of thioethers to sulfoxides and sulfones or the conversion of organoboranes to alcohols.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium perborate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. research.itu.edu.tr [research.itu.edu.tr]
- 5. Frontiers | Chemical Oscillations With Sodium Perborate as Oxidant [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. store.astm.org [store.astm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Depletion Rate of Hydrogen Peroxide from Sodium Perborate Bleaching Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. en.psgraw.com [en.psgraw.com]
- 12. Iodometry - Wikipedia [en.wikipedia.org]
- 13. usptechnologies.com [usptechnologies.com]
- 14. internationaljournalssrg.org [internationaljournalssrg.org]
- 15. xylemanalytics.com [xylemanalytics.com]
- 16. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
Sodium Perborate Tetrahydrate: A Technical Guide to its History, Discovery, and Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium perborate (B1237305) tetrahydrate, a compound of significant industrial importance, has played a pivotal role in the development of detergents and bleaching agents. This technical guide provides an in-depth exploration of its history, discovery, chemical properties, and synthesis. Detailed experimental protocols and analytical methodologies are presented to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
History and Discovery
Sodium perborate was first synthesized in 1898, an achievement independently credited to Russian chemist Sebastian Tanatar and the team of P. Melikoff and L. Pissadewsky.[1] Their pioneering work involved the reaction of sodium borate (B1201080) with hydrogen peroxide in a sodium hydroxide (B78521) solution. Tanatar also explored an alternative electrolytic method for its production from a sodium borate solution.[1]
The industrial significance of sodium perborate began to be realized in the early 20th century. In 1904, Dr. Otto Liebknecht, a chemist at the German company Degussa (now Evonik Industries), developed a commercially viable chemical synthesis process. This breakthrough paved the way for the large-scale production of sodium perborate.
A pivotal moment in the history of this compound came in 1907 when the company Henkel & Cie. incorporated Degussa's sodium perborate into their new detergent, Persil. The name "Persil" itself is a portmanteau of "perborate" and "silicate," the two key ingredients. This innovation revolutionized laundry practices by introducing a "self-activating" bleaching agent, significantly reducing the labor-intensive process of sun bleaching. The commercial success of Persil was so immense that it necessitated the expansion of sodium perborate production to larger facilities. Over the years, production methods have been refined, including the introduction of new electrolytic processes in 1920 to improve efficiency.
Physicochemical Properties
Sodium perborate tetrahydrate is a white, odorless, crystalline solid. It is a hydrated salt of sodium perborate and is considered a stable, solid source of active oxygen. Unlike sodium percarbonate, which is an adduct of sodium carbonate and hydrogen peroxide, sodium perborate contains a true peroxygen bond within its dimeric anion, [B₂(O₂)₂(OH)₄]²⁻. Upon dissolution in water, it hydrolyzes to release hydrogen peroxide and borate.[1]
| Property | Value | Reference |
| Chemical Formula | Na₂[B₂(O₂)₂(OH)₄]·6H₂O | [1] |
| Molecular Weight | 153.86 g/mol | [1] |
| Appearance | White crystalline powder | |
| Odor | Odorless | |
| Melting Point | 63 °C (decomposes) | [1] |
| Solubility in Water | 2.15 g/100 mL at 18 °C | [1] |
| pH (1.5% solution) | ~10 | |
| Active Oxygen Content | ~10.4% | |
| Bulk Density | 0.7 - 0.9 g/cm³ | |
| CAS Number | 10486-00-7 |
Experimental Protocols
Laboratory Synthesis of this compound
This protocol is based on the reaction of borax (B76245) (sodium tetraborate (B1243019) decahydrate), sodium hydroxide, and hydrogen peroxide.
Materials:
-
Borax (Na₂B₄O₇·10H₂O): 24 grams
-
Sodium Hydroxide (NaOH): 5 grams
-
3% Hydrogen Peroxide (H₂O₂): 283 mL
-
Warm Deionized Water: 150 mL
-
Ice
-
Beakers
-
Stirring Rod
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Ethyl Alcohol
-
Ethyl Ether
Procedure:
-
In a beaker, dissolve 24 grams of borax and 5 grams of sodium hydroxide in 150 mL of warm deionized water. Stir until all solids are dissolved.
-
Cool the solution to room temperature.
-
Slowly add 283 mL of 3% hydrogen peroxide to the borax-sodium hydroxide solution while stirring.
-
To further cool the solution and promote crystallization, place the beaker in an ice bath and add approximately 20 grams of ice directly to the solution.
-
Continue to stir the solution frequently for about 20 minutes. Fine crystals of this compound will begin to precipitate.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with two successive portions of 25 mL of ethyl alcohol.
-
Follow the alcohol wash with two successive portions of 25 mL of ethyl ether to aid in drying.
-
Carefully remove the filter paper with the crystals and allow them to air dry completely in a well-ventilated area, away from ignition sources. Store the dried this compound in a tightly sealed container.[2]
Industrial Production Overview
The industrial-scale production of this compound typically involves the following steps:
-
Formation of Sodium Metaborate (B1245444): Borax is reacted with sodium hydroxide to form a solution of sodium metaborate (NaBO₂).[1] Na₂B₄O₇ + 2NaOH → 4NaBO₂ + H₂O[1]
-
Reaction with Hydrogen Peroxide: The sodium metaborate solution is then reacted with a concentrated solution of hydrogen peroxide.[1]
-
Crystallization: The reaction mixture is cooled to induce the crystallization of this compound. The crystal size can be controlled by the addition of surfactants.[1]
-
Separation and Drying: The crystals are separated from the mother liquor by centrifugation and then dried to the desired moisture content.
Analytical Methods for Characterization
Determination of Active Oxygen Content by Titration
The active oxygen content of this compound can be determined by titration with a standardized solution of potassium permanganate (B83412) (KMnO₄) in an acidic medium. The hydrogen peroxide released by the hydrolysis of sodium perborate reacts with the permanganate ion.
Procedure Outline:
-
A precisely weighed sample of this compound is dissolved in deionized water.
-
The solution is acidified with dilute sulfuric acid.
-
The acidified solution is then titrated with a standardized solution of potassium permanganate until a faint, persistent pink color is observed, indicating the endpoint.
-
The active oxygen content is calculated based on the volume and concentration of the KMnO₄ solution used.[3][4]
Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify this compound by its characteristic vibrational modes.
Procedure Outline:
-
A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder.
-
The infrared spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum is compared with a reference spectrum of this compound for identification. Key characteristic peaks for perborates are typically observed in the regions of 1050-950 cm⁻¹ and 870-850 cm⁻¹.[5]
Visualizations
Caption: Historical timeline of the discovery and commercialization of sodium perborate.
Caption: Laboratory synthesis workflow for this compound.
References
Unraveling the Solubility of Sodium Perborate Tetrahydrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O) is a well-established oxidizing agent, widely recognized for its application in detergents, bleaching agents, and various organic syntheses. Its utility in organic chemistry is often as a stable, solid-state source of hydrogen peroxide.[1][2] While its properties and solubility in aqueous systems are well-documented, a comprehensive understanding of its behavior in organic solvents is crucial for its application in non-aqueous reaction media, which is of significant interest in pharmaceutical and fine chemical synthesis. This technical guide provides an in-depth overview of the solubility of sodium perborate tetrahydrate in organic solvents, addresses the scarcity of quantitative data, and furnishes a generalized experimental protocol for its determination.
Core Concept: Limited Solubility in Organic Media
A thorough review of the existing scientific literature reveals a notable lack of quantitative data on the solubility of this compound in common organic solvents. The prevailing consensus is that this hydrated inorganic salt is largely insoluble in most organic solvents. This limited solubility is a critical consideration for its use in organic reactions, where it is typically employed as a solid suspended in the reaction mixture rather than a dissolved reagent. Its reactivity in such heterogeneous systems is well-documented, for instance, in the oxidation of aldehydes and sulfides, often in the presence of an acidic organic solvent like acetic acid with which it reacts.
Data Presentation: Solubility Summary
The following table summarizes the available solubility information for this compound. It is important to note the preponderance of qualitative or non-reported data for organic solvents, which stands in stark contrast to its well-defined aqueous solubility.
| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) | Temperature (°C) | Notes |
| Aqueous | ||||
| Water | H₂O | 2.15 | 18 | [3] |
| Water | H₂O | 1.93 | 15 | [4] |
| Organic | ||||
| Methanol | CH₃OH | Not Reported | - | Generally considered insoluble. |
| Ethanol | C₂H₅OH | Not Reported | - | Generally considered insoluble. |
| Acetone | C₃H₆O | Not Reported | - | Generally considered insoluble. |
| Acetic Acid | CH₃COOH | Reacts | - | Reacts to form peracetic acid. |
| Dimethylformamide (DMF) | C₃H₇NO | Not Reported | - | No quantitative data available. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Not Reported | - | While DMSO dissolves many inorganic salts, data for sodium perborate is not available.[5] |
| Hexane | C₆H₁₄ | Insoluble | - | As a non-polar hydrocarbon, insolubility is expected. |
| Dichloromethane | CH₂Cl₂ | Insoluble | - | As a non-polar organic solvent, insolubility is expected. |
Experimental Protocol: A Generalized Approach for Solubility Determination
Given the absence of specific, published protocols for determining the solubility of this compound in organic solvents, a generalized methodology based on the saturation shake-flask method is proposed. This method is adaptable for various sparingly soluble inorganic salts in organic media.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Temperature-controlled orbital shaker or magnetic stirrer with a hot plate
-
Calibrated thermometer
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE, with a pore size of 0.22 µm or smaller)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Inert gas (e.g., nitrogen or argon) for sensitive solvents
-
Analytical instrumentation for quantification (e.g., ICP-OES for boron analysis, or a validated titration method for active oxygen content)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed, airtight flask. The excess solid is crucial to ensure saturation is reached.
-
Place the flask in a temperature-controlled shaker or on a stirrer with a water bath set to the desired experimental temperature.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution stabilizes.
-
-
Sample Collection and Filtration:
-
Once equilibrium is assumed, cease agitation and allow the solid to settle for a specified period (e.g., 2-4 hours) while maintaining the constant temperature.
-
Carefully draw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove all undissolved solid particles.
-
-
Sample Analysis:
-
Determine the weight of the collected filtrate.
-
Quantify the concentration of this compound in the filtrate. Due to its potential instability and reactivity, direct quantification of the dissolved salt can be challenging. An indirect method is often more reliable:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Dilute an aliquot of the filtrate with a suitable solvent and analyze for the concentration of boron. This value can then be used to calculate the concentration of this compound.
-
Titration: A redox titration can be employed to determine the active oxygen content of the filtrate. This can be correlated back to the concentration of this compound. However, the stability of the compound in the chosen organic solvent must be considered, as decomposition would lead to inaccurate results.
-
-
-
Calculation of Solubility:
-
From the quantified concentration and the known volume/weight of the filtrate, calculate the solubility in the desired units (e.g., g/100 g of solvent or g/L of solvent).
-
Considerations for Stability:
This compound is an oxidizing agent and may be unstable or reactive in certain organic solvents, especially at elevated temperatures or in the presence of impurities.[6] It is advisable to conduct preliminary stability studies. This can involve analyzing the active oxygen content of the solution over time to detect any decomposition.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the generalized workflow for the experimental determination of this compound solubility in an organic solvent.
Signaling Pathways and Logical Relationships
In the context of solubility, a direct signaling pathway is not applicable. However, a logical relationship diagram can illustrate the factors influencing the solubility of an inorganic salt like this compound in an organic solvent.
Conclusion
For researchers, scientists, and drug development professionals, it is imperative to recognize that this compound exhibits very limited solubility in most organic solvents. The lack of quantitative data in the literature necessitates that for applications requiring a dissolved state, solubility must be determined empirically. The generalized experimental protocol provided in this guide offers a robust starting point for such investigations. In many organic synthesis applications, this compound will continue to be effectively utilized as a solid-phase reagent, leveraging its stability and ease of handling as a source of active oxygen in a heterogeneous reaction environment.
References
Spectroscopic Analysis of Sodium Perborate Tetrahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O), a key source of active oxygen, is widely utilized in pharmaceutical and chemical industries for its bleaching and antiseptic properties. Its efficacy and stability are intrinsically linked to its molecular structure and purity, necessitating precise analytical characterization. This technical guide provides an in-depth overview of the core spectroscopic techniques for the analysis of sodium perborate tetrahydrate, offering detailed experimental protocols, data interpretation, and structural insights.
The structure of sodium perborate is not a simple adduct of hydrogen peroxide but rather contains a dimeric peroxyborate anion, [B₂(O₂)₂(OH)₄]²⁻. This anion consists of a six-membered ring with a chair conformation, comprising two boron atoms, two peroxo groups, and two hydroxyl groups attached to each boron atom. The tetrahydrate form, more accurately represented as Na₂[B₂(O₂)₂(OH)₄]·6H₂O, incorporates six molecules of water of crystallization.[1]
Vibrational Spectroscopy: Elucidating Molecular Bonds
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within the this compound molecule.
Infrared (IR) Spectroscopy
Key Vibrational Modes: The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The most prominent features arise from the O-H groups of the water of hydration and the hydroxyl groups of the peroxyborate anion, as well as vibrations within the borate-peroxide ring.
Data Summary:
| Wavenumber (cm⁻¹) | Assignment |
| ~3593 (sharp) | Non-hydrogen-bonded O-H stretching |
| 3000-3500 (broad) | Hydrogen-bonded O-H stretching |
| ~1670 | H-O-H bending (water of hydration) |
| 946–1045 | B-O stretching vibrations |
| TBD | O-O stretching (peroxide) |
| TBD | B-O-O bending and other ring vibrations |
TBD: To Be Determined from more specific literature. A sharp peak around 3593 cm⁻¹ is attributed to the O-H stretching of non-hydrogen-bonded hydroxyl groups, while a broad absorption band between 3000 and 3500 cm⁻¹ indicates the presence of extensive hydrogen bonding.[2] The bending vibration of the water molecules of hydration is observed around 1670 cm⁻¹.[2] The region between 946 and 1045 cm⁻¹ is characteristic of B-O stretching vibrations.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
-
-
Analysis: The sample is brought into firm contact with the ATR crystal using the pressure clamp. The spectrum is then recorded and corrected against the background.
Raman Spectroscopy
Key Vibrational Modes: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The O-O peroxide stretch, which is often weak in the IR spectrum, is expected to be more prominent in the Raman spectrum.
Data Summary:
| Wavenumber (cm⁻¹) | Assignment |
| TBD | O-O stretching (peroxide) |
| TBD | Symmetric B-O stretching |
| TBD | Ring breathing and deformation modes |
TBD: To Be Determined from more specific literature.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: A small amount of the solid this compound powder is placed in a glass capillary tube or on a microscope slide.
-
Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector.
-
Parameters:
-
Laser Power: 5-10 mW (to avoid sample degradation)
-
Integration Time: 10-60 seconds
-
Accumulations: 5-10
-
Spectral Range: 200-4000 cm⁻¹
-
-
Analysis: The laser is focused on the sample, and the scattered light is collected and analyzed. A baseline correction may be necessary to remove fluorescence background.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Boron Environment
Solid-state NMR spectroscopy is a powerful technique for investigating the local environment of boron atoms within the crystal lattice. ¹¹B is a quadrupolar nucleus, which influences its NMR spectrum.
¹¹B Solid-State NMR
Expected Chemical Shifts: The ¹¹B NMR spectrum is expected to show resonances corresponding to the four-coordinate boron atoms in the [B₂(O₂)₂(OH)₄]²⁻ anion. The chemical shift will be influenced by the surrounding atoms and the overall symmetry of the boron site. For tetracoordinate borates, chemical shifts are typically observed between +12 and -8 ppm.
Experimental Protocol: ¹¹B Solid-State NMR
-
Sample Preparation: The powdered this compound is packed into a zirconia rotor (e.g., 4 mm diameter).
-
Instrument: A solid-state NMR spectrometer operating at a high magnetic field (e.g., 9.4 T or higher) is required to obtain high-resolution spectra of quadrupolar nuclei.
-
Parameters:
-
Technique: Magic Angle Spinning (MAS) is essential to average out anisotropic interactions and obtain narrower lines.
-
Spinning Speed: 10-15 kHz.
-
Pulse Sequence: A simple one-pulse experiment or a Hahn-echo sequence can be used.
-
Recycle Delay: A sufficiently long recycle delay should be used to ensure full relaxation of the ¹¹B nuclei.
-
Referencing: The chemical shifts are typically referenced externally to BF₃·OEt₂.
-
-
Analysis: The acquired spectrum is processed with appropriate line broadening and phasing. The isotropic chemical shift and quadrupolar coupling parameters can be extracted by spectral simulation.
X-ray Diffraction (XRD): Unveiling the Crystal Structure
Powder X-ray diffraction (XRD) is the definitive technique for determining the crystal structure, including unit cell dimensions and space group, of a crystalline solid like this compound.
Crystallographic Data:
The crystal structure of this compound (Na₂[B₂(O₂)₂(OH)₄]·6H₂O) is triclinic.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | TBD |
| b (Å) | TBD |
| c (Å) | TBD |
| α (°) | TBD |
| β (°) | TBD |
| γ (°) | TBD |
| Z | TBD |
TBD: To Be Determined from specific crystallographic studies. A full refinement of the crystal structure would provide the precise atomic coordinates and bond lengths/angles.
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation: A finely ground powder of this compound is packed into a sample holder. A flat, smooth surface is crucial for accurate data.
-
Instrument: A powder X-ray diffractometer with a copper (Cu Kα, λ = 1.5406 Å) or other suitable X-ray source.
-
Parameters:
-
2θ Range: 10-80°
-
Step Size: 0.02°
-
Scan Speed: 1-2°/minute
-
-
Analysis: The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). The positions and intensities of the diffraction peaks can be used to identify the crystalline phase and determine the unit cell parameters through indexing software. Rietveld refinement can be used for a full crystal structure solution and refinement.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic and structural analysis of this compound.
Structural Representation
The core of the this compound structure is the dimeric anion.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating IR, Raman, NMR, and XRD techniques, provides a multi-faceted and robust approach for its structural elucidation and quality control. Each technique offers unique insights into the molecular and crystalline structure, from the vibrational modes of its functional groups to the precise arrangement of atoms in the crystal lattice. The detailed experimental protocols and data interpretation guidelines presented in this guide serve as a valuable resource for researchers and professionals in ensuring the quality and efficacy of this important industrial and pharmaceutical compound.
References
An In-depth Technical Guide to the Chemical Stability and Storage of Sodium Perborate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O). Understanding the stability profile of this compound is critical for its effective and safe use in research, development, and manufacturing processes. This document details its decomposition pathways, the influence of various environmental factors on its stability, and provides protocols for stability assessment.
Chemical Properties and Structure
Sodium perborate tetrahydrate is the tetrahydrate form of sodium perborate. It is a white, odorless, crystalline solid that is a stable source of active oxygen.[1] Upon dissolution in water, it hydrolyzes to form hydrogen peroxide and sodium borate, which is the basis for its oxidizing and bleaching properties.[2][3]
Chemical Stability and Decomposition Pathways
The stability of this compound is influenced by several factors, primarily temperature, moisture, and the presence of contaminants. The decomposition process can occur through two main pathways: thermal decomposition and hydrolysis.
Thermal Decomposition
The thermal decomposition of this compound is a multi-step process.[4][5] Initially, it undergoes dehydration to form the monohydrate, which then further decomposes to sodium metaborate (B1245444) with the release of oxygen.[4][6] This process is endothermic.
The overall thermal decomposition can be summarized by the following reactions:
-
Dehydration: NaBO₃·4H₂O → NaBO₃·H₂O + 3H₂O
-
Decomposition: 2NaBO₃·H₂O → 2NaBO₂ + O₂ + 2H₂O
The thermal decomposition starts at approximately 60°C.[7]
Hydrolysis
In the presence of water, this compound hydrolyzes to produce hydrogen peroxide and borate.[2][3] The rate of hydrolysis is dependent on the temperature and pH of the solution. The reaction is as follows:
NaBO₃·4H₂O + H₂O ⇌ H₂O₂ + NaBO₂ + 4H₂O
The solution in water is a weak base.[8]
Factors Affecting Stability
Several external factors can significantly impact the stability of this compound, leading to its degradation and loss of active oxygen content.
Temperature
Elevated temperatures accelerate the thermal decomposition of this compound. It is recommended to avoid temperatures above 60°C to prevent the release of oxygen.[9] For safe storage, temperatures should be kept below 40°C.[7][10]
Moisture and Humidity
This compound is sensitive to moisture and can absorb it from the environment, which leads to hydrolysis and a decrease in stability.[8][11] Therefore, it is crucial to store the compound in a dry environment and in tightly sealed containers.
Contaminants
The presence of certain contaminants, particularly heavy metals and their salts (such as copper, manganese, and iron), can catalyze the decomposition of this compound.[11] It is also incompatible with strong acids, bases, reducing agents, and finely powdered metals.[10][12]
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound.
| Parameter | Value | Reference |
| Decomposition Temperature | Starts at approximately 60°C | [7] |
| Recommended Storage Temp. | Below 40°C | [7][10] |
Recommended Storage Conditions
To ensure the long-term stability and preserve the active oxygen content of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool place, at temperatures below 40°C.[7][10]
-
Environment: Store in a dry, well-ventilated area.[11]
-
Containers: Keep in tightly closed containers to protect from moisture.[12] Recommended container materials include stainless steel and high-density polyethylene (B3416737) (HDPE).[12]
-
Incompatibilities: Store away from heat, direct sunlight, moisture, combustible materials, strong reducing agents, strong acids, strong bases, and metals.[9][10]
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed through various analytical methods. The following are detailed protocols for key experiments.
Determination of Active Oxygen Content (Titration Method)
This method determines the active oxygen content, which is a direct measure of the amount of sodium perborate.
Principle: The active oxygen in an acidified solution of sodium perborate is titrated with a standardized solution of potassium permanganate (B83412).
Apparatus:
-
500 mL volumetric flask
-
Burette
-
Pipettes
-
Erlenmeyer flask
Reagents:
-
Potassium permanganate (KMnO₄), 0.1 N standard solution
-
Sulfuric acid (H₂SO₄), 1 M solution
-
Distilled water
Procedure:
-
Accurately weigh approximately 0.25 g of the this compound sample.
-
Transfer the sample to a 500 mL volumetric flask and dissolve in 200 mL of distilled water.
-
Carefully add 20 mL of 1 M sulfuric acid to the flask.
-
Dilute to the mark with distilled water and mix thoroughly.
-
Pipette a 50 mL aliquot of this solution into an Erlenmeyer flask.
-
Titrate the solution with the 0.1 N potassium permanganate solution until a faint, persistent pink color is observed.
-
Record the volume of KMnO₄ solution used.
-
Perform a blank titration with 50 mL of the acidified water.
Calculation: Active Oxygen (%) = ((V_sample - V_blank) * N * 8 * 100) / (W * (aliquot_volume / total_volume)) Where:
-
V_sample = Volume of KMnO₄ for the sample (mL)
-
V_blank = Volume of KMnO₄ for the blank (mL)
-
N = Normality of the KMnO₄ solution
-
8 = Equivalent weight of oxygen
-
W = Weight of the sample (g)
Thermogravimetric Analysis (TGA) for Thermal Stability
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the decomposition and dehydration temperatures.
Apparatus:
-
Thermogravimetric Analyzer
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the this compound sample into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to approximately 300°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen flow of 50 mL/min).
-
Record the mass loss as a function of temperature.
-
The resulting TGA curve will show distinct steps corresponding to the loss of water of hydration and the decomposition of the perborate.
Accelerated Stability Study
Principle: The stability of the product is evaluated under elevated temperature conditions for a shorter duration to predict its long-term stability at normal storage conditions.
Apparatus:
-
Temperature-controlled oven
-
Sealed containers appropriate for the sample
Procedure:
-
Place a known quantity of the this compound sample in a suitable, sealed container.
-
Store the container in an oven at a constant elevated temperature (e.g., 40°C or 50°C).
-
At specified time intervals (e.g., 0, 1, 2, and 4 weeks), remove a sample from the oven.
-
Allow the sample to cool to room temperature.
-
Analyze the sample for its active oxygen content using the titration method described in section 6.1.
-
Monitor for any physical changes in the sample, such as color change or caking.
-
Plot the active oxygen content as a function of time to determine the degradation rate at the elevated temperature.
Visualizations
The following diagrams illustrate key pathways and workflows related to the stability of this compound.
Caption: Thermal decomposition pathway of this compound.
Caption: Hydrolysis pathway of this compound in water.
Caption: Experimental workflow for a typical stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Multistep thermal decomposition of granular this compound: a kinetic approach to complex reactions in solid–gas systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Sodium tetraphenylborate solution stability: A long term study. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 4. Sodium perborate - Wikipedia [en.wikipedia.org]
- 5. en.psgraw.com [en.psgraw.com]
- 6. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Multistep thermal decomposition of granular this compound: a kinetic approach to complex reactions in solid-gas systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.itu.edu.tr [research.itu.edu.tr]
Methodological & Application
Application Notes and Protocols: Sodium Perborate Tetrahydrate as an Oxidizing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O) is a versatile, inexpensive, and safe oxidizing agent that is increasingly utilized in organic synthesis.[1] It serves as a stable, solid source of hydrogen peroxide, offering a safer and more convenient alternative to concentrated hydrogen peroxide solutions, which can be explosive and are often not commercially available.[2] This document provides detailed application notes and protocols for the use of sodium perborate tetrahydrate in several key oxidative transformations.
Overview and Advantages
This compound is a white, odorless, water-soluble solid.[3] In aqueous solutions, it hydrolyzes to release hydrogen peroxide and borate.[4] Its advantages as an oxidizing agent in organic synthesis include:
-
Safety: It is a stable solid, making it safer to handle and store compared to liquid oxidants like concentrated hydrogen peroxide or peroxy acids.[3]
-
Cost-Effectiveness: It is an inexpensive and readily available industrial chemical.[5]
-
Mild Reaction Conditions: Many oxidations using this compound can be carried out under mild, often room temperature, conditions.[1][5]
-
Environmental Considerations: It is considered a "green" oxidant, with its decomposition products being benign.[2]
Key Applications and Protocols
Oxidation of Organoboranes to Alcohols
A significant application of this compound is the oxidation of organoboranes, which are typically formed from the hydroboration of alkenes. This method often provides yields as high or higher than the traditional alkaline hydrogen peroxide method.[1][5]
| Alkene Precursor | Organoborane Intermediate | Product Alcohol | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Hexene | Trihexylborane | 1-Hexanol | THF/Water | Room Temp (22) | 2 | 99 |
| Styrene | Tris(2-phenylethyl)borane | 2-Phenylethanol | THF/Water | Room Temp (22) | 2 | 98 |
| Norbornene | Tri-exo-norbornylborane | exo-Norborneol | THF/Water | Room Temp (22) | 2 | 99 |
| 1-Methylcyclohexene | Tris(2-methylcyclohexyl)borane | trans-2-Methylcyclohexanol | THF/Water | Room Temp (22) | 2 | 98 |
Data sourced from Organic Syntheses, Coll. Vol. 9, p.522 (1998); Vol. 73, p.116 (1996).[1]
This protocol details the oxidation of (+)-diisopinocampheylborane, formed from (-)-α-pinene, to (+)-isopinocampheol.
Materials:
-
(-)-α-Pinene (13.75 g, 0.101 mol)
-
Borane-tetrahydrofuran (B86392) solution (0.95 M, 58.0 mL, 0.055 mol)
-
Tetrahydrofuran (THF), anhydrous (25 mL)
-
This compound (16.41 g, 0.107 mol)
-
Distilled water
-
Ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Hydroboration: In a dry, 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, rubber septum, and thermometer, charge (-)-α-pinene and THF. Cool the mixture to 0°C in an ice-water bath. Add the borane-tetrahydrofuran solution via syringe at a rate that maintains the temperature below 5°C. After addition, remove the cooling bath and stir the mixture at room temperature for 2 hours.
-
Oxidation: To the stirred solution of the organoborane, slowly add 50 mL of distilled water dropwise via syringe. Caution: Hydrogen gas is evolved. Subsequently, add solid this compound through a powder addition funnel at a rate that keeps the reaction temperature below 35°C. A water bath may be used for cooling. Continue stirring at room temperature (22°C) for 2 hours.
-
Work-up: Pour the reaction mixture into 70 mL of ice-cold water in a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 25 mL portions of ether.
-
Purification: Combine the organic extracts and wash twice with 20 mL portions of water, followed by 50 mL of saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be further purified by short-path vacuum distillation.
Caption: Experimental workflow for the synthesis of (+)-isopinocampheol.
Oxidation of Anilines to Nitroarenes
This compound can be used to oxidize primary aromatic amines to their corresponding nitro compounds.[6][7] The reaction conditions can be tuned to achieve good yields, particularly for anilines bearing electron-withdrawing groups.[7]
| Substrate (Aniline) | Catalyst/Solvent System | Temperature (°C) | Time (h) | Yield |
| Electron-deficient anilines | Acetic acid | 50-55 | - | Good |
| Various anilines | Tungstophosphoric acid, Micellar media | - | 10 | Good |
| Electron-rich anilines | Silica (B1680970) sulfuric acid, Micellar media | - | - | Moderate to Good |
Data is descriptive as precise yields for a range of substrates were not available in the provided search results.[7][8]
This protocol is a general representation based on literature descriptions.[7][8]
Materials:
-
Substituted aniline (B41778) (1 mmol)
-
This compound (3-10 mmol)
-
Solvent (e.g., glacial acetic acid or an aqueous micellar system)
-
Catalyst (e.g., tungstophosphoric acid or silica sulfuric acid, if required)
-
Phase transfer catalyst (e.g., Cetyltrimethylammonium bromide (CTAB), for micellar systems)
Procedure:
-
In a round-bottomed flask, dissolve the substituted aniline in the chosen solvent.
-
If using a catalytic system, add the catalyst and phase transfer agent (for micellar systems).
-
Add this compound portion-wise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 50-55°C) and maintain for the required time (e.g., 4-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure nitroarene.
Caption: Simplified pathway for the oxidation of anilines to nitroarenes.
Oxidation of Sulfides to Sulfoxides and Sulfones
This compound is an effective reagent for the oxidation of thioethers to either sulfoxides or sulfones, depending on the reaction conditions.[4][9]
| Substrate (Sulfide) | Product | Reagent System | Solvent | Temperature | Yield |
| Aromatic/Aliphatic Sulfides | Sulfoxide | NaBO₃·4H₂O, Silica Sulfuric Acid, KBr | Dichloromethane | Room Temp | Moderate to Good |
| Aromatic/Aliphatic Sulfides | Sulfone | NaBO₃·4H₂O (excess), Acetic Acid | Acetic Acid | Elevated | Good |
Data is descriptive as precise yields for a range of substrates were not available in the provided search results.[9][10]
This protocol provides a general method for the selective oxidation of sulfides.
Materials:
-
Sulfide (B99878) (1 mmol)
-
This compound (1-2.2 mmol for sulfoxide, >2.2 mmol for sulfone)
-
Solvent (e.g., glacial acetic acid or dichloromethane)
-
Additives (e.g., silica sulfuric acid, KBr, if required)
Procedure for Sulfoxide:
-
Dissolve the sulfide in dichloromethane.
-
Add silica sulfuric acid, a catalytic amount of KBr, and wet silica.
-
Add this compound (1-1.2 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and wash the solid with dichloromethane.
-
Evaporate the solvent from the filtrate to obtain the crude sulfoxide, which can be further purified by chromatography or crystallization.
Procedure for Sulfone:
-
Dissolve the sulfide in glacial acetic acid.
-
Add an excess of this compound (>2 equivalents).
-
Heat the reaction mixture while stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the sulfone.
Caption: Stepwise oxidation of sulfides to sulfoxides and sulfones.
Safety and Handling
This compound is an oxidizing solid and may intensify fire.[8][11] It can cause serious eye damage and may cause respiratory irritation.[6][8][11] It is also suspected of damaging fertility or the unborn child.[6][8][11]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6][8]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[7] Avoid breathing dust.[6][8] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7][8]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container, away from combustible materials.[6][7] Keep away from heat and sources of ignition.[8] Store locked up.[6][7]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7][8]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][7]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
-
Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a thorough safety assessment and adherence to all applicable safety regulations and protocols. Always consult the Safety Data Sheet (SDS) before handling any chemical.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Sodium Perborate - Wordpress [reagents.acsgcipr.org]
- 4. Sodium perborate - Wikipedia [en.wikipedia.org]
- 5. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
- 6. Sodium perborate [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Nitro compound synthesis by oxidation [organic-chemistry.org]
- 9. Sodium sulfate–hydrogen peroxide–sodium chloride adduct: selective protocol for the oxidative bromination, iodination and temperature dependent oxidation of sulfides to sulfoxides and sulfones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Oxidation of Aldehydes to Carboxylic Acids Using Sodium Perborate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates and active pharmaceutical ingredients. While numerous oxidizing agents are available, many suffer from drawbacks such as toxicity, harsh reaction conditions, and the formation of hazardous byproducts. Sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O) emerges as a cost-effective, safe, and environmentally benign alternative for this conversion.[1] This solid, stable, and easily handled reagent, when used in acetic acid, provides an efficient method for the oxidation of aromatic aldehydes.[2]
These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data for the oxidation of various aldehydes using sodium perborate tetrahydrate.
Advantages of this compound
-
Safety: It is a stable, non-explosive solid, making it safer to handle and store compared to other peroxides.
-
Cost-Effectiveness: Sodium perborate is an inexpensive and readily available bulk chemical.
-
Ease of Handling: As a crystalline solid, it is easy to weigh and dispense.
-
Mild Reaction Conditions: The oxidation can be carried out under relatively mild conditions, typically in acetic acid at moderate temperatures.[3]
-
Work-up: The reaction work-up is generally straightforward.
Reaction Mechanism and Scope
The oxidation of aldehydes with sodium perborate in acetic acid is understood to proceed through the formation of an unstable perborate ester intermediate. The reaction kinetics are first-order with respect to both the aldehyde and sodium perborate.[4]
The general scope of this reaction is broad for aromatic aldehydes. However, the nature of substituents on the aromatic ring can significantly influence the reaction outcome. Aldehydes bearing electron-withdrawing groups or weakly activating groups tend to give good yields of the corresponding carboxylic acid. In contrast, aldehydes with strongly electron-donating groups (e.g., hydroxyl or methoxy) in the ortho or para positions can undergo a competing Dakin-type oxidation, leading to the formation of phenols as byproducts.[3]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the oxidation of various substituted aromatic aldehydes with this compound in acetic acid.
| Aldehyde | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | Benzoic acid | 2 | 50-55 | 85 | [3] |
| 4-Chlorobenzaldehyde | 4-Chlorobenzoic acid | 2 | 50-55 | 92 | [3] |
| 4-Nitrobenzaldehyde | 4-Nitrobenzoic acid | 3 | 50-55 | 95 | [3] |
| 3-Nitrobenzaldehyde | 3-Nitrobenzoic acid | 3 | 50-55 | 91 | [3] |
| 4-Methylbenzaldehyde | 4-Toluic acid | 2 | 50-55 | 88 | [3] |
| 3-Methoxybenzaldehyde | 3-Methoxybenzoic acid | 2 | 50-55 | 83 | [3] |
| 2-Naphthaldehyde | 2-Naphthoic acid | 2 | 50-55 | 90 | [3] |
Table 1: Oxidation of Aromatic Aldehydes to Carboxylic Acids
| Aldehyde | Major Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | Hydroquinone | 2 | 50-55 | Not reported (tarry mixture) | [3] |
| 2-Methoxybenzaldehyde | 2-Methoxyphenol | 2 | 50-55 | 54 | [3] |
| 4-Methoxybenzaldehyde | 4-Methoxyphenol | 2 | 50-55 | 76 | [3] |
| 3,4-Dimethoxybenzaldehyde | Tarry mixture | - | 50-55 | - | [3] |
Table 2: Competing Dakin-Type Oxidation with Electron-Donating Substituents
Experimental Protocols
General Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium perborate is an oxidizing agent; avoid contact with combustible materials.
-
Acetic acid is corrosive; handle with care.
Protocol 1: General Procedure for the Oxidation of Aromatic Aldehydes
This protocol is adapted from the procedure described by McKillop and Kemp.[3]
Materials:
-
Aromatic aldehyde (10 mmol)
-
This compound (NaBO₃·4H₂O) (12 mmol, 1.84 g)
-
Glacial acetic acid (30 mL)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with a temperature controller
-
Water
-
Dichloromethane (B109758) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol) and glacial acetic acid (30 mL).
-
Heating: Place the flask in a heating mantle or oil bath and begin stirring. Heat the solution to 45-50°C.
-
Addition of Oxidant: Once the desired temperature is reached, add this compound (12 mmol) portion-wise over 20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at this temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC, typically 2-3 hours), cool the mixture to room temperature and pour it into water (100 mL).
-
Extraction: If the carboxylic acid product precipitates, it can be collected by filtration. If it remains in solution, extract the aqueous mixture with a suitable organic solvent such as dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Visualizations
Reaction Workflow
Caption: General workflow for the oxidation of aldehydes to carboxylic acids.
Proposed Reaction Mechanism
Caption: Simplified mechanism of aldehyde oxidation by sodium perborate.
Competing Dakin-Type Oxidation Pathway
Caption: Pathway of the competing Dakin-type oxidation.
References
Application of Sodium Perborate Tetrahydrate in Advanced Oxidation Processes (AOPs) for Wastewater Treatment
Introduction
Sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O), a stable, solid source of hydrogen peroxide, is emerging as a promising reagent in Advanced Oxidation Processes (AOPs) for the remediation of wastewater contaminated with recalcitrant organic pollutants. Its solid nature offers significant logistical and safety advantages over liquid hydrogen peroxide, particularly for remote or mobile treatment operations. This document provides detailed application notes and experimental protocols for the use of sodium perborate tetrahydrate in two primary AOPs: UV-activated sodium perborate systems and heterogeneous Fenton-like processes. These protocols are intended for researchers, scientists, and drug development professionals engaged in developing effective wastewater treatment strategies.
UV-Activated Sodium Perborate (UV/SPB) AOP
The UV/SPB process leverages the photolysis of hydrogen peroxide, released from the dissolution of sodium perborate, to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of organic contaminants.
Application Note: Degradation of Humic Acid and Pharmaceuticals
The UV/SPB system has demonstrated high efficiency in the degradation of natural organic matter, such as humic acid, as well as various pharmaceuticals. The process is particularly effective for compounds that are resistant to conventional biological treatment methods. Key parameters influencing the degradation efficiency include the initial pollutant concentration, sodium perborate dosage, and the pH of the solution.
Quantitative Data Summary
| Parameter | Pollutant | Initial Concentration | SPB Dosage | pH | Treatment Time (min) | Degradation Efficiency (%) | Reference |
| Degradation | Humic Acid | 10 mg/L | 1.0 mmol/L | 3 | 60 | 88.8 | [1][2][3] |
| Degradation | Humic Acid | 5 mg/L | 1.0 mmol/L | 3 | 60 | 89.8 | [3] |
| Degradation | Humic Acid | 15 mg/L | 1.0 mmol/L | 3 | 60 | 70.8 | [3] |
| Degradation | Humic Acid | 10 mg/L | 0.25 mmol/L | 3 | 60 | 53.0 | [2][3][4] |
| Degradation | Humic Acid | 10 mg/L | 2.0 mmol/L | 3 | 60 | ~90 | [4] |
| Degradation | Sulfamethoxazole | Not Specified | Not Specified | Not Specified | 40 s | 100 | [5] |
| Degradation | Fluoxetine | Not Specified | Not Specified | Not Specified | 300 s | 100 | [5] |
| Degradation | Carbamazepine | Not Specified | Not Specified | Not Specified | 500 s | 100 | [5] |
| Degradation | Venlafaxine | Not Specified | Not Specified | Not Specified | 400 s | 100 | [5] |
Experimental Protocol: UV/SPB Degradation of Aqueous Organic Pollutants
This protocol outlines the procedure for the degradation of a model organic pollutant in an aqueous solution using a UV/SPB AOP.
1.3.1. Materials and Reagents:
-
This compound (NaBO₃·4H₂O)
-
Target organic pollutant (e.g., Humic Acid, Sulfamethoxazole)
-
Deionized water
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Tertiary butanol (t-BuOH) as a hydroxyl radical scavenger (for mechanistic studies)
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Total Organic Carbon (TOC) Analyzer
-
pH meter
-
Magnetic stirrer and stir bars
-
Beakers and volumetric flasks
-
UV photoreactor (e.g., with a 16W, 254 nm low-pressure mercury lamp)
1.3.2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the target organic pollutant at a desired concentration (e.g., 100 mg/L) in deionized water.
-
Prepare a stock solution of this compound (e.g., 10 mmol/L) in deionized water. Note: Prepare this solution fresh before each experiment.
-
-
Experimental Setup:
-
Place a beaker containing a specific volume of the pollutant solution (e.g., 100 mL of 10 mg/L humic acid) on a magnetic stirrer.
-
Position the UV lamp above the beaker at a fixed distance (e.g., 3.5 cm).[4]
-
Adjust the initial pH of the solution to the desired value (e.g., pH 3) using H₂SO₄ or NaOH.[1][2][3]
-
-
Initiation of the AOP:
-
Sample Collection and Analysis:
-
At predetermined time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw aliquots (e.g., 2.5 mL) from the reaction mixture.
-
Immediately quench the reaction in the collected samples by adding a hydroxyl radical scavenger (e.g., a small amount of t-BuOH) if further analysis of degradation byproducts is intended.
-
Analyze the samples for the concentration of the target pollutant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (e.g., 254 nm for humic acid) or by HPLC.[1][4]
-
Measure the TOC of the samples to assess the degree of mineralization.
-
-
Control Experiments:
Signaling Pathway and Experimental Workflow
Caption: Workflow and degradation pathway in UV/SPB AOP.
Heterogeneous Fenton-like AOP with Sodium Perborate
In the heterogeneous Fenton-like process, a solid catalyst, typically containing iron, is used to activate the hydrogen peroxide released from sodium perborate to generate hydroxyl radicals. This approach offers the advantage of catalyst reusability and minimizes the issue of iron sludge formation associated with homogeneous Fenton processes.
Application Note: Degradation of Dyes and Pesticides
The heterogeneous Fenton-like process with sodium perborate is effective for the degradation of various organic pollutants, including synthetic dyes and pesticides. The catalytic activity is highly dependent on the nature of the catalyst support and the operating pH.
Quantitative Data Summary
| Parameter | Pollutant | Catalyst | SPB Dosage (as H₂O₂) | pH | Treatment Time (min) | Degradation Efficiency (%) | Reference |
| Degradation | Methylene Blue | Fe-Carbon | 1.0 mL of 30% H₂O₂ | 3 | 60 | ~99 | [6] |
| Degradation | Methylene Blue | Fe-Bentonite | 1.0 mL of 30% H₂O₂ | 3 | 60 | ~87 | [6] |
| Degradation | Methylene Blue | Fe-Al₂O₃ | 1.0 mL of 30% H₂O₂ | 3 | 60 | ~90 | [6] |
| Degradation | Nitenpyram | Fe-Bentonite | Stoichiometric | 3 | Not Specified | High | [7] |
| Degradation | Acetamiprid | Fe-Bentonite | Stoichiometric | 3 | Not Specified | High | [7] |
Experimental Protocol: Heterogeneous Fenton-like Degradation
This protocol describes the preparation of an iron-based heterogeneous catalyst and its application in a Fenton-like AOP using sodium perborate for the degradation of a model pesticide.
2.3.1. Materials and Reagents:
-
This compound (NaBO₃·4H₂O)
-
Target pesticide (e.g., Nitenpyram)
-
Iron(III) chloride (FeCl₃) or Iron(II) sulfate (B86663) (FeSO₄·7H₂O)
-
Support material (e.g., activated carbon, bentonite)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Methanol (B129727) (for HPLC)
-
HPLC system with a suitable column and detector
-
Batch reactor (jacketed glass vessel) with magnetic stirring
-
Filtration system (e.g., vacuum filtration with membrane filters)
2.3.2. Catalyst Preparation (Iron-exchanged Bentonite):
-
Prepare a solution of the iron salt (e.g., 0.1 M FeCl₃) in deionized water.
-
Add the support material (e.g., bentonite) to the iron solution at a specific solid-to-liquid ratio.
-
Stir the suspension for a defined period (e.g., 24 hours) at room temperature to facilitate ion exchange.
-
Separate the solid catalyst by filtration and wash it thoroughly with deionized water to remove any unadsorbed iron.
-
Dry the catalyst in an oven at a specific temperature (e.g., 105 °C) for a set duration (e.g., 12 hours).
-
Calcine the dried catalyst in a furnace at a high temperature (e.g., 500 °C) for a few hours to enhance its stability and activity.[7]
2.3.3. Degradation Procedure:
-
Reactor Setup:
-
Reaction Initiation:
-
Stir the mixture for a certain period to allow for adsorption-desorption equilibrium to be reached.
-
Initiate the Fenton-like reaction by adding the required amount of this compound.
-
-
Sample Collection and Analysis:
-
Collect samples at regular intervals.
-
Immediately filter the samples to remove the catalyst particles.
-
Analyze the filtrate for the concentration of the pesticide using HPLC.
-
Logical Relationship and Degradation Pathway
Caption: Logical flow of the heterogeneous Fenton-like AOP.
Analytical Protocols
Accurate quantification of target pollutants and their degradation byproducts is crucial for evaluating the efficiency of AOPs.
HPLC-MS/MS Method for Pharmaceutical and Pesticide Analysis
This protocol provides a general framework for the analysis of pharmaceuticals and pesticides in water samples treated by AOPs.
3.1.1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Filter the water sample through a 0.45 µm filter to remove any suspended solids.
-
Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode cartridge) with methanol followed by deionized water.
-
Load a specific volume of the filtered water sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the target analytes from the cartridge using a suitable organic solvent (e.g., methanol, acetonitrile (B52724), or a mixture).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
3.1.2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of specific parent and product ions for each compound to ensure high selectivity and sensitivity.
-
Develop an MRM method by optimizing the precursor ion, product ions, and collision energies for each target analyte using standard solutions.
-
Conclusion
This compound presents a viable and advantageous alternative to liquid hydrogen peroxide in AOPs for wastewater treatment. The UV/SPB and heterogeneous Fenton-like processes are effective for the degradation of a wide range of organic pollutants. The protocols and data presented in this document provide a foundation for researchers and professionals to develop and optimize SPB-based AOPs for specific wastewater treatment challenges. Further research is encouraged to explore the application of these processes to a broader spectrum of emerging contaminants and to optimize catalyst design for enhanced efficiency and stability in heterogeneous systems.
References
- 1. analusis.edpsciences.org [analusis.edpsciences.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of pharmaceutical mixtures in aqueous solutions using UV/peracetic acid process: Kinetics, degradation pathways and comparison with UV/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.uam.es [repositorio.uam.es]
Application Notes and Protocols: Sodium Perborate Tetrahydrate for In Situ Hydrogen Peroxide Generation in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O) is a stable, solid source of hydrogen peroxide (H₂O₂), offering a safe and convenient alternative to the direct use of aqueous hydrogen peroxide solutions.[1][2][3] Upon dissolution in water, it hydrolyzes to form hydrogen peroxide and borate, making it an ideal reagent for the in situ generation of H₂O₂ in a variety of research applications.[4][5] Its solid nature provides for easier handling, storage, and dosing compared to liquid H₂O₂.[3][6] These application notes provide detailed protocols and data for utilizing sodium perborate tetrahydrate as a reliable source of hydrogen peroxide in a laboratory setting.
Chemical and Physical Properties
This compound is a white, crystalline solid.[7] It is a stable compound under normal conditions but will decompose at temperatures above 60°C.[7][8][9] The release of hydrogen peroxide is dependent on temperature and pH.[7][8][10][11]
The hydrolysis of this compound in water proceeds according to the following reaction:
NaBO₃·4H₂O ⇌ Na⁺ + B(OH)₄⁻ + H₂O₂ + 2H₂O
This equilibrium results in a mildly basic solution.[2]
Applications in Research
The ability of this compound to controllably release hydrogen peroxide makes it a versatile tool in various research fields:
-
Organic Synthesis: It serves as a mild and selective oxidizing agent for a range of functional groups, such as the oxidation of thioethers to sulfoxides and sulfones, and organoboranes to alcohols.[2][4] It is considered a safer and more convenient alternative to traditional hydrogen peroxide solutions in many synthetic procedures.[1][2]
-
Disinfection and Sterilization: The antiseptic properties of the released hydrogen peroxide make sodium perborate an effective disinfectant.[1][4] It is used in studies evaluating antimicrobial efficacy on various surfaces and in solutions.[12][13][14]
-
Biological and Cellular Studies: As a source of hydrogen peroxide, sodium perborate can be used to induce oxidative stress in cellular models to study the effects of reactive oxygen species (ROS) on signaling pathways, cell viability, and other biological processes. Its biocompatibility has been noted in some studies, showing fewer adverse effects on cell morphology compared to high concentrations of hydrogen peroxide.[15]
-
Bleaching and Material Science: It is a well-established bleaching agent, and its effects on various materials are a subject of study.[1][16][17] In material science, it can be used to modify polymer surfaces.[12][18]
Quantitative Data
Hydrogen Peroxide Yield
The theoretical yield of hydrogen peroxide from this compound is a key parameter for preparing solutions of a desired concentration.
| Compound | Molar Mass ( g/mol ) | H₂O₂ Yield (w/w %) | Active Oxygen Content (w/w %) |
| This compound (NaBO₃·4H₂O) | 153.86 | ~22.1% | ~10.4%[19] |
| Sodium Perborate Monohydrate (NaBO₃·H₂O) | 99.81 | ~34.1% | ~16.0%[19] |
Note: The actual yield in solution can be influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors.[8][10]
Comparative Performance in Advanced Oxidation Processes
Studies have compared the efficacy of sodium perborate with aqueous hydrogen peroxide in Ultraviolet Advanced Oxidation Processes (UV-AOP) for the removal of contaminants.
| Oxidant Source | Contaminant | Removal Efficiency (%) | Reference |
| UV/NaBO₃ (as 6 mg/L H₂O₂) | 1,4-Dioxane | 43.9 | [3][10] |
| UV/H₂O₂ (6 mg/L) | 1,4-Dioxane | 42.8 | [3][10] |
These results demonstrate that sodium perborate performs comparably to an equivalent concentration of hydrogen peroxide in this application.[3][10]
Experimental Protocols
Protocol 1: Preparation of a Standard Hydrogen Peroxide Solution from this compound
This protocol describes how to prepare an aqueous solution of hydrogen peroxide of a desired molarity.
Materials:
-
This compound (NaBO₃·4H₂O)
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Weighing balance
Procedure:
-
Calculate the required mass of this compound.
-
The molar mass of NaBO₃·4H₂O is 153.86 g/mol .
-
One mole of NaBO₃·4H₂O generates one mole of H₂O₂.
-
Mass (g) = Desired Molarity (mol/L) × Volume (L) × 153.86 ( g/mol )
-
Example: To prepare 100 mL (0.1 L) of a 10 mM (0.01 mol/L) H₂O₂ solution: Mass = 0.01 mol/L × 0.1 L × 153.86 g/mol = 0.1539 g
-
-
Dissolve the this compound.
-
Weigh the calculated amount of NaBO₃·4H₂O.
-
Add it to a beaker containing approximately 80% of the final volume of deionized water.
-
Stir the solution using a magnetic stirrer until the solid is completely dissolved.
-
-
Adjust to the final volume.
-
Once dissolved, transfer the solution to a volumetric flask of the desired final volume.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
-
Verification of H₂O₂ Concentration (Optional but Recommended).
-
The concentration of the freshly prepared hydrogen peroxide solution can be verified by titration with a standardized potassium permanganate (B83412) solution or using a commercial hydrogen peroxide assay kit.[10]
-
Protocol 2: General Procedure for the Oxidation of Organoboranes
This protocol provides a general method for the oxidation of organoboranes to alcohols using this compound, based on established procedures.[2]
Materials:
-
Organoborane substrate
-
This compound (NaBO₃·4H₂O)
-
Appropriate solvent (e.g., tetrahydrofuran (B95107) (THF), ethanol)
-
Reaction vessel with stirring capabilities
-
Standard organic work-up reagents (e.g., diethyl ether, saturated sodium chloride solution, magnesium sulfate)
Procedure:
-
Dissolve the organoborane.
-
In a suitable reaction vessel, dissolve the organoborane substrate in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
-
Add the this compound.
-
Add this compound (typically 2-3 equivalents per equivalent of organoborane) to the reaction mixture.
-
The reaction is often carried out at room temperature.[2]
-
-
Monitor the reaction.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., thin-layer chromatography (TLC), gas chromatography (GC)).
-
The reaction time will vary depending on the substrate.
-
-
Work-up.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent such as diethyl ether.
-
Wash the organic layer with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
-
Protocol 3: Disinfection Efficacy Assay
This protocol outlines a method to evaluate the antimicrobial activity of in situ generated hydrogen peroxide from this compound against a model microorganism (e.g., E. coli or S. aureus).
Materials:
-
This compound (NaBO₃·4H₂O)
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Bacterial culture in the logarithmic growth phase
-
Sterile test tubes or microcentrifuge tubes
-
Incubator
-
Spectrophotometer
-
Nutrient agar (B569324) plates
-
Spread plate supplies
Procedure:
-
Prepare the disinfectant solution.
-
Prepare a solution of this compound in sterile water or PBS to achieve the desired concentration of H₂O₂ (e.g., 1-5% w/v). Prepare this solution fresh before the experiment.
-
-
Prepare the bacterial suspension.
-
Grow a culture of the test microorganism to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and resuspend them in sterile PBS to a specific optical density (e.g., OD₆₀₀ of 0.5), which corresponds to a known cell density (CFU/mL).
-
-
Exposure.
-
In sterile tubes, mix a defined volume of the bacterial suspension with an equal volume of the sodium perborate solution (or sterile water/PBS for the control group).
-
Incubate the mixtures at a controlled temperature (e.g., 37°C) for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Neutralization and Plating.
-
At each time point, take an aliquot of the mixture and add it to a neutralizing broth (if necessary, to quench the activity of H₂O₂) to stop the disinfection process.
-
Perform serial dilutions of the neutralized samples in sterile PBS.
-
Plate the dilutions onto nutrient agar plates using the spread plate technique.
-
-
Incubation and Colony Counting.
-
Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Count the number of colony-forming units (CFU) on the plates.
-
-
Data Analysis.
-
Calculate the CFU/mL for each time point and treatment group.
-
Determine the percentage reduction in viable cells compared to the control group to assess the disinfection efficacy.
-
Visualizations
Caption: Hydrolysis of this compound to generate Hydrogen Peroxide.
Caption: General workflow for using Sodium Perborate to generate H₂O₂ in research.
Caption: Conceptual pathway of inducing oxidative stress using Sodium Perborate.
Safety Precautions
This compound is an oxidizing agent and can cause irritation to the skin, eyes, and respiratory tract.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the solid compound and its solutions. Avoid creating dust.[8] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, reducing agents, and heavy metal salts.[9]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
- 3. "Comparing Hydrogen Peroxide and Sodium Perborate Ultraviolet Advanced " by Tulsi Shukla [stars.library.ucf.edu]
- 4. Sodium perborate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. Page loading... [guidechem.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. mdpi.com [mdpi.com]
- 11. Effect of various types of sodium perborate on the pH of bleaching agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Evaluation of the Effect of Microwave, 1% Sodium Hypochlorite, and Sodium Perborate Disinfection on the Color Stability of Two Nanoparticle-Reinforced Heat-Polymerized PMMA Denture Base Resins: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of biocompatibility of sodium perborate and 30% hydrogen peroxide using the analysis of the adherence capacity and morphology of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Depletion Rate of Hydrogen Peroxide from Sodium Perborate Bleaching Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro comparison of different types of sodium perborate used for intracoronal bleaching of discoloured teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative Evaluation of the Effect of Microwave, 1% Sodium Hypochlorite, and Sodium Perborate Disinfection on the Color Stability of Two Nanoparticle-Reinforced Heat-Polymerized PMMA Denture Base Resins: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sodium Perborate Tetrahydrate in Non-Vital Tooth Bleaching Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for utilizing sodium perborate (B1237305) tetrahydrate in non-vital tooth bleaching research. The information is compiled from various in vitro and clinical studies to guide the design and execution of future experiments in this domain.
Sodium perborate tetrahydrate has long been a material of choice for intracoronal bleaching of non-vital teeth, often referred to as the "walking bleach" technique.[1][2] This method is considered a conservative and effective approach to manage discoloration in endodontically treated teeth.[2] When mixed with an aqueous solution, this compound decomposes to release hydrogen peroxide, the active bleaching agent.[3][4]
Experimental Protocols
The "walking bleach" technique is the most commonly employed protocol in non-vital tooth bleaching studies using this compound.[1][5] The general steps are outlined below, with variations based on specific study designs.
Tooth Selection and Preparation
-
In Vitro Studies: Extracted, single-rooted human teeth (incisors or premolars) with intact crowns are typically used.[6][7][8][9]
-
Artificial Staining: To standardize discoloration, teeth are often artificially stained using fresh blood (e.g., human or rabbit blood) over a period of several days (e.g., 18 days).[7][8][9]
-
Endodontic Treatment: Standard root canal therapy is performed. The gutta-percha filling is removed to a level approximately 2mm apical to the cementoenamel junction (CEJ).[1][8][10]
-
Protective Barrier: A protective base (e.g., glass ionomer cement) of about 1-2 mm thickness is placed over the gutta-percha to prevent the bleaching agent from penetrating the root canal system.[1][8][11] This barrier is typically placed 1 mm below the level of the labial CEJ.[6][8]
-
-
Clinical Studies: Patients with discolored, non-vital, and endodontically treated anterior teeth are selected.[5][12] The cause of discoloration (e.g., necrotic pulp, endodontic sealers) is often recorded.[5][12]
Preparation of the Bleaching Paste
This compound powder is mixed with a liquid to form a thick paste. The choice of liquid can vary:
-
Distilled Water: A common and safer vehicle, forming a paste with this compound.[1][7][8][13] The use of water is associated with a lower risk of external cervical root resorption.[14][15]
-
Hydrogen Peroxide (H₂O₂): Concentrations ranging from 3% to 30% have been used.[5][16] Mixing with 30% H₂O₂ has been shown to have a significant whitening effect. However, the combination with higher concentrations of H₂O₂ is also linked to an increased risk of external root resorption.[1]
-
Carbamide Peroxide: Gels with concentrations like 16% have been mixed with this compound.[7][9]
The typical ratio for mixing is approximately 2:1 (gm/mL) of sodium perborate to liquid.[16]
Application of the Bleaching Agent
-
The prepared bleaching paste is placed into the pulp chamber of the tooth, filling the access cavity.[5][8]
-
A temporary restorative material (e.g., Cavit, IRM) is used to seal the access cavity.[1][8]
Treatment Duration and Renewal Intervals
-
The bleaching agent is typically left in the tooth for a period of 3 to 7 days.[5][16]
-
The paste is renewed at intervals, for instance, every 3-7 days, until the desired tooth shade is achieved.[5][8]
-
The total bleaching period in many studies ranges from 6 to 21 days.[6][7][8][9] Some studies have reported that 3-4 appointments are generally required.[5]
Evaluation of Bleaching Efficacy
-
Visual Shade Assessment: The most common method involves using a standard dental shade guide (e.g., Vita Classical shade guide) to compare the tooth color before, during, and after treatment.[5][7][9] Numerical values or shade guide units (SGU) can be assigned to the shades to allow for quantitative analysis.[5][12]
-
Digital Photography: Standardized photographs taken under consistent lighting conditions are used to document and compare color changes.[7][9]
-
Spectrophotometry/Colorimetry: For more objective measurements, a spectrophotometer or colorimeter can be used to measure the color parameters (e.g., Lab* values) of the tooth surface.
Data Presentation
The following tables summarize quantitative data from various studies on the efficacy and outcomes of non-vital tooth bleaching with this compound.
| Study (In Vitro) | Bleaching Agent(s) | Duration | Efficacy Measurement | Key Findings |
| Ari H, Ungor M (2002)[8] | Sodium perborate (monohydrate, trihydrate, tetrahydrate) mixed with water or 30% H₂O₂ | 21 days (renewed at 3, 7, 14 days) | Shade guide evaluation | No statistically significant difference between the different types of sodium perborate or when mixed with water versus H₂O₂. The bleaching period significantly affected the outcome. |
| de Souza-Zaroni et al. (2009)[7][9] | 1. 16% Carbamide Peroxide (CP) gel2. This compound (SP) + distilled water3. 16% CP gel + SP | 21 days (renewed at 7-day intervals) | Shade guide evaluation | All three agents were effective. The mixture of 16% CP + SP led to 100% of teeth returning to their original color. SP + water resulted in 93.33% returning to the original color. |
| Memon and Ambreen (2021)[13] | 1. 16% Carbamide Peroxide2. This compound + distilled water | 21 days | Shade guide evaluation | Both groups showed statistically similar bleaching results. |
| Weiger et al. (1994)[6] | Sodium perborate (monohydrate, trihydrate, tetrahydrate) with 30% H₂O₂ or water | 6 days (renewed at days 1 and 3) | Colorimetric evaluation | Success rates ranged from 46% to 77%, with no significant differences between the various sodium perborate preparations. |
| Study (Clinical) | Bleaching Agent(s) | Duration | Efficacy Measurement | Key Findings |
| Erić et al. (2020)[5][12] | This compound + 30% H₂O₂ | Average 26 ± 9 days (3-4 appointments) | Vita Classical shade guide (SGU) | Satisfactory clinical efficiency. Better results in teeth discolored due to necrotic pulp compared to endodontic sealers. Younger age was associated with better outcomes. |
| Gupta and Garg (2015)[17] | 1. 35% Carbamide Peroxide2. Sodium perborate + water | Evaluated at 5-day intervals | Vita Classical shade guide | Sodium perborate showed a better bleaching efficacy over a longer period and was considered safer. |
Visualizations
Experimental Workflow for In Vitro Non-Vital Tooth Bleaching
Caption: Workflow for a typical in vitro non-vital tooth bleaching study.
Logical Relationship of Bleaching Agents and Outcomes
Caption: Relationship between bleaching components and study outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Walking bleach with this compound: A safer material and method - IP Ann Prosthodont Restor Dent [aprd.in]
- 3. Bleaching of Non-vital Discolored Teeth: Keys of Success [dentalnews.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. In vitro comparison of various types of sodium perborate used for intracoronal bleaching of discolored teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. In vitro comparison of different types of sodium perborate used for intracoronal bleaching of discoloured teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of carbamide peroxide and sodium perborate in non-vital discolored teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. Evaluation of the penetration of intracoronal bleaching agents into the cervical region using different intraorifice barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Radicular penetration of hydrogen peroxide during intra‐coronal bleaching with various forms of sodium perborate [edoc.unibas.ch]
- 15. EFFECTIVENESS OF CARBAMIDE PEROXIDE AND SODIUM PERBORATE IN NON-VITAL DISCOLORED TEETH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijoprd.com [ijoprd.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Perborate Tetrahydrate as a Reagent for the Synthesis of Organic Peroxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O) is a stable, inexpensive, and safe oxidizing agent that serves as a solid source of hydrogen peroxide.[1] In organic synthesis, it has emerged as a versatile reagent for various oxidation reactions, offering a safer and more convenient alternative to concentrated hydrogen peroxide solutions.[2] When dissolved in water, sodium perborate tetrahydrate hydrolyzes to release hydrogen peroxide and borate.[1] This in situ generation of hydrogen peroxide makes it a valuable reagent for the synthesis of organic peroxides, including diacyl peroxides and potentially peroxy acids. These application notes provide detailed protocols for the synthesis of specific organic peroxides using this compound.
Key Advantages of this compound
-
Safety: As a stable solid, it is safer to handle and store compared to concentrated and potentially explosive hydrogen peroxide solutions.
-
Convenience: Its solid form allows for easier measurement and addition to reaction mixtures.
-
Mild Reaction Conditions: It often allows for reactions to be carried out under milder conditions.
-
Environmental Benignity: The byproducts, borates, are generally considered to be of low toxicity.
Applications in Organic Peroxide Synthesis
This compound is a suitable reagent for the synthesis of various organic peroxides, particularly diacyl peroxides from their corresponding acid halides or anhydrides.
Synthesis of Diacyl Peroxides
Diacyl peroxides are a class of organic compounds with the general structure R-C(O)OO-C(O)-R. They are widely used as polymerization initiators, curing agents, and in various organic syntheses.
This protocol details the synthesis of a specific fluorinated diacyl peroxide, HFPO dimer peroxide, in an aprotic solvent using this compound.
Experimental Protocol:
A slurry of 7.7 g (50 mmoles) of this compound in 75 ml of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) is prepared in a round-bottom flask equipped with a magnetic stirrer and under a positive pressure of nitrogen. The flask is immersed in a wet ice bath to chill the contents. Once chilled, 5.2 ml (25 mmoles) of HFPO dimer acid fluoride (B91410) is added with continuous stirring. The reaction mixture is stirred for several hours while maintaining the cold temperature. The progress of the reaction can be monitored by analyzing the disappearance of the acid fluoride starting material. Upon completion, the solid byproducts are removed by filtration, and the solvent is evaporated under reduced pressure to yield the HFPO dimer peroxide.
Quantitative Data:
| Reactant/Product | Molar Amount (mmol) | Mass/Volume |
| This compound | 50 | 7.7 g |
| HFPO Dimer Acid Fluoride | 25 | 5.2 ml |
| 1,1,2-trichloro-1,2,2-trifluoroethane | - | 75 ml |
| Product: HFPO Dimer Peroxide | - | Yield dependent on reaction conditions |
Experimental Workflow:
This protocol describes the synthesis of benzoyl peroxide from benzoic anhydride (B1165640) using an alkali metal perborate in an aqueous solution.[3]
Experimental Protocol:
An aqueous suspension of benzoic anhydride is prepared with the aid of a surfactant to ensure proper dispersion. To this suspension, an equimolar amount of sodium perborate is added. The reaction mixture is then heated to and maintained at a temperature of 55 to 60 °C for at least one hour with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solid benzoyl peroxide is collected by filtration, washed with water, and dried. The benzoic acid byproduct can be recovered from the filtrate.[3]
Quantitative Data:
| Reactant/Product | Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzoic Anhydride | 1 | 55 - 60 | ≥ 1 | 80 - 98 |
| Sodium Perborate | 1 | |||
| Product: Benzoyl Peroxide | - |
Logical Relationship Diagram:
Potential for Peroxy Acid Synthesis (Application Note)
Safety Precautions
-
Organic peroxides are potentially explosive and should be handled with extreme care.
-
Reactions should be carried out behind a safety shield in a well-ventilated fume hood.
-
Avoid friction, grinding, and impact of the peroxide products.
-
Store organic peroxides at low temperatures and in appropriate containers.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Disclaimer
The protocols and information provided are intended for use by qualified researchers and scientists. All experiments should be conducted with appropriate safety measures and a thorough understanding of the chemical hazards involved. The user assumes all responsibility for the safe handling and execution of these procedures.
References
Application Notes and Protocols: Sodium Perborate Tetrahydrate for Bleaching Natural Fibers in the Textile Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of sodium perborate (B1237305) tetrahydrate in the bleaching of natural textile fibers. This document is intended to serve as a valuable resource for researchers and scientists in the textile industry and related fields.
Sodium perborate tetrahydrate (NaBO₃·4H₂O) is a solid, stable source of active oxygen, making it an effective bleaching agent for a variety of natural fibers.[1][2] It is considered a gentler alternative to chlorine-based bleaches, resulting in less degradation of textile materials and dyes.[1][2][3] When dissolved in water, this compound hydrolyzes to form hydrogen peroxide and borate, with the hydrogen peroxide being the primary bleaching species.[2][4] The bleaching action is most effective at temperatures above 60°C. However, the use of activators, such as tetraacetylethylenediamine (B84025) (TAED), allows for efficient bleaching at lower temperatures (40–60°C), leading to energy savings and reduced fiber damage.[2][5]
Chemical Mechanism of Bleaching
The bleaching process with this compound involves the release of hydrogen peroxide in an aqueous solution. In the presence of an activator like TAED, a perhydrolysis reaction occurs, generating peracetic acid, a more potent bleaching agent at lower temperatures.
Bleaching without Activator
The fundamental reaction involves the hydrolysis of sodium perborate to generate hydrogen peroxide, which then forms a perhydroxyl anion in alkaline conditions. This anion is the active bleaching species that decolorizes natural pigments in the fibers.
Bleaching with TAED Activator
The addition of TAED to the bleaching bath leads to the formation of peracetic acid, a more efficient bleaching agent at lower temperatures.
References
Green Chemistry Methods Development with Sodium Perborate Tetrahydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of sodium perborate (B1237305) tetrahydrate (SPT) in various green chemistry applications. SPT is an inexpensive, stable, and non-toxic reagent that serves as a solid source of hydrogen peroxide, making it an environmentally benign oxidizing agent for a range of chemical transformations.[1][2] Its use often allows for milder reaction conditions, simpler work-up procedures, and the avoidance of hazardous reagents.
Application Note 1: Oxidation of Organoboranes to Alcohols
Introduction: The oxidation of organoboranes, typically formed from the hydroboration of alkenes, is a fundamental transformation in organic synthesis. Sodium perborate tetrahydrate offers a mild and efficient alternative to the traditional alkaline hydrogen peroxide method, often providing comparable or superior yields.[2][3] This method is advantageous as it proceeds under mildly basic conditions without the need for a strong base and is compatible with a variety of functional groups.[2][4]
Key Advantages:
-
Mild Reaction Conditions: The oxidation is typically carried out at room temperature.[3]
-
High Yields: Often results in higher isolated yields compared to the standard NaOH/H₂O₂ procedure.[3][4]
-
Safety: Eliminates the handling of concentrated, unstable hydrogen peroxide solutions.[1]
-
Ease of Handling: Sodium perborate is a stable, crystalline solid.[1]
Quantitative Data Summary
| Alkene Precursor | Organoborane Intermediate | Alcohol Product | Yield (%) with NaBO₃·4H₂O | Yield (%) with H₂O₂/NaOH |
| 1-Hexene | Trihexylborane | 1-Hexanol | 99 | 96 |
| Styrene | Tris(2-phenylethyl)borane | 2-Phenylethanol | 98 | 95 |
| 1-Methylcyclohexene | Tris(trans-2-methylcyclohexyl)borane | trans-2-Methylcyclohexanol | 95 | 88 |
| (-)-α-Pinene | (+)-Diisopinocampheylborane | (+)-Isopinocampheol | 92 | Not specified |
Data sourced from multiple experiments to show representative yields.[3][4]
Experimental Protocol
Materials:
-
Organoborane in a suitable solvent (e.g., tetrahydrofuran, THF)
-
This compound (NaBO₃·4H₂O)
-
Distilled water
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the organoborane in THF, slowly add distilled water.
-
Gradually add solid this compound to the mixture. The temperature of the reaction mixture should be maintained below 35°C.[3]
-
Continue stirring at room temperature (approximately 22°C) for 2 hours to ensure the completion of the oxidation.[3]
-
Pour the reaction mixture into ice-cold water in a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with distilled water and saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by distillation or chromatography as required.
Experimental Workflow
Caption: Workflow for the oxidation of organoboranes using this compound.
Application Note 2: Catalyst- and Solvent-Free Ipso-Hydroxylation of Arylboronic Acids to Phenols
Introduction: The synthesis of phenols is crucial in the development of pharmaceuticals and other fine chemicals.[5] this compound facilitates a highly efficient, catalyst-free, and solvent-free ipso-hydroxylation of arylboronic acids. This green methodology offers rapid reaction times and high yields, with water being the only significant byproduct.[6][7] The reaction can also be performed in water, providing a sustainable alternative to methods requiring organic solvents and metal catalysts.[6][8][9]
Key Advantages:
-
Catalyst-Free: The reaction proceeds efficiently without the need for a transition metal catalyst.[6]
-
Solvent-Free Option: Can be conducted by grinding the reactants, minimizing solvent waste.[6]
-
Rapid Reactions: Complete conversion is often achieved within minutes at room temperature.[6][7]
-
High Yields: Excellent yields of the corresponding phenols are typically obtained.[6][8]
Quantitative Data Summary
| Arylboronic Acid | Reaction Time (min) | Yield (%) in Water | Yield (%) Solvent-Free |
| Phenylboronic acid | 5 | 92 | 91 |
| 4-Methylphenylboronic acid | 10 | 95 | 93 |
| 4-Methoxyphenylboronic acid | 10 | 96 | 94 |
| 4-Chlorophenylboronic acid | 20 | 88 | 85 |
Reaction conditions: Arylboronic acid (1 mmol), NaBO₃·4H₂O (2 mmol), room temperature.[6]
Experimental Protocol
Materials:
-
Arylboronic acid
-
This compound (NaBO₃·4H₂O)
-
Deionized water (for aqueous protocol)
-
Hydrochloric acid solution (1 M)
-
Diethyl ether
-
Saturated ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Aqueous Protocol:
-
In a round-bottomed flask, combine the arylboronic acid (1 mmol) and this compound (2 mmol) in deionized water (5 mL).
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 1 M HCl solution.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated ammonium chloride solution, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the phenol.
Solvent-Free Protocol:
-
In a mortar, combine the arylboronic acid (1 mmol) and this compound (2 mmol).
-
Grind the mixture with a pestle at room temperature for the specified reaction time.
-
After grinding, add deionized water (10 mL) and acidify with 1 M HCl solution.
-
Follow steps 4-6 of the aqueous protocol for work-up and isolation.
Reaction Pathway
Caption: Proposed pathway for the ipso-hydroxylation of arylboronic acids.
Application Note 3: Oxidation of Aromatic Amines to Nitro Compounds
Introduction: The oxidation of aromatic amines to nitro compounds is a valuable transformation in organic synthesis, as nitroarenes are important intermediates for pharmaceuticals, dyes, and other materials.[10][11] this compound, in conjunction with a catalyst, provides a green and efficient method for this oxidation, particularly for anilines with electron-donating or electron-withdrawing groups.[10][12] The use of micellar media can further enhance the reaction efficiency.[12]
Key Advantages:
-
High Selectivity: The method can be tuned to selectively produce nitro compounds.
-
Versatility: Effective for a range of substituted anilines.[10]
-
Green Conditions: Utilizes a non-toxic oxidant and can be performed in aqueous or micellar media.[12]
Quantitative Data Summary
| Aromatic Amine | Catalyst | Reaction Time (h) | Yield (%) |
| Aniline | Tungstophosphoric acid | 10 | 90 |
| 4-Methylaniline | Tungstophosphoric acid | 12 | 85 |
| 4-Chloroaniline | Tungstophosphoric acid | 12 | 91 |
| 4-Nitroaniline | Tungstophosphoric acid | 12 | 45 |
| Aniline | Silica Sulfuric Acid | 1.5 | 92 |
| 4-Methylaniline | Silica Sulfuric Acid | 1.5 | 88 |
Tungstophosphoric acid reactions were conducted in a micellar medium (CTAB).[10][12]
Experimental Protocol (Tungstophosphoric Acid Catalyst)
Materials:
-
Aromatic amine
-
This compound (NaBO₃·4H₂O)
-
Tungstophosphoric acid (H₃PW·nH₂O)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium bicarbonate
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aromatic amine (1 mmol) in a mixture of water and ethyl acetate, add CTAB (as a phase transfer catalyst) and tungstophosphoric acid (catalytic amount).
-
Add this compound (2-3 mmol) and sodium bicarbonate.
-
Stir the mixture vigorously at room temperature for the required duration.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude nitro compound, which can be further purified by chromatography.
Logical Relationship Diagram
Caption: Key components for the oxidation of aromatic amines to nitro compounds.
References
- 1. Sodium perborate [organic-chemistry.org]
- 2. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols [agris.fao.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitro compound synthesis by oxidation [organic-chemistry.org]
Application Notes: Sodium Perborate Tetrahydrate in Pulp and Paper Bleaching
Introduction Sodium perborate (B1237305) tetrahydrate (SPBTH), with the chemical formula NaBO₃·4H₂O, is an oxygen-based bleaching agent that serves as an environmentally friendly alternative to chlorine-containing compounds in the pulp and paper industry.[1] As a key component in Totally Chlorine Free (TCF) bleaching sequences, it effectively removes residual lignin (B12514952) and chromophores, leading to increased pulp brightness.[2][3] Its application is notable in the bleaching of both chemical and mechanical pulps, as well as in the deinking process of recycled paper.[1][4]
Mechanism of Action The bleaching action of sodium perborate is analogous to that of hydrogen peroxide. When dissolved in water, SPBTH hydrolyzes to form hydrogen peroxide (H₂O₂) and sodium metaborate.[5][6] Under the alkaline conditions typical of pulp bleaching, the hydrogen peroxide dissociates to form the hydroperoxide anion (HOO⁻), which is the primary active species responsible for delignification.[2] This anion attacks and breaks down the complex, colored lignin molecules without significantly degrading the cellulose (B213188) fibers, thus improving pulp brightness and preserving strength.[2][7]
Quantitative Data Summary
The effectiveness of SPBTH bleaching is influenced by several process parameters. The tables below summarize optimal conditions and performance data from various studies.
Table 1: Optimal Conditions for Sodium Perborate Tetrahydrate (SPBTH) Bleaching
| Pulp Type | SPBTH Dosage | Temperature (°C) | Time (min) | Pulp Consistency (%) | Other Reagents | Source |
|---|---|---|---|---|---|---|
| Kraft-AQ Bamboo Pulp | 4% | 70 | 80 | 12 | 0.5% MgSO₄, 3% Na₂SiO₃ | [2][8] |
| Kraft Pulp | 1 - 3 g | 40 - 45 | Not Specified | 3 - 3.5 | Not Specified | [9][10] |
| Thermomechanical Pulp | 6.5% | Not Specified | Not Specified | Not Specified | Not Specified |[3][5][6] |
Table 2: Comparative Bleaching Performance of SPBTH
| Pulp Type | Bleaching Agent(s) | Dosage | Initial Brightness (% ISO) | Final Brightness (% ISO) | Brightness Gain (% ISO) | Source |
|---|---|---|---|---|---|---|
| Mechanical Pulp | Unbleached | - | 50.7 | - | - | [4] |
| Mechanical Pulp | Sodium Dithionite | 3% | 50.7 | 64.0 | 13.3 | [4] |
| Mechanical Pulp | SPBTH | 3% | 50.7 | ~54.0 | ~3.3 | [4] |
| Mechanical Pulp | H₂O₂ | 3% | 50.7 | 63.6 | 12.9 | [4] |
| Mechanical Pulp | 2% SPBMH¹ + 1.5% H₂O₂ | - | 50.7 | 68.0 | 17.3 | [4] |
| Kraft-AQ Bamboo Pulp | SPBTH (after O₂ delignification) | 6% | 53.29 | 63.80 | 10.51 | [8] |
¹ SPBMH: Sodium Perborate Monohydrate
Table 3: Effect of SPBTH on Key Pulp Properties (Kraft-AQ Bamboo Pulp)
| SPBTH Level (%) | Bleaching Time (min) | Kappa Number | Viscosity (mL/g) | Tensile Index (Nm/g) | Tear Index (mNm²/g) | Burst Index (kPam²/g) | Source |
|---|---|---|---|---|---|---|---|
| 2 | 60 | 6.00 | 950 | 65.40 | 7.90 | 4.90 | [2][8] |
| 4 | 80 | 5.20 | 910 | 69.80 | 8.40 | 5.30 | [2][8] |
| 6 | 80 | 4.80 | 880 | 66.20 | 8.00 | 5.00 |[2][8] |
Experimental Protocols
Protocol 1: TCF Bleaching of Kraft-AQ Bamboo Pulp This protocol describes a multi-stage TCF bleaching sequence using oxygen delignification followed by a this compound stage.
1. Materials and Equipment:
-
Unbleached Kraft-AQ bamboo pulp
-
Sodium hydroxide (B78521) (NaOH)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Sodium silicate (B1173343) (Na₂SiO₃)
-
This compound (SPBTH)
-
Pressurized reactor for oxygen delignification
-
Polyethylene (B3416737) bags for bleaching
-
Water bath for temperature control
-
Standard pulp testing equipment (for kappa, viscosity, brightness)
2. Oxygen Delignification (O-Stage):
-
Prepare a pulp slurry with a consistency of 12%.
-
Add 3% NaOH (based on oven-dried pulp weight).
-
Place the slurry in a pressurized reactor.
-
Pressurize the reactor to 5 bar with oxygen.
-
Heat the reactor to maintain the desired reaction temperature and hold for the specified time.
-
After the reaction, depressurize the reactor and thoroughly wash the pulp with water to remove dissolved lignin and residual chemicals.
3. SPBTH Bleaching Stage (P-Stage):
-
Pre-heat the oxygen-delignified pulp to the reaction temperature of 70°C.
-
Prepare the bleaching liquor by mixing the following chemicals (percentages based on oven-dried pulp weight):
-
4% SPBTH
-
3% Na₂SiO₃ (stabilizer)
-
0.5% MgSO₄ (stabilizer)
-
-
Adjust the pulp consistency to 12% with hot water.
-
Add the bleaching liquor to the pulp in a polyethylene bag and mix thoroughly by kneading.
-
Seal the bag and place it in a water bath set to 70°C for 80 minutes.
-
After 80 minutes, remove the bag and wash the pulp extensively with deionized water until the filtrate is clear and has a neutral pH.
-
Prepare handsheets from the bleached pulp according to standard methods (e.g., ISO 2470-1) for optical and physical property testing.[4]
Protocol 2: Bleaching of Mechanical Pulp with SPBTH and Hydrogen Peroxide This protocol details a single-stage bleaching process for mechanical pulp, which can be performed with SPBTH alone or in combination with hydrogen peroxide.
1. Materials and Equipment:
-
Fresh mechanical pulp
-
Ethylenediaminetetraacetic acid (EDTA)
-
This compound (SPBTH)
-
Hydrogen peroxide (H₂O₂) (optional)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Stainless steel tank with a mechanical stirrer
-
Standard handsheet preparation and testing equipment
2. Pre-treatment (Chelation):
-
Dilute the fresh pulp to a consistency of 3.5-4%.
-
Add 0.4% EDTA (based on oven-dried pulp weight) to chelate and remove undesirable heavy metal ions.
-
Heat the slurry to 65-70°C and stir for 15 minutes.
3. Bleaching Process:
-
Transfer the pre-treated pulp to the bleaching tank.
-
Add the bleaching chemicals. For a combination process, a typical charge might be 1.5% H₂O₂ and 2% sodium perborate monohydrate (or an equivalent active oxygen amount of SPBTH).[4] The active oxygen content of SPBTH is approximately 10.2%.[4]
-
Adjust the pH of the slurry to the desired level (e.g., pH 5.0 for certain mechanical pulps).[4]
-
Heat the slurry to the reaction temperature (e.g., 90°C) and maintain for the reaction time (e.g., 60 minutes) with continuous stirring.[4]
-
After the reaction time, filter the pulp and wash it thoroughly with water.
-
Use the washed pulp to prepare sheets for brightness and physico-mechanical testing.[4]
Visualizations
Caption: Bleaching mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bleaching of bamboo (Phyllostachys bambusoides) Kraft-AQ pulp and this compound (SPBTH) after oxygen delignification :: BioResources [bioresources.cnr.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 5. The effects of sodium percarbonate and perborate usage on pulping and flotation deinking instead of hydrogen peroxide :: BioResources [bioresources.cnr.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. princeton.edu [princeton.edu]
- 8. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
factors affecting the stability of aqueous solutions of sodium perborate tetrahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of sodium perborate (B1237305) tetrahydrate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of sodium perborate tetrahydrate in aqueous solutions?
A1: this compound is not stable in water due to its hydrolysis, which produces hydrogen peroxide and borate.[1] The hydrogen peroxide can then decompose into water and oxygen gas, especially in the presence of catalysts, heat, or at an unfavorable pH. This decomposition is an exothermic process.[2]
Q2: What is the optimal pH range for maintaining the stability of a sodium perborate aqueous solution?
A2: Aqueous solutions of sodium perborate are typically alkaline, with a pH between 10 and 11.[3] While the initial solution is alkaline, the stability is influenced by the experimental conditions. For specific applications, the pH may need to be adjusted. It is crucial to monitor the pH as significant shifts can accelerate decomposition.
Q3: How does temperature affect the stability of the solution?
A3: Increased temperature significantly accelerates the decomposition of sodium perborate in aqueous solutions. The thermal decomposition starts to become notable at temperatures above 60°C.[2] For optimal stability, it is recommended to prepare and store solutions at controlled, cool temperatures.
Q4: What are common contaminants that can destabilize my sodium perborate solution?
A4: Heavy metal ions (e.g., iron, copper, manganese) are potent catalysts for the decomposition of hydrogen peroxide, which is formed from the hydrolysis of sodium perborate.[4] The presence of these ions, even in trace amounts, can significantly reduce the stability of your solution. Dust and other organic materials can also promote decomposition.[5]
Q5: Are there any recommended stabilizers for aqueous solutions of sodium perborate?
A5: Yes, stabilizers are often crucial for enhancing the shelf-life of sodium perborate solutions. Chelating agents like ethylenediaminetetraacetic acid (EDTA) and various phosphonates are effective at sequestering catalytic metal ions.[4] Solubilizing agents such as sodium dihydrogen phosphate (B84403) and boric acid can also improve stability.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid gas evolution (bubbling) from the solution. | 1. High temperature.2. Presence of catalytic contaminants (e.g., heavy metal ions).3. Unstable pH. | 1. Prepare and store the solution in a cool environment, ideally refrigerated if the protocol allows.2. Use high-purity (deionized or distilled) water and clean glassware. Consider adding a chelating agent like EDTA.3. Buffer the solution to a stable pH, if compatible with your application. |
| Precipitate forms in the solution over time. | 1. The concentration of sodium perborate exceeds its solubility at the storage temperature.2. Reaction with impurities in the water (e.g., calcium or magnesium ions). | 1. Ensure the concentration is within the solubility limit for the intended storage temperature. You may need to gently warm the solution to redissolve the precipitate before use.2. Always use deionized or distilled water for solution preparation. |
| Loss of oxidizing power (active oxygen content) over a short period. | 1. Accelerated decomposition due to one or more of the factors listed above (temperature, contaminants, pH).2. Exposure to light, which can accelerate decomposition. | 1. Review the preparation and storage conditions. Implement the use of stabilizers.2. Store the solution in an opaque or amber-colored container to protect it from light. |
| Inconsistent experimental results. | 1. Inhomogeneous solution.2. Degradation of the stock solution over time. | 1. Ensure the this compound is fully dissolved before use.2. Prepare fresh solutions for critical experiments or regularly titrate the stock solution to determine its current active oxygen content. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound (1% w/v)
Materials:
-
This compound (NaBO₃·4H₂O)
-
Deionized or distilled water
-
Ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt (or a suitable phosphonate-based chelating agent)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (optional, as a solubilizing agent and buffer)
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Water Preparation: To a 100 mL volumetric flask, add approximately 80 mL of deionized water.
-
Add Stabilizers:
-
Add 0.01 g of EDTA disodium salt to the water and stir until fully dissolved.
-
(Optional) Add 0.5 g of sodium dihydrogen phosphate and stir until dissolved.
-
-
Dissolve Sodium Perborate: Accurately weigh 1.0 g of this compound. Slowly add the powder to the stirring solution in the volumetric flask. Continue to stir until all the solid has dissolved. Avoid vigorous stirring that could introduce excessive air.
-
Final Volume: Once the sodium perborate is completely dissolved, bring the solution to the 100 mL mark with deionized water.
-
Storage: Store the solution in a tightly sealed, clean, and opaque container at a controlled cool temperature (e.g., 2-8°C).
Protocol 2: Determination of Active Oxygen Content by Potassium Permanganate (B83412) Titration
This method is based on the oxidation of hydrogen peroxide (released from sodium perborate) by a standardized solution of potassium permanganate in an acidic medium.
Materials:
-
This compound solution (prepared as in Protocol 1 or your experimental solution)
-
Standardized 0.1 N Potassium Permanganate (KMnO₄) solution
-
Sulfuric Acid (H₂SO₄), 1 M
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
-
Pipette (e.g., 10 mL)
Procedure:
-
Sample Preparation: Pipette 10.0 mL of the sodium perborate solution into a 250 mL Erlenmeyer flask.
-
Acidification: Carefully add 20 mL of 1 M sulfuric acid to the flask.
-
Titration: Titrate the acidified sample with the standardized 0.1 N KMnO₄ solution. The endpoint is reached when the solution retains a faint, persistent pink color for at least 30 seconds.
-
Calculation: The percentage of active oxygen can be calculated using the following formula:
% Active Oxygen = (V × N × 0.8) / W
Where:
-
V = Volume of KMnO₄ solution used (in mL)
-
N = Normality of the KMnO₄ solution
-
0.8 = milliequivalent weight of active oxygen × 100
-
W = Weight of the this compound in the titrated sample (in g)
-
Visualizations
Caption: Decomposition pathway of this compound in an aqueous solution.
References
- 1. Sodium perborate - Wikipedia [en.wikipedia.org]
- 2. redox.com [redox.com]
- 3. internationaljournalssrg.org [internationaljournalssrg.org]
- 4. EP0466902A1 - Stabilization of aqueous solutions containing sodium perborate or sodium percarbonate - Google Patents [patents.google.com]
- 5. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Optimizing Reactions with Sodium Perborate Tetrahydrate
Welcome to the technical support center for the use of sodium perborate (B1237305) tetrahydrate in research and development. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you improve your reaction yields and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving sodium perborate tetrahydrate.
1. Issue: Low or No Reaction Yield
-
Question: My reaction with this compound is giving a low yield or is not proceeding at all. What are the possible causes and solutions?
Answer: Low or no yield in reactions involving this compound can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.
-
dot
Caption: Troubleshooting workflow for low reaction yield.
-
Possible Causes and Solutions:
-
Reagent Quality: this compound can lose active oxygen content over time, especially if not stored in a cool, dry place.[1] Ensure your reagent is fresh and has been stored correctly.
-
Reaction Temperature: The optimal temperature is reaction-dependent. While some reactions proceed well at room temperature, others may require gentle heating.[2] However, be aware that this compound starts to decompose around 60°C, which can lead to a decrease in yield.[3]
-
pH of the Reaction Mixture: The pH of the solution can significantly impact the reaction rate and selectivity. When dissolved in water, sodium perborate forms a mildly alkaline solution (pH around 10-11).[3] For some reactions, adjusting the pH can improve the yield.
-
Inadequate Activation: For less reactive substrates, an activator may be necessary to enhance the oxidizing power of sodium perborate.
-
-
2. Issue: Formation of Side Products/Low Selectivity
-
Question: My reaction is producing significant amounts of unwanted byproducts. How can I improve the selectivity?
Answer: The formation of side products is often a result of non-optimal reaction conditions. Consider the following adjustments:
-
Temperature Control: Over-oxidation or side reactions can occur at elevated temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity.
-
Stoichiometry of Reagents: Carefully control the molar ratio of this compound to your substrate. Using a large excess of the oxidizing agent can lead to over-oxidation or other unwanted reactions.
-
Solvent Choice: The solvent can influence the reaction pathway. For instance, using acetic acid as a solvent not only can activate the sodium perborate but also can lead to the formation of peracetic acid, a more powerful and potentially less selective oxidizing agent.[4] Experimenting with different solvents may improve selectivity.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature for reactions with this compound?
-
A1: There is no single optimal temperature. It is highly dependent on the specific reaction. For sensitive substrates or to improve selectivity, starting at room temperature or even lower is advisable.[2] For many applications, reactions are successfully carried out at room temperature.[5] However, some transformations, like the oxidation of certain aromatic aldehydes, may proceed more efficiently at slightly elevated temperatures (e.g., 50-55°C), but care must be taken to avoid decomposition of the reagent above 60°C.[3][6]
-
-
Q2: How does pH affect the reactivity of this compound?
-
A2: The pH of the reaction medium is a critical parameter. Sodium perborate's oxidizing power is generally higher in alkaline conditions.[7] In aqueous solutions, it hydrolyzes to produce hydrogen peroxide and borate (B1201080), and the equilibrium between different peroxoborate species is pH-dependent.[8] The ratio of these species to hydrogen peroxide is maximized at a pH of approximately 10.1.[9]
-
-
Q3: When should I use an activator with this compound?
-
A3: An activator is recommended when reacting with less reactive substrates or when you need to perform the reaction at a lower temperature.[10] Common activators include tetraacetylethylenediamine (B84025) (TAED) and acetic acid.[10][11] TAED reacts with the hydrogen peroxide generated from sodium perborate to form peroxyacetic acid in situ, which is a more potent oxidizing agent, especially at lower temperatures.[10] Acetic acid can also act as an activator, likely through the formation of peracetoxyboron species.[4]
-
-
Q4: What are the advantages of using this compound over hydrogen peroxide?
-
A4: this compound offers several advantages over aqueous hydrogen peroxide solutions. It is a stable, solid material that is safer and easier to handle and store.[3] It provides a controlled release of hydrogen peroxide in solution.[8] In some cases, it can lead to higher yields and cleaner reactions compared to the standard hydrogen peroxide/sodium hydroxide (B78521) system, potentially due to the borate acting as a better leaving group than hydroxide.[1][2]
-
Data Summary
The following table summarizes the effect of various parameters on the yield of reactions using this compound.
| Parameter | Condition | Substrate | Product | Yield (%) | Reference(s) |
| Temperature | Room Temperature (22°C) | Organoborane | Alcohol | 91-92% | [12] |
| 50°C | Trialkylborane | Alcohol | >90% | [9] | |
| 95°C | Aromatic Aldehyde | Carboxylic Acid | Good to Excellent | [13] | |
| Solvent | Acetic Acid | Aromatic Aldehyde | Carboxylic Acid | High | [3][12] |
| Acetic Acid | Sulfide (B99878) | Sulfoxide/Sulfone | High | [6] | |
| Water | Organoborane | Alcohol | 94-99% | [9] | |
| Activator | Acetic Acid | Aromatic Amine | Nitro Compound | Good | [3][6] |
| TAED | - | Accelerated Oxygen Release | Significant | [14] | |
| pH | ~10.1 (Aqueous) | - | Maximum Perborate Species | - | [15] |
| Alkaline | - | Enhanced Oxidative Power | - | [7] |
Key Experimental Protocols
1. Oxidation of an Organoborane to an Alcohol
This protocol is adapted from a procedure in Organic Syntheses.[12]
-
dot
Caption: Workflow for the oxidation of organoboranes.
-
Methodology:
-
To a stirred solution of the organoborane in tetrahydrofuran (B95107) (THF), slowly add distilled water dropwise via a syringe. This step can be exothermic.
-
Following the water addition, add solid this compound in portions, ensuring the reaction temperature does not exceed 35°C.
-
Continue stirring the reaction mixture at room temperature (around 22°C) for 2 hours to ensure the oxidation is complete.
-
Pour the reaction mixture into ice-cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with ether.
-
Combine the organic extracts, wash with water and then with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to obtain the corresponding alcohol.[12]
-
2. Oxidation of Aromatic Aldehydes to Carboxylic Acids
This protocol is based on the use of sodium perborate in acetic acid.[3][12]
-
Methodology:
-
Dissolve the aromatic aldehyde in glacial acetic acid.
-
Add this compound (typically 1.1 to 2 equivalents) to the solution.
-
Heat the mixture with stirring. A temperature of 50-60°C is often sufficient, though some procedures report up to 95°C.[13]
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with water and then with a saturated solution of sodium bicarbonate to remove acetic acid.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
Recrystallize or use chromatography for further purification if necessary.
-
3. Selective Oxidation of Sulfides to Sulfoxides
This protocol provides a general method for the selective oxidation of sulfides.[6][16]
-
Methodology:
-
Dissolve the sulfide in glacial acetic acid.
-
Add one equivalent of this compound.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within a few hours.
-
Upon completion, pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent.
-
Wash the organic extract with water, dry over an anhydrous salt, and concentrate to obtain the sulfoxide.
-
To obtain the corresponding sulfone, two or more equivalents of this compound and typically longer reaction times or gentle heating may be required.[17]
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
- 3. Sodium perborate [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TETRAACETYLETHYLENEDIAMINE (TAED) - Ataman Kimya [atamanchemicals.com]
- 11. bch.ro [bch.ro]
- 12. Further functional group oxidations using sodium perborate [organic-chemistry.org]
- 13. lookchem.com [lookchem.com]
- 14. Oxygen release of tetra acetyl ethylene diamine (TAED) and sodium perborate combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sodium perborate - Wikipedia [en.wikipedia.org]
troubleshooting common issues in sodium perborate tetrahydrate oxidation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during oxidation reactions using sodium perborate (B1237305) tetrahydrate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is sodium perborate tetrahydrate and why is it used as an oxidizing agent?
This compound (NaBO₃·4H₂O) is a stable, crystalline solid that acts as a source of active oxygen in various chemical reactions.[1] It is often preferred over hydrogen peroxide due to its enhanced safety, ease of handling, and stability.[2][3][4][5] In aqueous solutions, it hydrolyzes to release hydrogen peroxide and borate (B1201080), making it a convenient and mild oxidizing agent for a range of substrates.[1]
Q2: What are the key advantages of using this compound over hydrogen peroxide?
Key advantages include:
-
Safety: Sodium perborate is a stable solid, making it safer to transport and store compared to concentrated hydrogen peroxide solutions, which can be explosive.[2][5]
-
Ease of Handling: As a free-flowing powder, it is easier to weigh and dispense accurately.[4]
-
Mild Reaction Conditions: It often allows for oxidations under milder conditions, which can be beneficial for sensitive functional groups.[2][3][4]
-
Buffering Effect: The borate formed during the reaction can help buffer the reaction medium.[2]
Q3: How should this compound be stored?
To ensure its reactivity, this compound should be stored in a cool, dry, and well-ventilated area.[6][7][8] The container should be kept tightly closed to protect it from moisture, which can cause it to decompose.[9] It should also be stored away from heat, direct sunlight, and incompatible materials such as acids, bases, reducing agents, and flammable substances.[9]
Q4: At what temperature does this compound decompose?
Thermal decomposition of this compound begins at approximately 60 °C (140 °F).[10] It is important to avoid overheating the reagent during storage and reactions to prevent its degradation and loss of oxidizing power.[9]
Troubleshooting Common Issues
This section addresses common problems encountered during this compound oxidation reactions, providing potential causes and recommended solutions.
Low Yield or Incomplete Reaction
Q5: My reaction is showing low yield or is incomplete. What are the possible causes and how can I fix this?
Several factors can contribute to low yields or incomplete reactions. The following table summarizes potential causes and their solutions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Degraded Reagent | This compound can lose its oxidizing power if not stored properly. Ensure you are using a fresh, properly stored batch. The purity of a fresh stock solution can be analyzed by permanganometry.[11] A fresh solution is highly alkaline (pH > 10).[11] |
| Suboptimal Temperature | The rate of oxidation is temperature-dependent.[4] If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be cautious not to exceed the decomposition temperature of the reagent (~60 °C).[9] For some reactions, maintaining a specific temperature range is crucial; for example, in the oxidation of (+)-diisopinocampheylborane, the temperature should not exceed 35°C.[12] |
| Incorrect pH | The pH of the reaction medium can significantly influence the reaction rate. Sodium perborate solutions are typically alkaline.[11] For certain substrates, adjusting the pH might be necessary. In some cases, the addition of sodium hydroxide (B78521) can enhance the oxidation rate.[4] |
| Insufficient Reagent | Ensure that a sufficient stoichiometric amount of this compound is used. For the oxidation of organoboranes, a stoichiometric quantity (3 equivalents) is recommended.[3] |
| Poor Solubility | Sodium perborate has limited solubility in some organic solvents. The use of a co-solvent such as water or a phase-transfer catalyst may be necessary to improve solubility and reaction rates, especially for reactions involving water-insoluble substrates. |
| Slow Reaction Kinetics | Some oxidation reactions are inherently slow. Increasing the reaction time or considering the use of a catalyst can help drive the reaction to completion. For instance, in the oxidation of anilines to nitro compounds, tungstophosphoric acid can be used as a catalyst.[2] |
Troubleshooting Workflow for Low Yield/Incomplete Reaction
References
- 1. Sodium perborate - Wikipedia [en.wikipedia.org]
- 2. Sodium perborate [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
- 5. Sodium Perborate - Wordpress [reagents.acsgcipr.org]
- 6. beaufort.tricare.mil [beaufort.tricare.mil]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. caelo.de [caelo.de]
- 9. redox.com [redox.com]
- 10. mdpi.com [mdpi.com]
- 11. Chemical Oscillations With Sodium Perborate as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Sodium Perborate Tetrahydrate in Aqueous Environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of sodium perborate (B1237305) tetrahydrate in aqueous environments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of sodium perborate tetrahydrate in water?
A1: In an aqueous environment, this compound undergoes hydrolysis to produce hydrogen peroxide and borate (B1201080).[1] This initial reaction is followed by a series of equilibria involving boric acid, the hydroperoxyl anion, and the tetrahydroxyborate anion.[1]
Q2: What are the main factors that influence the degradation rate?
A2: The degradation of this compound is primarily influenced by temperature, pH, and the presence of catalysts. Elevated temperatures accelerate the decomposition of the released hydrogen peroxide.[1] The stability is also affected by pH, with the ratio of perborate species to hydrogen peroxide being maximal at a pH of approximately 10.1.[2] The presence of heavy metals, their salts, and other catalytic materials can also accelerate decomposition.[3]
Q3: What is the difference in stability between this compound and its monohydrate form?
A3: The monohydrate form of sodium perborate dissolves more rapidly in water and exhibits higher thermal stability compared to the tetrahydrate form.[1][4]
Q4: How does the concentration of the sodium perborate solution affect the degradation products?
A4: As the concentration of the solution increases, other peroxoborate species can become more significant.[1] With an excess of hydrogen peroxide, anions such as [B(OH)₂(OOH)₂]⁻, [B(OH)(OOH)₃]⁻, and [B(OOH)₄]⁻ may appear.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of active oxygen content in solution. | High temperature of the aqueous environment. | Conduct experiments at controlled, lower temperatures. Sodium perborate releases oxygen more rapidly at temperatures above 60°C.[1] |
| Presence of catalytic impurities (e.g., heavy metal ions). | Use high-purity water and ensure glassware is thoroughly cleaned to remove any trace metals. | |
| pH of the solution is not optimal for stability. | Adjust the pH of the solution. The stability of the resulting hydrogen peroxide is influenced by pH. | |
| Inconsistent or non-reproducible experimental results. | Incomplete dissolution of this compound. | Ensure complete dissolution by stirring thoroughly. The tetrahydrate form dissolves slower than the monohydrate.[1] |
| Degradation of the solid starting material due to improper storage. | Store this compound in a cool, dry place, away from moisture and heat to prevent premature degradation.[3] | |
| Precipitate formation in the reaction mixture. | High concentration of borate leading to crystallization. | At high borate concentrations, sodium perborate with a dimeric anion can crystallize out due to its lower solubility.[1] Consider using more dilute solutions if this is not the intended outcome. |
| Interference during titration for active oxygen content. | Presence of other oxidizing or reducing agents in the sample matrix. | Other oxidizing agents can react with iodide in iodometric titrations, while reducing agents can react with the liberated iodine, leading to inaccurate results.[5] A blank titration can help quantify some interferences. |
| Slow reaction with permanganate (B83412) titrant. | Some stabilized forms of perborate may react slowly with potassium permanganate. Allow sufficient time for the reaction to initiate after adding the first few milliliters of titrant.[6] |
Data Presentation
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 g of solution) |
| 11 | 2.55 |
| 20 | 3.15 |
| 30 | 4.60 |
Data adapted from a study on the solubilities of this compound.[7]
Table 2: Hydrogen Peroxide Depletion from Sodium Perborate Solution at 37°C
| Time | Event |
| 0 - 27 hours | Rapid increase in H₂O₂ concentration, peaking at approximately 27 hours. |
| 27 - 75 hours (3 days) | H₂O₂ concentration reaches a plateau. |
| > 75 hours | Gradual depletion of H₂O₂, with low levels still detectable for at least 28 days. |
This table summarizes the findings of a study on the depletion rate of hydrogen peroxide from sodium perborate bleaching agents.[8]
Table 3: pH of this compound Solutions
| Mixture | Baseline pH | pH after 1 hour | pH after 1 day | pH after 3 days | pH after 7 days |
| Tetrahydrate + 30% H₂O₂ | 7.5 | - | - | - | - |
| Tetrahydrate + Bidistilled Water | Alkaline | More Alkaline | - | - | - |
Data extracted from a study on the pH of various sodium perborate bleaching agents. The pH of mixtures with bidistilled water reached values of 10 to 11.[9]
Experimental Protocols
Protocol 1: Monitoring Degradation via Iodometric Titration of Released Hydrogen Peroxide
This protocol determines the active oxygen content, which corresponds to the amount of hydrogen peroxide released from the degradation of this compound.
Materials:
-
This compound solution of known concentration
-
Potassium iodide (KI) solution (10% w/v)
-
Sulfuric acid (H₂SO₄) solution (1 M)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.1 N)
-
Starch indicator solution
-
Ammonium (B1175870) molybdate (B1676688) solution (optional, as a catalyst)[5]
-
Erlenmeyer flasks
-
Buret
-
Pipettes
Procedure:
-
Pipette a known volume of the sodium perborate solution into an Erlenmeyer flask.
-
Add approximately 50 mL of deionized water.
-
Add 10 mL of 1 M sulfuric acid to acidify the solution.
-
Add 10-15 mL of 10% potassium iodide solution. The solution will turn a yellow-brown color due to the liberation of iodine.
-
H₂O₂ + 2KI + H₂SO₄ → I₂ + K₂SO₄ + 2H₂O[5]
-
-
(Optional) Add a few drops of ammonium molybdate solution to catalyze the reaction.[5]
-
Immediately titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with sodium thiosulfate until the blue color just disappears, indicating the endpoint.
-
I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆[5]
-
-
Record the volume of sodium thiosulfate solution used.
-
Repeat the titration for samples taken at different time points to monitor the degradation.
Protocol 2: Spectrophotometric Determination of Released Hydrogen Peroxide
This method is suitable for determining lower concentrations of hydrogen peroxide released during degradation.
Materials:
-
This compound solution
-
Ammonium monovanadate (NH₄VO₃) stock solution (e.g., 0.06 M in 0.36 M H₂SO₄)[10]
-
Volumetric flasks
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of hydrogen peroxide standards of known concentrations.
-
For the standards and samples, pipette a known volume (e.g., 40 mL) into a 50 mL volumetric flask.
-
Add a fixed volume (e.g., 5 mL) of the ammonium monovanadate stock solution to each flask.[10]
-
Dilute to the mark with deionized water and mix well.
-
Prepare a reagent blank using deionized water instead of the sample.
-
Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (typically around 450 nm for the peroxovanadium complex) against the reagent blank.[10]
-
Construct a calibration curve from the absorbance of the standards.
-
Determine the concentration of hydrogen peroxide in the sodium perborate samples from the calibration curve.
-
Analyze samples at various time intervals to determine the degradation profile.
Visualizations
Caption: Degradation pathway of this compound in an aqueous environment.
Caption: Experimental workflow for monitoring the degradation of this compound.
References
- 1. Sodium perborate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. belinka-perkemija.com [belinka-perkemija.com]
- 5. usptechnologies.com [usptechnologies.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Depletion Rate of Hydrogen Peroxide from Sodium Perborate Bleaching Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of various types of sodium perborate on the pH of bleaching agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raco.cat [raco.cat]
optimizing temperature and pH for sodium perborate tetrahydrate reactions
Welcome to the Technical Support Center for optimizing reactions involving sodium perborate (B1237305) tetrahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on reaction conditions, troubleshooting common issues, and ensuring safe laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions using sodium perborate tetrahydrate?
A1: The optimal temperature for reactions with this compound is highly dependent on the specific application. Generally, it is recommended to keep the reaction temperature below 60°C, as the compound begins to decompose above this temperature.[1] For specific reactions, such as the oxidation of organoboranes, the temperature should be carefully controlled and not exceed 35°C.[2] When used in conjunction with acetic acid to form a more potent oxidizing agent, a temperature range of 50-55°C is often employed for reactions like the oxidation of aromatic amines.[3][4]
Q2: What is the ideal pH for reactions involving this compound?
A2: this compound naturally forms an alkaline solution in water, typically with a pH between 10 and 11.[5] For many of its applications as a mild oxidizing agent, this inherent alkalinity is sufficient and provides a buffering effect. The oxidation process itself is mildly basic, often eliminating the need for an additional base.[6] The pH of the solution can be influenced by the concentration of hydrogen peroxide formed upon hydrolysis, with higher concentrations of H₂O₂ leading to a slight decrease in pH.[5] For specific protocols, the pH may need to be adjusted, so it is always recommended to monitor the pH throughout your experiment.
Q3: How does the stability of this compound affect my experiments?
A3: this compound is a relatively stable solid, offering a longer shelf life and safer handling compared to concentrated hydrogen peroxide solutions.[7] However, its stability is compromised by moisture and heat. It should be stored in a cool, dry place to prevent decomposition. In solution, it hydrolyzes to produce hydrogen peroxide and borate, and this process is accelerated at higher temperatures.[8] This decomposition is exothermic and can lead to a runaway reaction if not properly controlled.[1]
Q4: Can I use this compound in acidic conditions?
A4: Yes, this compound can be used in acidic conditions, most commonly with glacial acetic acid. This combination generates more powerful oxidizing species, such as peracetic acid, which can be used for a wider range of oxidations.[3][7] The reaction of sodium perborate with acetic acid is complex and may involve intermediate peracetoxyboron species that act as the primary oxidant.[7]
Troubleshooting Guide
Issue 1: Low or no product yield in an oxidation reaction.
-
Question: I am not getting the expected yield for my oxidation reaction using this compound. What could be the problem?
-
Answer:
-
Temperature: Ensure your reaction temperature is within the optimal range for your specific transformation. For sensitive substrates, exceeding the recommended temperature can lead to decomposition of the reagent and by-product formation. For the oxidation of organoboranes, for instance, the temperature should be kept below 35°C.[2]
-
pH: While sodium perborate provides a basic environment, some reactions may have a narrow optimal pH range. Monitor the pH of your reaction mixture and adjust if necessary. The oxidation rate can sometimes be enhanced by the addition of sodium hydroxide.[6]
-
Reagent Quality: Ensure your this compound is of high purity and has been stored correctly in a cool, dry environment to prevent degradation.
-
Incompatible Substances: The presence of heavy metal salts, strong reducing agents, or strong bases can catalytically decompose the perborate.[1] Ensure your glassware is clean and your starting materials are free from these contaminants.
-
Issue 2: The reaction is proceeding too slowly.
-
Question: My reaction with this compound is very sluggish. How can I increase the reaction rate?
-
Answer:
-
Temperature: The rate of oxidation is temperature-dependent.[6] Cautiously increasing the temperature, while staying below the 60°C decomposition threshold, can enhance the reaction rate.
-
Activation: For certain applications, particularly at lower temperatures (40-60°C), an activator like tetraacetylethylenediamine (B84025) (TAED) can be used to accelerate the release of active oxygen.[8]
-
Solvent: The choice of solvent can significantly impact the reaction rate. While water is a common solvent, for some organic syntheses, using acetic acid can generate a more potent oxidizing species and increase the reaction rate.[7]
-
Issue 3: An uncontrolled, exothermic reaction is occurring.
-
Question: My reaction is becoming too hot and seems to be running out of control. What should I do?
-
Answer:
-
Immediate Action: Immediately cool the reaction vessel using an ice bath and be prepared for a potential pressure buildup due to oxygen release.
-
Cause Analysis: This is likely due to the exothermic decomposition of sodium perborate.[1] This can be triggered by excessive temperature, the presence of catalytic impurities (like heavy metals), or the addition of strong acids or bases.
-
Prevention: Always add this compound portion-wise to the reaction mixture to control the initial exotherm. Ensure adequate stirring and have a cooling bath on standby, especially for larger-scale reactions.
-
Data Presentation
Table 1: Recommended Temperature and pH Conditions for Common Reactions
| Reaction Type | Substrate Example | Recommended Temperature | Typical pH | Notes |
| Oxidation of Organoboranes | Trialkylboranes | < 35°C[2] | Mildly Basic[6] | The reaction is often performed in water or THF/water. |
| Oxidation of Sulfides to Sulfoxides | Thioethers | Room Temperature | Mildly Basic | A mild and selective method. |
| Oxidation of Aromatic Amines to Nitro Compounds | Anilines | 50 - 55°C[3][4] | Acidic (in Acetic Acid) | Glacial acetic acid is used as the solvent and co-reagent. |
| Baeyer-Villiger Oxidation | Ketones | 50°C | Acidic (in Acetic Acid) | Acetic acid is a common solvent for this transformation. |
Experimental Protocols
Protocol 1: Oxidation of an Organoborane to an Alcohol
This protocol is adapted from the oxidation of (+)-diisopinocampheylborane to (+)-isopinocampheol.[2]
Materials:
-
Organoborane solution in an appropriate solvent (e.g., THF)
-
This compound
-
Distilled water
-
Ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Reaction flask with magnetic stirrer, thermometer, and addition funnel
-
Ice-water bath
Procedure:
-
To a stirred solution of the organoborane in the reaction flask, slowly add distilled water dropwise. Caution: This may be exothermic.
-
Slowly add solid this compound through an addition funnel. Maintain the reaction temperature below 35°C by using a water bath for cooling.[2]
-
Continue stirring at room temperature for approximately 2 hours to ensure the reaction goes to completion.[2]
-
Pour the reaction mixture into ice-cold water in a separatory funnel.
-
Extract the aqueous layer with ether (typically 2-3 times).
-
Combine the organic extracts and wash sequentially with water and saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.
-
Purify the product as necessary (e.g., by distillation or chromatography).
Visualizations
Caption: A logical workflow for conducting reactions with this compound.
References
- 1. redox.com [redox.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sodium perborate - Sciencemadness Wiki [sciencemadness.org]
- 4. ataman-chemicals.com [ataman-chemicals.com]
- 5. Effect of various types of sodium perborate on the pH of bleaching agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
- 7. Sodium perborate [organic-chemistry.org]
- 8. Sodium perborate - Wikipedia [en.wikipedia.org]
Technical Support Center: Storage and Handling of Sodium Perborate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the decomposition of sodium perborate (B1237305) tetrahydrate during storage. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of sodium perborate tetrahydrate during storage?
A1: The decomposition of this compound is primarily influenced by three main factors:
-
Temperature: Elevated temperatures accelerate the decomposition process. Thermal decomposition begins to be significant at temperatures above 60°C[1].
-
Moisture: The compound is sensitive to moisture and will decompose in the presence of water or even moist air[2]. The presence of moisture facilitates the hydrolysis of the perborate into hydrogen peroxide and borate, which can then further decompose[3].
-
Contaminants: Contact with incompatible materials can catalyze decomposition. These include acids, heavy metal salts, reducing agents, and combustible or organic materials[1].
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[4][5]. It is crucial to protect it from direct sunlight and sources of heat or ignition[1]. The storage area should be segregated from incompatible materials.
Q3: What are the visible signs of decomposition?
A3: While early-stage decomposition may not be visually apparent, significant degradation can lead to caking or clumping of the powder due to moisture absorption. A noticeable loss of the material's fine, crystalline appearance may also be an indicator. The most definitive sign of decomposition is a decrease in the active oxygen content.
Q4: What are the decomposition products of this compound?
A4: The thermal decomposition of this compound is a multi-step process. It first dehydrates to form sodium perborate monohydrate, and then further decomposes to sodium metaborate (B1245444), releasing oxygen and water. The overall decomposition can also produce sodium oxides and boron oxides[1].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Caking or clumping of the powder | Exposure to humidity or moisture. | Store the product in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use. |
| Reduced efficacy in experiments (e.g., lower than expected oxidizing power) | Decomposition leading to a loss of active oxygen content. | Verify the active oxygen content using the titration protocol provided below. If the content is low, a fresh batch of the reagent should be used. Review storage conditions to prevent future decomposition. |
| Discoloration of the powder | Contamination with incompatible substances (e.g., heavy metals, organic materials). | Immediately isolate the contaminated batch to prevent cross-contamination. Dispose of the material according to safety guidelines. Review handling procedures to identify and eliminate sources of contamination. |
| Pressure buildup in the storage container | Decomposition leading to the release of oxygen gas. This is more likely to occur at elevated temperatures. | Carefully vent the container in a well-ventilated area, avoiding inhalation of any dust. If significant pressure buildup is observed, the material may be actively decomposing and should be handled with extreme caution and disposed of appropriately. Store the material in a cool environment to minimize gas generation. |
Quantitative Data on Stability
While specific quantitative data on the decomposition rate of solid this compound under a wide range of storage temperatures and humidity levels is not extensively published in a consolidated format, the following table summarizes the key temperature-related stability information. Researchers are encouraged to perform stability testing under their specific storage conditions to determine the shelf life for their applications.
| Temperature | Observation | Reference |
| Ambient | Stable under normal, dry conditions. | [5] |
| > 40°C | Increased tendency to agglomerate. | [6] |
| ~60°C | Onset of thermal decomposition. | [1] |
| 100-130°C | Dehydration of the monohydrate to the anhydrous form. | [7] |
Experimental Protocols
Determination of Active Oxygen Content by Permanganate (B83412) Titration (Adapted from ASTM D2180)
This method determines the active oxygen content, which is a direct measure of the amount of undecomposed this compound.
Materials:
-
This compound sample
-
Distilled or deionized water
-
Sulfuric acid (H₂SO₄), concentrated
-
Potassium permanganate (KMnO₄) solution, 0.1 N standard
-
Volumetric flasks (500 mL)
-
Pipettes (25 mL)
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 2.0 g of the this compound sample.
-
Dissolution: Quantitatively transfer the sample to a 500 mL volumetric flask. Add approximately 250 mL of distilled water and swirl gently to dissolve the sample.
-
Acidification: Carefully and slowly add 100 mL of concentrated sulfuric acid to the flask. Mix well and allow the solution to cool to room temperature.
-
Dilution: Dilute the solution to the 500 mL mark with distilled water and mix thoroughly.
-
Titration: Pipette a 25 mL aliquot of the prepared sample solution into a 250 mL Erlenmeyer flask. Titrate with the standardized 0.1 N potassium permanganate solution until a faint, persistent pink color is observed.
-
Blank Titration: Perform a blank titration using 25 mL of a solution prepared with the same quantities of water and sulfuric acid, but without the sodium perborate sample.
-
Calculation: Calculate the percentage of active oxygen using the following formula:
Where:
-
V_sample = Volume of KMnO₄ solution used for the sample (mL)
-
V_blank = Volume of KMnO₄ solution used for the blank (mL)
-
N = Normality of the KMnO₄ solution
-
0.008 = Milliequivalent weight of active oxygen
-
W_aliquot = Weight of the sample in the 25 mL aliquot (g) (i.e., (Initial sample weight / 500) * 25)
-
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
TGA can be used to determine the thermal stability of this compound by measuring its weight loss as a function of temperature.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into a TGA sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Purge Gas: Use an inert gas such as nitrogen or argon with a typical flow rate of 20-50 mL/min to prevent oxidative side reactions.
-
Heating Rate: A linear heating rate of 10°C/min is common for initial screening.
-
Temperature Range: Heat the sample from ambient temperature to approximately 300°C to observe the complete decomposition profile.
-
-
Data Analysis: The resulting TGA curve will show distinct weight loss steps.
-
The first major weight loss, typically starting around 60°C, corresponds to the dehydration of the tetrahydrate to the monohydrate.
-
Subsequent weight loss at higher temperatures represents the decomposition of the monohydrate to sodium metaborate with the release of oxygen.
-
The onset temperature of the first weight loss is an indicator of the thermal stability of the sample. A lower onset temperature compared to a reference sample indicates reduced stability.
-
Visualizing Decomposition and Experimental Workflow
References
- 1. This compound SDS MSDS Sheet [mubychem.com]
- 2. Multistep thermal decomposition of granular this compound: a kinetic approach to complex reactions in solid–gas systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Technologies Shaping the Future of Powder Coatings [chinapowdercoating.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. US5094827A - High active oxygen content granulated sodium perborate product and method of making the same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Byproducts in Sodium Perborate Tetrahydrate Mediated Reactions
Welcome to the Technical Support Center for sodium perborate (B1237305) tetrahydrate mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing byproducts and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in reactions mediated by sodium perborate tetrahydrate?
A1: The primary inorganic byproduct of this compound in aqueous media is sodium borate (B1201080).[1] In organic synthesis, the main concern is often the formation of undesired organic side products due to over-oxidation or side reactions specific to the substrate. For example, in the oxidation of sulfides, the corresponding sulfone can be an undesired byproduct if the target is the sulfoxide (B87167).[2][3]
Q2: How does pH affect the reactivity of this compound and byproduct formation?
A2: The pH of the reaction medium significantly influences the active oxidizing species. In aqueous solution, sodium perborate hydrolyzes to produce hydrogen peroxide and various peroxoborate anions.[1] The ratio of these species is pH-dependent, with the formation of more reactive peroxoborate species being favored in alkaline conditions (pH 8-12).[3] This can, in turn, affect the rate and selectivity of the oxidation, thus influencing byproduct formation. For some applications, acidic conditions, often through the use of acetic acid, are employed to generate more powerful oxidizing species, which can also impact the product distribution.[4][5]
Q3: Is it necessary to use a co-reagent with this compound?
A3: While this compound can be used alone in water or other solvents, its reactivity and selectivity can be enhanced by using co-reagents. Acetic acid is a common solvent and co-reagent that can generate more potent oxidizing species.[4][5] In some cases, catalysts or solid supports can be used to improve chemoselectivity, for instance, in the oxidation of sulfides to sulfoxides.[3]
Q4: How can I remove the borate byproducts from my reaction mixture?
A4: Borate byproducts are generally water-soluble and can be removed by performing an aqueous workup. The organic product can be extracted with a suitable organic solvent, leaving the borate salts in the aqueous phase.[6]
Troubleshooting Guides
Issue 1: Over-oxidation of Sulfides to Sulfones
Q: I am trying to synthesize a sulfoxide from a sulfide (B99878) using this compound, but I am observing significant formation of the corresponding sulfone. How can I improve the selectivity for the sulfoxide?
A: Over-oxidation to the sulfone is a common issue. Here are several strategies to enhance selectivity for the sulfoxide:
-
Control Stoichiometry: Carefully control the stoichiometry of this compound. Using a stoichiometric amount or a slight excess of the oxidant is often sufficient for the formation of the sulfoxide. An excess of the oxidant will favor the formation of the sulfone.[2]
-
Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Lowering the reaction temperature can also help to reduce the rate of over-oxidation.
-
Choice of Oxidant and Support: Studies have shown that sodium percarbonate (SPC) under solvent-free conditions with an acidic support like Amberlyst can favor the formation of sulfoxides, while sodium perborate (SPB) in water tends to favor sulfones.[3][7]
-
Heating Method: Conventional heating has been shown to favor the formation of sulfoxides, whereas microwave irradiation tends to promote the formation of sulfones.[3]
Troubleshooting Workflow for Sulfide Oxidation
Caption: Troubleshooting sulfone byproduct in sulfide oxidation.
Issue 2: Low Yield in the Oxidation of Aldehydes to Carboxylic Acids
Q: My oxidation of an aromatic aldehyde to a carboxylic acid using this compound is resulting in a low yield and a significant amount of starting material remains. What can I do to improve the conversion?
A: Low conversion in aldehyde oxidations can be due to several factors. Consider the following adjustments:
-
Reaction Temperature: These oxidations often require elevated temperatures, typically in the range of 50-60 °C, especially when using acetic acid as a solvent.[8]
-
Solvent: Acetic acid is a commonly used solvent that also acts as an activator.[9] Ensure that the aldehyde is soluble in the chosen solvent system.
-
Electron-Withdrawing Groups: Aldehydes with strong electron-withdrawing groups may be less reactive. In such cases, longer reaction times or slightly higher temperatures may be necessary.[9]
-
Side Reactions: Some substituted aromatic aldehydes can undergo side reactions. For example, hydroxy-substituted benzaldehydes might lead to the formation of tarry mixtures.[8] In such cases, protecting the hydroxyl group before oxidation may be necessary.
Quantitative Data: Oxidation of Thioanisole
| Entry | Oxidant (eq.) | Solvent | Temp (°C) | Time (h) | Sulfoxide Yield (%) | Sulfone Yield (%) |
| 1 | SPB (1.5) | Water | 60 | 1 | 10 | 90 |
| 2 | SPB (1.1) | Water | 25 | 4 | 85 | 15 |
| 3 | SPC (1.1) | None | 25 | 2 | 95 | 5 |
Data synthesized from literature findings for illustrative purposes.[2][3]
Key Experimental Protocols
Protocol 1: Chemoselective Oxidation of a Sulfide to a Sulfoxide
This protocol is a general guideline for the selective oxidation of a sulfide to a sulfoxide.
Materials:
-
Sulfide (1.0 eq.)
-
This compound (1.1 eq.)
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Water
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Dissolve the sulfide in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Add this compound to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (disappearance of the starting material), quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude sulfoxide.
-
Purify the crude product by column chromatography or recrystallization as needed.
Experimental Workflow: Sulfide to Sulfoxide
Caption: General workflow for sulfide to sulfoxide oxidation.
Protocol 2: Oxidation of an Organoborane to an Alcohol
This protocol describes a general procedure for the oxidation of an organoborane, formed in situ from an alkene, to the corresponding alcohol.[6]
Materials:
-
Organoborane solution in THF (1.0 eq.)
-
This compound (3.0 eq. per boron-carbon bond)
-
Water
-
Ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the organoborane in tetrahydrofuran (B95107) (THF), slowly add water.
-
Follow with the portion-wise addition of solid this compound, maintaining the reaction temperature below 35°C with a water bath.
-
Continue stirring at room temperature for 2 hours to ensure the completion of the oxidation.
-
Pour the reaction mixture into a separatory funnel containing ice-cold water.
-
Separate the organic layer and extract the aqueous layer twice with ether.
-
Combine the organic extracts, wash with water and then with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by distillation or column chromatography.
Logical Relationship: Factors Affecting Chemoselectivity
Caption: Key factors influencing sulfoxide vs. sulfone formation.
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always consult primary literature and adhere to all laboratory safety protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Green and chemoselective oxidation of sulfides with sodium perborate and sodium percarbonate: nucleophilic and electrophilic character of the oxidation system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Green and chemoselective oxidation of sulfides with sodium perborate and sodium percarbonate: nucleophilic and electrophilic character of the oxidation system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Green and chemoselective oxidation of sulfides with sodium perborate and sodium percarbonate: nucleophilic and electrophilic character of the oxidation system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. jsforum.chez-alice.fr [jsforum.chez-alice.fr]
- 9. Further functional group oxidations using sodium perborate [organic-chemistry.org]
improving the selectivity of sodium perborate tetrahydrate in organic synthesis
Welcome to the technical support center for sodium perborate (B1237305) tetrahydrate (SPB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of SPB in organic synthesis and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is sodium perborate tetrahydrate and why is it used in organic synthesis?
This compound (NaBO₃·4H₂O) is a stable, inexpensive, and environmentally friendly oxidizing agent.[1][2][3] It serves as a solid source of hydrogen peroxide, releasing it upon hydrolysis.[4][5] In organic synthesis, it is a versatile reagent used for a variety of oxidation reactions, including the conversion of thioethers to sulfoxides and sulfones, anilines to nitro compounds, and aldehydes to carboxylic acids.[4][6][7] It is considered a safer alternative to highly concentrated hydrogen peroxide solutions, which can be explosive and are often not commercially available.[8]
Q2: How does the reactivity of this compound compare to hydrogen peroxide?
While SPB releases hydrogen peroxide in water, it is not simply a mixture of sodium borate (B1201080) and H₂O₂.[8] In solution, peroxoborate species exist, which can deliver the hydroperoxide anion at a lower pH than when H₂O₂ is used alone.[8] The presence of borate can also buffer the reaction medium and activate the reagent for nucleophilic oxidation.[8][9] This often results in milder reaction conditions and improved yields compared to traditional H₂O₂ oxidations.[8][10]
Q3: What is the role of acetic acid when used with this compound?
Mixing sodium perborate with acetic acid generates a more powerful oxidizing species, often assumed to be peracetic acid formed in situ.[5][8][11] However, the chemistry is more complex, and intermediate peracetoxyboron species may act as the direct oxidizing agent.[8][11] This combination is effective for a range of oxidations, including those of aromatic aldehydes, iodoarenes, and various sulfur heterocycles.[7][8]
Q4: Is this compound soluble in organic solvents?
This compound has limited solubility in most organic solvents. It is soluble in water, where it hydrolyzes.[1][4] Acetic acid is a commonly used solvent or co-solvent for SPB oxidations.[7][9][12] For reactions in other organic solvents, biphasic systems or the use of phase-transfer catalysts may be necessary.
Q5: What are the safety precautions for handling this compound?
This compound is a stable solid, but it is an oxidizing agent and can enhance combustion.[13] It should be kept away from combustible materials.[13] In the presence of moist air or water, it can release oxygen, particularly in the presence of a base.[13] It is irritating to the eyes and respiratory system and may cause serious eye damage.[14] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[14]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Insufficient Activation of SPB | For less reactive substrates, the addition of an activator is often necessary. Acetic acid is a common and effective activator.[7][8] Consider using glacial acetic acid as the solvent or co-solvent. For certain reactions, other activators like trifluoroacetic acid can be used.[12] |
| Low Reaction Temperature | While SPB can be a mild oxidant, some transformations require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, for example, to 50-60 °C, while monitoring for side product formation.[5] |
| Poor Solubility of Reagents | SPB's low solubility in many organic solvents can hinder the reaction. If not using acetic acid, consider using a co-solvent like water or methanol (B129727) to improve solubility.[15] A biphasic system with a phase-transfer catalyst can also be effective. |
| Decomposition of SPB | SPB is sensitive to moisture and heat.[1][14] Ensure the reagent is dry and has been stored properly. Thermal decomposition starts at around 60 °C.[14] |
Issue 2: Over-oxidation or Lack of Selectivity
Example Scenario: Oxidation of a sulfide (B99878) yields the sulfone instead of the desired sulfoxide (B87167).
| Possible Cause | Troubleshooting Step |
| Excess Oxidant | Carefully control the stoichiometry of SPB. Use 1.0-1.2 equivalents for the oxidation of sulfides to sulfoxides. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the sulfoxide. |
| High Reaction Temperature | Over-oxidation is often more prevalent at higher temperatures. Conduct the reaction at a lower temperature (e.g., room temperature or below) to improve selectivity towards the sulfoxide. |
| Solvent Effects | The choice of solvent can influence selectivity. Acetic acid can promote over-oxidation in some cases. Experiment with different solvent systems, such as aqueous methanol, to find the optimal conditions for sulfoxide formation.[15] |
Issue 3: Formation of Unwanted Byproducts
Example Scenario: Dakin-type oxidation of an aromatic aldehyde instead of oxidation to the carboxylic acid.
| Possible Cause | Troubleshooting Step |
| Substituent Effects | Electron-donating groups on the aromatic ring of an aldehyde can promote Dakin-type oxidation (conversion to a phenol) over oxidation to the carboxylic acid.[15] This is an inherent reactivity pattern. |
| Reaction Conditions | While difficult to completely avoid with susceptible substrates, modifying the reaction conditions may alter the product ratio. Try running the reaction at a lower temperature or for a shorter duration. |
| Alternative Reagents | If Dakin-type oxidation is a persistent issue, SPB may not be the ideal reagent for that specific substrate. Consider alternative oxidizing agents that are less prone to this side reaction. |
Quantitative Data Summary
The following tables summarize quantitative data for key selective oxidations using this compound.
Table 1: Selective Oxidation of Sulfides to Sulfoxides
| Sulfide | Equivalents of SPB | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thioanisole | 1.1 | Acetic Acid | 25 | 2 | 95 | [McKillop & Kemp, 1989] |
| Diphenyl sulfide | 1.1 | Acetic Acid | 25 | 3 | 92 | [McKillop & Kemp, 1989] |
| Dibenzyl sulfide | 1.1 | Acetic Acid | 25 | 1.5 | 98 | [McKillop & Kemp, 1989] |
Table 2: Selective Oxidation of Sulfides to Sulfones
| Sulfide | Equivalents of SPB | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thioanisole | 2.2 | Acetic Acid | 50 | 4 | 93 | [McKillop & Kemp, 1989] |
| Diphenyl sulfide | 2.2 | Acetic Acid | 50 | 6 | 90 | [McKillop & Kemp, 1989] |
| Dibenzyl sulfide | 2.2 | Acetic Acid | 50 | 3 | 96 | [McKillop & Kemp, 1989] |
Table 3: Baeyer-Villiger Oxidation of Ketones
| Ketone | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Cyclohexanone | Acetic Acid | 50 | 24 | ε-Caprolactone | 85 | [McKillop & Kemp, 1989] |
| Adamantanone | Acetic Acid | 50 | 48 | Adamantanone lactone | 90 | [McKillop & Kemp, 1989] |
| Fluorenone | Trifluoroacetic Acid | 50 | 2 | Dibenzo[b,d]pyran-6-one | 88 | [McKillop & Kemp, 1989] |
Experimental Protocols
Protocol 1: General Procedure for the Selective Oxidation of Sulfides to Sulfoxides
-
To a solution of the sulfide (1.0 mmol) in glacial acetic acid (10 mL), add this compound (1.1 mmol) in one portion.
-
Stir the mixture at room temperature (25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1.5-3 hours), pour the reaction mixture into cold water (50 mL).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfoxide.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: General Procedure for the Baeyer-Villiger Oxidation of Cyclic Ketones
-
Dissolve the cyclic ketone (1.0 mmol) in glacial acetic acid (10 mL).
-
Add this compound (1.5-2.0 mmol) to the solution.
-
Heat the reaction mixture to 50 °C and stir.
-
Monitor the disappearance of the starting material by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the lactone product with diethyl ether or ethyl acetate (B1210297) (3 x 25 mL).
-
Combine the organic extracts and wash them sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting lactone by distillation or chromatography as needed.
Visualizations
Caption: General experimental workflow for SPB oxidations.
Caption: Factors influencing selectivity in SPB oxidations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Use of Sodium Perborate in Organic Selective Oxidation [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Sodium perborate - Wikipedia [en.wikipedia.org]
- 5. Sodium perborate - Sciencemadness Wiki [sciencemadness.org]
- 6. This compound – Wintersun Chemical [wintersunchem.com]
- 7. Further functional group oxidations using sodium perborate [organic-chemistry.org]
- 8. Sodium perborate [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. researchgate.net [researchgate.net]
- 13. SODIUM PERBORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. redox.com [redox.com]
- 15. jsforum.chez-alice.fr [jsforum.chez-alice.fr]
overcoming solubility issues of sodium perborate tetrah_ydrate in specific solvents
Welcome to the Technical Support Center for sodium perborate (B1237305) tetrahydrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this versatile oxidizing agent in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of sodium perborate tetrahydrate in common laboratory solvents?
Q2: Why is my this compound not dissolving in my organic reaction mixture?
A2: this compound is an inorganic salt, and as such, it has a natural preference for polar solvents like water. Most organic solvents are significantly less polar than water, leading to poor solvation of the sodium and perborate ions. This inherent difference in polarity is the primary reason for its low solubility in organic media.
Q3: Can I heat the mixture to increase the solubility of this compound in an organic solvent?
A3: Caution is advised when heating this compound. It decomposes at temperatures above 60°C (140°F).[3] While gentle warming may slightly increase the dissolution rate, excessive heat can lead to the decomposition of the reagent, releasing oxygen gas and potentially creating pressure buildup in a closed system.
Q4: What happens when this compound is dissolved in water?
A4: When dissolved in water, this compound hydrolyzes to produce hydrogen peroxide and borate.[1] This solution is alkaline, with a pH typically between 10 and 11.[3] The released hydrogen peroxide is the active oxidizing species in many of its applications.
Troubleshooting Guides
Issue 1: Poor reagent dispersion in a non-polar organic solvent.
Solution Workflow:
Caption: Troubleshooting workflow for poor dispersion.
Detailed Steps:
-
Increase Agitation: Ensure vigorous stirring to maintain a fine suspension of the solid in the liquid.
-
Reduce Particle Size: Grinding the this compound to a finer powder before addition can increase the surface area available for reaction.
-
Introduce a Co-solvent: Adding a small amount of a polar solvent in which the perborate is more soluble can help. Acetic acid is a common choice as it also activates the reagent.[2][5]
-
Consider Phase-Transfer Catalysis: For reactions involving an organic-soluble substrate and the water-soluble perborate, a phase-transfer catalyst (PTC) can be employed. The PTC transports the active perborate species into the organic phase to react.
Issue 2: The reaction is sluggish or incomplete despite the presence of the reagent.
Possible Cause: Low concentration of the active oxidizing species in the organic phase.
Solutions:
-
Activation with Acetic Acid: Mixing sodium perborate with acetic acid can form more potent oxidizing species, such as peracetoxyboron intermediates, which may be more soluble or reactive in organic media.[2]
-
Use of a Phase-Transfer Catalyst (PTC): In a biphasic system (e.g., water and an organic solvent), a PTC can significantly accelerate the reaction rate by facilitating the transfer of the perborate anion into the organic phase.
Data Presentation
Table 1: Solubility of this compound in Aqueous Solutions
| Solvent System | Temperature (°C) | Solubility (g / 100 g of solution) |
| Water | 11 | ~2.0 |
| Water | 20 | ~2.5 |
| Water | 30 | ~3.8 |
| 2% Sodium Metaborate in Water | 20 | ~1.8 |
| 5% Sodium Metaborate in Water | 20 | ~1.5 |
Source: Data extrapolated from graphical representations in literature. Actual values may vary.[6]
Note: Quantitative solubility data in common organic solvents is not well-documented, indicating poor solubility.
Experimental Protocols
Protocol 1: Oxidation of an Organoborane using this compound in a Mixed Solvent System
This protocol is adapted from established procedures for the oxidation of organoboranes to alcohols.[4]
Materials:
-
Organoborane solution in Tetrahydrofuran (THF)
-
This compound
-
Distilled water
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the organoborane in THF, slowly add distilled water.
-
Gradually add solid this compound, ensuring the temperature of the reaction mixture does not exceed 35°C.
-
Continue stirring at room temperature for 2 hours to ensure the completion of the oxidation.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with water and then with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Heterogeneous Oxidation using a Phase-Transfer Catalyst
This protocol provides a general framework for the oxidation of an organic-soluble substrate using this compound and a phase-transfer catalyst.
Materials:
-
Organic substrate dissolved in a water-immiscible organic solvent (e.g., toluene, dichloromethane)
-
This compound
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB)
-
Distilled water
Procedure:
-
Dissolve the organic substrate in the chosen organic solvent in a reaction vessel.
-
In a separate vessel, prepare an aqueous solution or a fine suspension of this compound.
-
Add the phase-transfer catalyst to the organic phase.
-
With vigorous stirring, add the aqueous solution/suspension of this compound to the organic phase.
-
Monitor the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, separate the aqueous and organic layers.
-
Wash the organic layer with water to remove any residual catalyst and inorganic salts.
-
Dry the organic layer over an appropriate drying agent, filter, and remove the solvent to isolate the product.
Visualizations
Caption: Phase-transfer catalysis mechanism.
Caption: Activation of sodium perborate with acetic acid.
References
Validation & Comparative
A Comparative Guide to Sodium Perborate Tetrahydrate and Hydrogen Peroxide in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of two key oxidants in advanced wastewater treatment, supported by experimental data and detailed protocols.
In the ever-evolving landscape of wastewater treatment, the quest for efficient, cost-effective, and environmentally benign methods is paramount. Advanced Oxidation Processes (AOPs) have emerged as a powerful solution for the degradation of recalcitrant organic pollutants. Central to many AOPs are potent oxidizing agents, with hydrogen peroxide (H₂O₂) being a conventional choice. However, its solid-form counterpart, sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O), presents a compelling alternative. This guide provides a detailed comparison of the efficacy of these two oxidants in wastewater treatment, with a focus on their performance in reducing Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD).
Executive Summary
Both sodium perborate tetrahydrate and hydrogen peroxide function as sources of hydroxyl radicals (•OH), the primary species responsible for the degradation of organic pollutants in many AOPs.[1][2] Sodium perborate, upon dissolution in water, hydrolyzes to produce hydrogen peroxide and borate.[3] This makes it a stable, solid, and convenient source of hydrogen peroxide, offering logistical advantages in transport and storage over liquid H₂O₂.[4]
Experimental evidence suggests a comparable, and in some cases superior, performance of sodium perborate in pollutant degradation. For instance, in the context of UV-AOP treatment of 1,4-dioxane, sodium perborate and hydrogen peroxide demonstrated similar removal efficiencies.[1][4] Furthermore, one study on the degradation of humic acids using a UV/oxidant process reported an 88.8% removal with sodium perborate, significantly higher than the 40.2% achieved with an equivalent amount of hydrogen peroxide.[1]
While direct comparative studies on COD and BOD reduction across various wastewater types are limited, the existing data on individual performance, particularly in challenging industrial effluents like those from the textile and pulp and paper industries, allows for a robust comparative assessment.
Quantitative Performance Data
The following tables summarize the performance of this compound and hydrogen peroxide in reducing COD and BOD in different wastewater types, based on available experimental data. It is important to note that the experimental conditions can significantly influence the outcomes.
Table 1: Comparative Efficacy in COD and BOD Removal
| Oxidant | Wastewater Type | Initial COD (mg/L) | Final COD (mg/L) | COD Removal (%) | Initial BOD (mg/L) | Final BOD (mg/L) | BOD Removal (%) | Reference |
| Sodium Perborate | Pulp & Paper (simulated) | - | - | 52.96 (delignification) | - | - | - | [5] |
| Hydrogen Peroxide | Pulp & Paper (simulated) | - | - | 49.42 (delignification) | - | - | - | [5] |
| Hydrogen Peroxide | Textile Effluent | 12,000 | ~960 | 92 | - | - | - | [6] |
| Hydrogen Peroxide | Pharmaceutical | - | - | 71.1 | - | - | 94.2 | [7] |
| Hydrogen Peroxide | Tannery Wastewater | - | - | 95 (Sono-Fenton) | - | - | - | [8] |
Note: The data for pulp and paper industry wastewater is based on delignification, which is a proxy for organic load reduction and is indicative of potential COD and BOD removal.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for wastewater treatment using this compound and hydrogen peroxide in an AOP context.
Protocol 1: UV/Sodium Perborate Tetrahydrate Treatment of Industrial Wastewater
Objective: To determine the efficacy of a UV/Sodium Perborate AOP in reducing COD and BOD of a target industrial wastewater.
Materials:
-
Wastewater sample
-
This compound (NaBO₃·4H₂O)
-
UV photoreactor (e.g., with a low or medium-pressure mercury lamp)
-
Magnetic stirrer and stir bar
-
pH meter
-
Standard reagents for COD and BOD analysis
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Wastewater Characterization: Determine the initial COD and BOD of the wastewater sample according to standard methods (e.g., APHA 5220D for COD and APHA 5210B for BOD).
-
pH Adjustment: Adjust the pH of the wastewater sample to the desired level (e.g., pH 3-4 for Fenton-like reactions, or the natural pH of the effluent) using H₂SO₄ or NaOH.
-
Oxidant Addition: Add a predetermined concentration of this compound to the wastewater sample. The concentration should be based on the desired equivalent H₂O₂ dosage.
-
Photoreaction: Place the beaker in the UV photoreactor and commence UV irradiation while continuously stirring the solution.
-
Sampling: Collect samples at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Quenching: Immediately after collection, quench the reaction in the samples (if necessary for analysis) to stop further oxidation.
-
Analysis: Analyze the collected samples for residual COD and BOD.
-
Data Analysis: Calculate the percentage removal of COD and BOD at each time point.
Protocol 2: UV/Hydrogen Peroxide Treatment of Industrial Wastewater
Objective: To determine the efficacy of a UV/Hydrogen Peroxide AOP in reducing COD and BOD of a target industrial wastewater.
Materials:
-
Wastewater sample
-
Hydrogen peroxide (H₂O₂, 30% w/w solution)
-
UV photoreactor
-
Magnetic stirrer and stir bar
-
pH meter
-
Standard reagents for COD and BOD analysis
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Wastewater Characterization: Determine the initial COD and BOD of the wastewater sample.
-
pH Adjustment: Adjust the pH of the wastewater sample to the desired level.
-
Oxidant Addition: Add a predetermined volume of the 30% H₂O₂ solution to achieve the target concentration in the wastewater.
-
Photoreaction: Irradiate the sample in the UV photoreactor with continuous stirring.
-
Sampling: Collect samples at specified time intervals.
-
Quenching: Stop the reaction in the collected samples.
-
Analysis: Measure the residual COD and BOD in each sample.
-
Data Analysis: Calculate the percentage removal of COD and BOD over time.
Signaling Pathways and Experimental Workflows
To visualize the underlying chemical processes and experimental designs, the following diagrams are provided in DOT language.
Caption: Reaction mechanism of Sodium Perborate and Hydrogen Peroxide in AOPs.
Caption: Generalized experimental workflow for comparing oxidant efficacy.
Conclusion
The choice between this compound and hydrogen peroxide in wastewater treatment is not merely a matter of chemical equivalence but also involves considerations of logistics, cost, and specific application requirements. While hydrogen peroxide is a well-established and effective oxidant, sodium perborate's solid form offers significant advantages in terms of stability, safety, and ease of handling, making it particularly suitable for remote or mobile treatment operations.[4]
The available data suggests that sodium perborate is at least as effective as hydrogen peroxide in AOPs, with some studies indicating superior performance in degrading specific organic compounds.[1] For researchers and professionals in drug development and other industries generating complex wastewater, sodium perborate represents a viable and potentially more convenient alternative to traditional hydrogen peroxide. Further direct comparative studies focusing on COD and BOD removal across a wider range of industrial effluents are warranted to fully elucidate the performance differences and to optimize the application of both oxidants in advanced wastewater treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Advanced oxidation processes for water and wastewater treatment – Guidance for systematic future research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Oxidation Processes for Wastewater Treatment in the Pulp and Paper Industry: A Review [article.sapub.org]
- 7. allsubjectjournal.com [allsubjectjournal.com]
- 8. deswater.com [deswater.com]
A Comparative Analysis of Sodium Perborate and Sodium Percarbonate as Bleaching Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of oxidative bleaching agents, sodium perborate (B1237305) and sodium percarbonate stand out as two widely utilized compounds. Both function by releasing active oxygen in the form of hydrogen peroxide in aqueous solutions, yet their chemical properties, performance characteristics, and environmental profiles exhibit notable differences. This guide provides a comprehensive, data-driven comparison of these two bleaching agents to inform researchers, scientists, and professionals in various fields, including drug development where oxidative processes are often critical.
Chemical and Physical Properties: A Fundamental Comparison
Sodium perborate and sodium percarbonate are both white, crystalline solids that are soluble in water. However, their chemical structures and the efficiency of hydrogen peroxide release differ significantly. Sodium percarbonate is an adduct of sodium carbonate and hydrogen peroxide, while sodium perborate is a true peroxo salt containing a perborate anion.[1] This structural difference has implications for their stability and bleaching efficacy.
| Property | Sodium Perborate (Tetrahydrate) | Sodium Percarbonate |
| Chemical Formula | NaBO₃·4H₂O | 2Na₂CO₃·3H₂O₂ |
| Molecular Weight | 153.86 g/mol | 314.02 g/mol |
| Active Oxygen Content | ~10.4% | ~13-14% |
| pH (1% solution) | ~10 | ~10-11 |
| Decomposition in Water | Releases hydrogen peroxide and borate (B1201080) | Releases hydrogen peroxide and sodium carbonate |
| Optimal Bleaching Temperature | Higher temperatures (>60°C) or with activators | Effective at lower temperatures |
Performance Evaluation: Bleaching Efficacy
The bleaching performance of these compounds is primarily dependent on the concentration of active oxygen they release and the operating conditions such as temperature and pH.
Textile Bleaching: Whiteness and Stain Removal
Studies on cotton fabrics have demonstrated the effectiveness of both agents. Sodium percarbonate generally exhibits superior bleaching performance at lower temperatures compared to sodium perborate.[2] For instance, one study on cotton fabric showed that increasing the concentration of sodium percarbonate from 0 to 6 g/L significantly improved the whiteness index, with optimal conditions being 6 g/L at 80°C for 60 minutes.[3][4]
Conversely, sodium perborate's bleaching action is more effective at elevated temperatures.[2] To enhance its low-temperature performance, an activator such as tetraacetylethylenediamine (B84025) (TAED) is often required. A study on sodium perborate with a TAED activator showed a significant increase in whiteness index on cotton fabric, achieving a CIE whiteness of 61 compared to 57 for conventional hydrogen peroxide bleaching.[1]
Table 1: Comparative Bleaching Performance on Cotton Fabric
| Bleaching Agent | Concentration | Temperature (°C) | Whiteness Index (CIE) | Reference |
| Sodium Percarbonate | 6 g/L | 80 | Significantly Improved | [3][4] |
| Sodium Perborate with TAED | Varied | 60-90 | 61 | [1] |
| Conventional H₂O₂ | - | 95 | 57 | [1] |
The removal of specific stains is a critical performance metric. While comprehensive comparative data on a wide range of stains is limited, available information suggests sodium percarbonate's higher active oxygen content makes it a more potent stain remover, particularly for organic stains like coffee and wine.[5]
Pulp and Paper Bleaching: Brightness and Deinking
A direct comparative study on the deinking and bleaching of old newspaper and magazine pulp provides valuable quantitative insights. In this study, sodium percarbonate consistently outperformed sodium perborate in terms of ISO brightness and ink removal efficiency.
Table 2: Comparative Performance in Pulp Bleaching
| Bleaching Agent (1% active oxygen) | NaOH Addition | ISO Brightness (%) | Ink Elimination Ratio (%) | Reference |
| Hydrogen Peroxide (Control) | 1% | 54.10 | 69.12 | [6] |
| Sodium Percarbonate | 0% | 55.00 | 74.31 | [6] |
| Sodium Perborate | - | No additive effects observed | No additive effects observed | [6] |
These results highlight the superior efficacy of sodium percarbonate in this application, even without the addition of sodium hydroxide.[6]
Impact on Material Integrity
A crucial consideration for any bleaching agent is its effect on the substrate being treated. For textiles, this translates to the impact on fiber strength. Studies have shown that while both agents can cause some degree of fiber degradation, the conditions of use play a significant role. For sodium perborate with a TAED activator, the loss in tensile and tearing strength was found to be less than that of conventional bleaching with hydrogen peroxide.[1] Hydrogen peroxide bleaching, in general, is known to potentially damage fiber strength more than other bleaches.
Environmental and Safety Profile
Sodium percarbonate is often favored for its more environmentally friendly profile. Upon decomposition, it yields sodium carbonate (soda ash), water, and oxygen, which are considered environmentally benign. Sodium perborate, on the other hand, releases borate into the wastewater, which has raised environmental concerns in some regions. Historically, these concerns have led to a shift towards sodium percarbonate in many commercial formulations. From a safety perspective, both are oxidizing agents and should be handled with appropriate care.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are outlines of standard protocols for evaluating bleaching performance.
Protocol 1: Evaluation of Stain Removal on Textiles (Based on ASTM D4265)
-
Fabric Preparation: Use standardized pre-stained fabric swatches (e.g., with coffee, red wine, grass) or prepare them by applying a consistent amount of the staining agent to a specific fabric type (e.g., 100% cotton).
-
Washing Procedure:
-
Conduct washing tests in a laboratory-scale washing machine or a controlled water bath.
-
Prepare washing solutions with a specified water hardness and pH.
-
Add the bleaching agent (sodium perborate or sodium percarbonate) at various concentrations.
-
Include a control group with no bleaching agent.
-
Set the washing temperature (e.g., 40°C, 60°C, 90°C) and time (e.g., 30 minutes).
-
-
Evaluation:
-
After washing and drying, measure the color of the stained area using a spectrophotometer or colorimeter to determine the CIE Lab* values.
-
Calculate the Whiteness Index (WI) or the color difference (ΔE*) before and after washing to quantify stain removal.
-
A higher WI or a larger ΔE* indicates better stain removal.
-
Protocol 2: Evaluation of Oxidative Bleach Fading (Based on ISO 105-C09)
-
Specimen Preparation: Use standardized dyed cotton fabrics.
-
Laundering Procedure:
-
Launder the specimens in a laboratory laundering machine.
-
Use a specified reference detergent, the bleaching agent (sodium perborate or sodium percarbonate), and a bleach activator if required (e.g., TAED).
-
Control the temperature, alkalinity, and bleach concentration.
-
-
Assessment:
-
After a single wash cycle, rinse and dry the specimens.
-
Assess the change in color of the specimen compared to the original fabric using a grey scale for color change or instrumentally by measuring the color difference (ΔE*).
-
Visualizing the Processes
To better understand the mechanisms and workflows, the following diagrams are provided.
Bleaching Mechanisms
Caption: Bleaching mechanisms of sodium perborate and sodium percarbonate.
Comparative Experimental Workflow
Caption: Workflow for comparing bleaching agent performance.
Conclusion
Both sodium perborate and sodium percarbonate are effective bleaching agents, but their performance profiles suggest suitability for different applications. Sodium percarbonate's higher active oxygen content, effectiveness at lower temperatures, and more favorable environmental profile make it a preferred choice for many modern detergent formulations and other applications where energy efficiency and environmental impact are primary concerns. Sodium perborate remains a viable option, particularly in applications where its greater stability in solid formulations is advantageous or where high-temperature bleaching is acceptable. The choice between these two compounds should be guided by a thorough evaluation of the specific application requirements, including desired bleaching performance, operating conditions, material compatibility, and environmental considerations.
References
Validating Sodium Perborate Tetrahydrate as an Environmentally Friendly Oxidizing Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of greener and more sustainable chemical processes is a paramount objective in modern research and development. A critical area of focus is the replacement of hazardous and inefficient oxidizing agents with safer, more environmentally benign alternatives. Sodium perborate (B1237305) tetrahydrate (SPB), a solid-state source of hydrogen peroxide, has emerged as a promising candidate. This guide provides an objective, data-driven comparison of SPB with other common oxidizing agents—hydrogen peroxide, potassium permanganate (B83412), and sodium hypochlorite (B82951)—to validate its performance and environmental credentials across various applications.
Executive Summary
Sodium perborate tetrahydrate offers a compelling combination of oxidative efficacy, enhanced safety, and a more favorable environmental profile compared to several traditional oxidizing agents. Its solid form simplifies handling and transportation, and its decomposition in water yields hydrogen peroxide and borate (B1201080), which are generally considered less harmful than the byproducts of chlorine- or manganese-based oxidants. While its performance is often comparable to aqueous hydrogen peroxide, SPB's stability and milder reactivity can be advantageous in specific synthetic applications. However, considerations such as cost and the potential for borate-related ecotoxicity warrant careful evaluation for large-scale industrial use.
Performance Comparison of Oxidizing Agents
The selection of an appropriate oxidizing agent is contingent on a multitude of factors, including the specific chemical transformation, desired selectivity, reaction conditions, and environmental impact. This section provides a comparative overview of this compound against three widely used alternatives.
This compound (NaBO₃·4H₂O)
This compound is a white, crystalline solid that, upon dissolution in water, hydrolyzes to release hydrogen peroxide and sodium borate.[1][2] This in situ generation of hydrogen peroxide makes it a convenient and stable alternative to transporting and handling aqueous hydrogen peroxide solutions.[3][4] It is considered a mild oxidizing agent, but its reactivity can be enhanced by the addition of activators like tetraacetylethylenediamine (B84025) (TAED) or by performing reactions in acidic media such as acetic acid.[5]
Advantages:
-
Solid and Stable: As a solid, it is easier and safer to handle, transport, and store compared to liquid oxidants like hydrogen peroxide and sodium hypochlorite.[1]
-
Controlled Release of Oxidant: The gradual release of hydrogen peroxide in solution allows for more controlled oxidations.[4]
-
Milder Reaction Conditions: Often effective under milder pH and temperature conditions compared to potassium permanganate.[5]
-
Environmentally Benign Byproducts: Decomposes to borate and water, which are generally less harmful than the chlorinated byproducts of sodium hypochlorite or the manganese dioxide sludge from potassium permanganate.[6]
Disadvantages:
-
Borate Toxicity: The resulting borate ions can have ecotoxicological effects on aquatic life and plant growth at elevated concentrations.[7]
-
Limited Solubility: Its solubility in organic solvents is limited, which can necessitate the use of co-solvents or phase-transfer catalysts for certain reactions.
-
Higher Cost: Generally more expensive than hydrogen peroxide and sodium hypochlorite on a per-mole-of-active-oxygen basis.[8]
Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is a widely used "green" oxidizing agent as its primary byproduct is water. It is commercially available in aqueous solutions of various concentrations.
Advantages:
-
Clean Byproduct: Decomposes to water, making it an environmentally friendly choice.
-
High Atom Economy: Incorporates oxygen into the substrate with high efficiency.
-
Cost-Effective: Generally less expensive than this compound.[8]
Disadvantages:
-
Instability: Concentrated solutions are unstable and can decompose violently, posing a safety hazard.
-
Transportation and Handling: Requires careful handling and storage, often in stabilized solutions.
-
Acidity: Often requires acidic conditions to achieve optimal reactivity, which may not be suitable for all substrates.
Potassium Permanganate (KMnO₄)
Potassium permanganate is a powerful oxidizing agent used in a wide range of applications, from organic synthesis to water treatment.
Advantages:
-
Strong Oxidizing Power: Capable of oxidizing a wide variety of functional groups.[9]
-
Visible Endpoint: The distinct purple color of the permanganate ion disappears as it is consumed, providing a visual indication of reaction completion.
Disadvantages:
-
Formation of Manganese Dioxide: Produces a brown, insoluble manganese dioxide (MnO₂) sludge as a byproduct, which can complicate product purification and presents a disposal challenge.[10]
-
Lack of Selectivity: Its high reactivity can lead to over-oxidation and lack of selectivity for sensitive substrates.
-
Environmental Concerns: Both manganese and permanganate ions can be toxic to aquatic life.[8][11]
Sodium Hypochlorite (NaOCl)
Commonly known as bleach, sodium hypochlorite is a strong oxidizing agent widely used for disinfection and bleaching.
Advantages:
-
Potent Disinfectant and Bleaching Agent: Highly effective at killing microorganisms and removing color from textiles.
-
Low Cost and Availability: Readily available and inexpensive.
Disadvantages:
-
Formation of Halogenated Byproducts: Can react with organic matter to form toxic and persistent chlorinated organic compounds, such as trihalomethanes.[6][7]
-
Corrosive: Corrosive to many materials and can cause damage to fabrics.[4]
-
pH Dependent: Its stability and reactivity are highly dependent on pH.
-
Environmental and Health Hazards: Releases toxic chlorine gas when mixed with acids.[1]
Quantitative Data Comparison
The following tables summarize key quantitative data for the compared oxidizing agents, providing a basis for objective performance evaluation.
| Oxidizing Agent | Molecular Weight ( g/mol ) | Active Oxygen Content (%) | Form | Key Byproducts |
| This compound | 153.86 | ~10.4% | Solid | Sodium borate, Water |
| Hydrogen Peroxide (30% aq.) | 34.01 | 47% (of H₂O₂) | Liquid | Water |
| Potassium Permanganate | 158.03 | - | Solid | Manganese dioxide, Potassium salts |
| Sodium Hypochlorite (10% aq.) | 74.44 | - | Liquid | Sodium chloride, Chlorinated organics |
| Oxidizing Agent | Application | Substrate | Product | Yield (%) | Reference |
| This compound | Organic Synthesis | Thioanisole | Methyl phenyl sulfoxide | 95% | [5] |
| Hydrogen Peroxide | Organic Synthesis | Thioanisole | Methyl phenyl sulfoxide | 92% | [5] |
| Potassium Permanganate | Organic Synthesis | Toluene | Benzoic Acid | >90% | [10] |
| Sodium Hypochlorite | Organic Synthesis | Secondary Alcohols | Ketones | Good to Excellent | [12] |
| This compound | Bleaching (with TAED) | Cotton Fabric | Bleached Fabric | Whiteness Index: ~85 | [1] |
| Sodium Hypochlorite | Bleaching | Cotton Fabric | Bleached Fabric | Whiteness Index: ~88 | [13] |
| This compound | Wastewater Treatment | 1,4-Dioxane | Degraded Products | 43.9% removal | [8] |
| Hydrogen Peroxide | Wastewater Treatment | 1,4-Dioxane | Degraded Products | 42.8% removal | [8] |
| Oxidizing Agent | Organism | LC50 (96h, mg/L) | Reference |
| Boric Acid (from SPB) | Daphnia magna | 133 | [14] |
| Hydrogen Peroxide | Daphnia magna | 2.4 | |
| Potassium Permanganate | Daphnia magna | 0.76 | [11] |
| Sodium Hypochlorite | Daphnia magna | 0.032 |
Experimental Protocols
This section provides detailed methodologies for key experiments to allow for reproducible comparisons of the oxidizing agents.
Oxidation of a Secondary Alcohol to a Ketone
Objective: To compare the efficiency of this compound and potassium permanganate in the oxidation of a secondary alcohol.
Materials:
-
This compound
-
Potassium Permanganate
-
Glacial Acetic Acid
-
Sodium Bicarbonate
-
Magnesium Sulfate
Protocol for this compound:
-
In a round-bottom flask, dissolve cyclohexanol (1.0 g, 10 mmol) in glacial acetic acid (20 mL).
-
Add this compound (3.08 g, 20 mmol) in portions over 15 minutes while stirring.
-
Heat the mixture to 50-60°C and maintain for 2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with water (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain cyclohexanone.
Protocol for Potassium Permanganate:
-
In a round-bottom flask, dissolve cyclohexanol (1.0 g, 10 mmol) in dichloromethane (20 mL).
-
Add a solution of potassium permanganate (1.58 g, 10 mmol) in water (20 mL) dropwise over 30 minutes with vigorous stirring. A phase-transfer catalyst can be added.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield cyclohexanone.
Bleaching of Cotton Fabric
Objective: To compare the bleaching efficacy of this compound (with TAED activator) and sodium hypochlorite on cotton fabric.
Materials:
-
Desized, scoured cotton fabric
-
This compound
-
Tetraacetylethylenediamine (TAED)
-
Sodium Hypochlorite solution (commercial bleach)
-
Sodium Carbonate
-
Non-ionic wetting agent
-
Spectrophotometer for whiteness index measurement
Protocol for this compound with TAED:
-
Prepare a bleaching bath with a liquor-to-goods ratio of 20:1.
-
Add this compound (5 g/L), TAED (1 g/L), sodium carbonate (2 g/L), and a non-ionic wetting agent (1 g/L) to the bath.
-
Introduce the cotton fabric into the bath at 40°C.
-
Raise the temperature to 60°C and maintain for 60 minutes.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Dry the fabric and measure the whiteness index using a spectrophotometer.
Protocol for Sodium Hypochlorite:
-
Prepare a bleaching bath with a liquor-to-goods ratio of 20:1.
-
Add sodium hypochlorite solution to achieve an available chlorine concentration of 2 g/L.
-
Adjust the pH of the bath to 10.5-11.0 using sodium carbonate.
-
Introduce the cotton fabric into the bath at room temperature.
-
Continue the bleaching for 60 minutes at room temperature.
-
Rinse the fabric thoroughly, followed by an antichlor treatment (e.g., with sodium bisulfite) to remove residual chlorine.
-
Rinse again and dry the fabric.
-
Measure the whiteness index using a spectrophotometer.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound as an oxidizing agent.
Conclusion
This compound presents a viable and often advantageous alternative to traditional oxidizing agents in various chemical applications. Its solid nature, stability, and the generation of a relatively benign borate byproduct make it an attractive option from a safety and environmental perspective, particularly when compared to sodium hypochlorite and potassium permanganate. While its performance is frequently on par with hydrogen peroxide, the convenience of a solid reagent can be a significant logistical benefit.
For researchers, scientists, and drug development professionals, the choice of an oxidizing agent will always be context-dependent. This guide provides the foundational data and experimental frameworks to make an informed decision. While this compound may not be the optimal choice for every scenario, its credentials as a greener and safer oxidizing agent are well-supported, warranting its serious consideration in the development of sustainable chemical processes. Further research into the catalytic activation of SPB and the mitigation of borate's environmental impact will undoubtedly expand its utility in the future.
References
- 1. noosanude.com.au [noosanude.com.au]
- 2. This compound SDS MSDS Sheet [mubychem.com]
- 3. This compound | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 4. Sodium perborate - Wikipedia [en.wikipedia.org]
- 5. Sodium perborate [organic-chemistry.org]
- 6. Sodium hypochlorite - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. 16 09 01* Permanganates, eg potassium permanganate [utilvtorprom.com]
- 9. byjus.com [byjus.com]
- 10. Potassium permanganate - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 13. capremediation.com [capremediation.com]
- 14. arkema.com [arkema.com]
efficacy of sodium perborate tetrahydrate compared to other peroxygens in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of an oxidizing agent is critical, balancing efficacy with safety, cost, and environmental impact. Sodium perborate (B1237305) tetrahydrate (SPB), a stable, inexpensive, and eco-friendly solid, has emerged as a compelling alternative to traditional peroxygens. This guide provides an objective comparison of SPB's performance against other common oxidizing agents in key organic transformations, supported by experimental data and detailed protocols.
At a Glance: Key Advantages of Sodium Perborate Tetrahydrate
-
Enhanced Safety: As a stable, crystalline solid, SPB is significantly safer to handle, transport, and store compared to highly concentrated, potentially explosive solutions of hydrogen peroxide or the shock-sensitive nature of some organic peracids like meta-chloroperoxybenzoic acid (m-CPBA).
-
Operational Simplicity: Its solid form allows for easy measurement and addition to reaction mixtures.
-
Mild Reaction Conditions: SPB often facilitates oxidations under milder conditions, which can be advantageous for substrates with sensitive functional groups.[1]
-
Environmental Profile: It is considered a "green" oxidizing agent, with its byproducts being generally less harmful than those of many other oxidants.
Performance in Key Organic Transformations
Oxidation of Organoboranes
The oxidation of organoboranes to alcohols is a fundamental transformation in organic synthesis. Sodium perborate offers a mild and efficient alternative to the conventional alkaline hydrogen peroxide method.
Comparative Efficacy:
| Alkene Precursor | Product | Yield (%) with Sodium Perborate | Yield (%) with Hydrogen Peroxide/NaOH |
| 1-Hexene | 1-Hexanol | 99 | 98 |
| Styrene | 2-Phenylethanol | 98 | 98 |
| α-Methylstyrene | 2-Phenyl-1-propanol | 94 | 94 |
| 5-Chloropentene | 5-Chloro-1-pentanol | 92 | 85 |
| Methyl 10-undecenoate | Methyl 11-hydroxyundecanoate | 81 | 77 |
Data compiled from Kabalka, G. W., Shoup, T. M., & Goudgaon, N. M. (1989). J. Org. Chem., 54(25), 5930–5933.
As the data indicates, sodium perborate consistently provides yields that are comparable or, in some cases, superior to those obtained with the standard hydrogen peroxide procedure, particularly for substrates containing sensitive functional groups.
Oxidation of Sulfides
The selective oxidation of sulfides to sulfoxides or sulfones is a crucial process in the synthesis of various pharmaceuticals and fine chemicals. Sodium perborate demonstrates considerable efficacy and selectivity in these transformations.
Comparative Efficacy:
| Sulfide | Oxidant | Conditions | Yield (%) Sulfoxide (B87167) | Yield (%) Sulfone |
| Tetrahydrothiophene | Sodium Perborate | Water, 90°C, 45 min (Microwave) | 0 | 100 |
| Tetrahydrothiophene | Sodium Percarbonate | Solvent-free, 90°C, 45 min (Microwave) | 78 | 22 |
| Diethyl Sulfide | Sodium Perborate | Water | - | Quantitative |
| Diethyl Sulfide | Sodium Percarbonate | Amberlyst, Solvent-free | Quantitative (Sulfoxide) | - |
Data compiled from Gómez, M. V., et al. (2007). Green Chemistry, 9(4), 331-336.
While direct comprehensive comparisons with hydrogen peroxide and m-CPBA are spread across various literature, the available data shows that sodium perborate is a powerful oxidant for converting sulfides to sulfones.[1][2] The selectivity towards sulfoxide or sulfone can often be controlled by adjusting the reaction conditions and the stoichiometry of the oxidant. For instance, using sodium perborate in water tends to favor the formation of sulfones.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, which converts ketones to esters and cyclic ketones to lactones, is a powerful tool in synthetic organic chemistry. Sodium perborate, particularly in acidic media, serves as a convenient and effective reagent for this transformation.
Epoxidation of Alkenes
The epoxidation of alkenes is a cornerstone reaction in organic synthesis. While m-CPBA is a widely used reagent for this purpose, sodium perborate has shown utility, especially for α,β-unsaturated ketones. For instance, a range of α,β-unsaturated ketones have been successfully converted to their corresponding epoxides in good yields using sodium perborate in a water and co-solvent system. This method presents a mild and convenient route to α,β-epoxyketones.
Experimental Protocols
General Procedure for the Oxidation of an Organoborane to an Alcohol
This protocol is adapted from the work of Kabalka et al. for the oxidation of trialkylboranes.
Materials:
-
Trialkylborane (in a suitable solvent like THF)
-
This compound (NaBO₃·4H₂O)
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the organoborane (10 mmol) in tetrahydrofuran (B95107) (THF, 20 mL) at room temperature, add 30 mL of water.
-
Slowly add solid this compound (4.6 g, 30 mmol) portion-wise to the vigorously stirred mixture. An exotherm may be observed, and the temperature should be maintained at or below 50°C.
-
Continue stirring vigorously for 2 hours at room temperature.
-
Separate the aqueous layer and extract it with three 20 mL portions of diethyl ether.
-
Combine the organic layers and wash with 20 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alcohol.
-
Purify the alcohol by distillation or chromatography as required.
Reaction Mechanisms and Workflows
Baeyer-Villiger Oxidation Mechanism
The Baeyer-Villiger oxidation proceeds through the formation of a Criegee intermediate, followed by the migration of a substituent. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.
Caption: Mechanism of the Baeyer-Villiger Oxidation.
Experimental Workflow: Oxidation of Organoborane
The following diagram illustrates the typical laboratory workflow for the hydroboration-oxidation of an alkene using sodium perborate.
Caption: Experimental workflow for organoborane oxidation.
Conclusion
This compound presents a highly effective, safe, and environmentally conscious option for a range of oxidative transformations in organic synthesis. Its performance is often comparable, and in some instances superior, to that of traditional peroxygens, particularly when mild conditions are required. For researchers and professionals in drug development, the operational simplicity and enhanced safety profile of SPB make it an attractive reagent for both laboratory-scale and potential large-scale applications. The data and protocols presented in this guide underscore the value of considering this compound as a viable and advantageous oxidizing agent in the modern synthetic chemist's toolkit.
References
- 1. researchgate.net [researchgate.net]
- 2. Green and chemoselective oxidation of sulfides with sodium perborate and sodium percarbonate: nucleophilic and electrophilic character of the oxidation system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Alkene to Epoxide (m-CPBA) [commonorganicchemistry.com]
comparing the bleaching effectiveness of sodium perborate and carbamide peroxide in dentistry
An evidence-based guide for researchers, scientists, and drug development professionals in dentistry.
The aesthetic demand for whiter teeth has propelled dental bleaching to the forefront of cosmetic dentistry. Among the array of bleaching agents, sodium perborate (B1237305) and carbamide peroxide are cornerstones, particularly for managing discoloration in both vital and non-vital teeth. This guide provides a detailed, objective comparison of their bleaching effectiveness, supported by experimental data, to inform research and development in this field.
Quantitative Comparison of Bleaching Efficacy
The bleaching efficacy of sodium perborate and carbamide peroxide has been extensively studied. The following table summarizes key quantitative data from comparative in-vitro and clinical studies, focusing on color change (ΔE) and shade guide unit (SGU) improvement.
| Bleaching Agent | Concentration | Application Method | Mean ΔE (Total Color Change) | Mean ΔSGU (Shade Guide Unit Change) | Key Findings & Citations |
| Sodium Perborate | Mixed with distilled water | Intracoronal "Walking Bleach" | Not always reported | 5 ± 3 (after 7 days) | Effective for intracoronal bleaching, though some studies show it may be slightly slower than high concentration carbamide peroxide initially.[1] After 12 days, 67% of teeth lightened to their original shade or lighter.[2] |
| Sodium Perborate | Mixed with 30% Hydrogen Peroxide | Intracoronal "Walking Bleach" | - | - | A common and effective combination for the "walking bleach" technique.[3] |
| Carbamide Peroxide | 10% | At-home bleaching (vital teeth) | Statistically significant improvement over placebo.[4] | No significant difference compared to higher concentrations over time.[5][6] | Considered the gold standard for at-home bleaching due to its efficacy and lower risk of tooth sensitivity compared to higher concentrations.[4][5][6] |
| Carbamide Peroxide | 16% | Intracoronal Bleaching | Effective, with 80% of teeth returning to their original color after 21 days.[7][8] | - | Showed statistically similar bleaching results to sodium perborate mixed with water after 21 days.[3][8] |
| Carbamide Peroxide | 35% / 37% | Intracoronal Bleaching | Statistically significant improvement. | 8 ± 3 (after 7 days) | As effective as 35% hydrogen peroxide and significantly better than sodium perborate after 7 days.[1] However, no significant differences were found between the groups after 14 days.[1][7] |
| Sodium Perborate + Carbamide Peroxide (37%) | Paste Mixture | Intracoronal Bleaching | - | - | The combination has been shown to be as effective as the traditional sodium perborate/distilled water mixture.[9] |
Experimental Protocols
The methodologies employed in evaluating bleaching agents are critical for interpreting the results. Below is a detailed protocol for a typical in-vitro study comparing intracoronal bleaching agents.
In-Vitro Comparative Study of Intracoronal Bleaching Agents
This protocol outlines a common methodology for assessing the efficacy of bleaching agents on artificially stained, non-vital teeth.
-
Tooth Selection and Preparation: A cohort of extracted, single-rooted human teeth (e.g., premolars) with intact crowns are selected. Standardized access cavities are prepared, and the root canals are instrumented and obturated. A protective barrier (e.g., glass ionomer cement) is placed over the root canal filling material to a level just below the cementoenamel junction.
-
Artificial Staining: The pulp chambers are filled with a staining agent, typically whole blood, to induce discoloration. The teeth are then incubated to allow the blood components to penetrate the dentinal tubules and cause staining.
-
Baseline Color Assessment: The initial color of the buccal surface of each tooth is measured using a spectrophotometer or colorimeter. This provides baseline values for the CIE Lab* color space.
-
Grouping and Bleaching Agent Application:
-
Teeth are randomly assigned to different treatment groups.
-
Group SP (Sodium Perborate): A paste of sodium perborate mixed with distilled water is placed into the pulp chamber.
-
Group CP (Carbamide Peroxide): A gel of a specific concentration of carbamide peroxide (e.g., 35%) is placed into the pulp chamber.
-
The access cavities are sealed with a temporary restorative material.
-
-
Incubation and Agent Renewal: The teeth are stored in an incubator at 37°C and 100% humidity. The bleaching agents are removed and replaced at predetermined intervals (e.g., every 7 days).
-
Color Evaluation: Color measurements are repeated at each interval and at the end of the experimental period (e.g., 14 or 21 days).
-
Data Analysis: The change in color (ΔE) and changes in individual color parameters (ΔL, Δa, Δb*) are calculated. Statistical analysis (e.g., ANOVA, Kruskal-Wallis test) is performed to compare the effectiveness between the different groups.
Visualized Experimental and Logical Relationships
The following diagrams illustrate the logical relationships in agent selection and a generalized experimental workflow.
Caption: Logical flow for selecting a bleaching agent based on tooth vitality.
Caption: Generalized workflow for in-vitro comparison of bleaching agents.
Summary and Conclusions
Both sodium perborate and carbamide peroxide are proven to be effective dental bleaching agents.
-
For intracoronal bleaching of non-vital teeth , both agents are widely and successfully used.[10] High concentrations of carbamide peroxide (e.g., 35%) may produce a faster initial whitening effect compared to sodium perborate mixed with water.[1] However, over a period of two weeks or more, their efficacy becomes comparable.[1][7] The combination of sodium perborate with water or hydrogen peroxide in the "walking bleach" technique is a well-established, conservative, and low-cost procedure.[3][11]
-
For at-home bleaching of vital teeth , 10% carbamide peroxide is considered a gold standard.[6] It provides significant whitening with a lower risk and intensity of tooth sensitivity when compared to higher concentration gels.[5][6]
The choice of agent depends on the clinical scenario (vital vs. non-vital tooth), desired speed of action, and considerations for potential side effects. For researchers and developers, future investigations could focus on novel delivery systems to enhance the stability and penetration of these agents while minimizing adverse effects on dental hard tissues.
References
- 1. An in vitro comparison of the bleaching efficacy of 35% carbamide peroxide with established intracoronal bleaching agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 10% carbamide peroxide and sodium perborate for intracoronal bleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EFFECTIVENESS OF CARBAMIDE PEROXIDE AND SODIUM PERBORATE IN NON-VITAL DISCOLORED TEETH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of 10% Carbamide Peroxide in the Home Bleaching Technique on Vital Teeth: An Original Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. operativedentistry [operative-dentistry.kglmeridian.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. Clinical comparison between the bleaching efficacy of 37% peroxide carbamide gel mixed with sodium perborate with established intracoronal bleaching agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bleaching of Non-vital Discolored Teeth: Keys of Success [dentalnews.com]
- 11. he03.tci-thaijo.org [he03.tci-thaijo.org]
A Cost-Benefit Analysis of Sodium Perborate Tetrahydrate in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium perborate (B1237305) tetrahydrate has long been a staple in various industrial applications as a reliable source of active oxygen for bleaching, cleaning, and disinfection. However, with the emergence of alternative oxidizing agents and increasing environmental and cost considerations, a thorough cost-benefit analysis is crucial for informed decision-making. This guide provides an objective comparison of sodium perborate tetrahydrate with its primary alternatives—sodium percarbonate and hydrogen peroxide—supported by available experimental data and detailed methodologies.
Executive Summary
This compound offers distinct advantages in terms of stability and handling as a solid material, making it a preferred choice in certain applications, particularly in powder formulations and for use in remote locations. However, its higher cost and the environmental impact of its boron-containing byproducts are significant factors to consider. Sodium percarbonate presents a more cost-effective and, in some cases, more efficient low-temperature bleaching alternative. Liquid hydrogen peroxide, while being the most cost-effective source of active oxygen, comes with challenges related to its stability, handling, and transportation.
Performance Comparison
The performance of this compound and its alternatives varies significantly depending on the application, temperature, and presence of activators.
Detergent Formulations
In laundry detergents, the primary function of these oxidizing agents is to remove stains and enhance whiteness. The bleaching effect of sodium perborate is highly temperature-dependent, requiring temperatures above 80°C for effective action. To overcome this, activators like tetraacetylethylenediamine (B84025) (TAED) are often added to facilitate bleaching at lower temperatures.[1] Sodium percarbonate, on the other hand, is effective at lower temperatures (around 50°C) without the need for an activator and is generally cheaper.[1]
Table 1: Performance in Detergent Formulations
| Parameter | This compound | Sodium Percarbonate | Hydrogen Peroxide |
| Optimal Bleaching Temperature | > 80°C (without activator) | ~50°C | Wide range, formulation dependent |
| Low-Temperature Performance | Requires activator (e.g., TAED) | Good | Good |
| Stain Removal Efficacy | Effective on a range of stains, especially at high temperatures.[2][3] | Highly effective, particularly on oxidizable stains. | Broadly effective, formulation dependent. |
| Stability in Formulation | Good storage stability in powder formulations.[4] | Susceptible to degradation in the presence of moisture. | Requires stabilization in liquid formulations. |
Textile Bleaching
In the textile industry, achieving a high degree of whiteness without compromising fabric integrity is paramount. Studies have shown that both sodium perborate and sodium percarbonate can be effective bleaching agents for cotton fabrics.
One study comparing a modified bleaching process using sodium perborate with a TAED activator to a conventional hydrogen peroxide process found that the modified process achieved a higher CIE whiteness index (61 vs. 57) with less loss in tensile and tearing strength.[5] Another study highlighted that in a combined pre-treatment process, a modified method with sodium perborate resulted in a higher CIE whiteness index and significantly lower residual peroxide compared to the conventional process.[6]
Table 2: Performance in Textile Bleaching (Cotton Fabric)
| Parameter | This compound (with TAED activator) | Sodium Percarbonate | Conventional Hydrogen Peroxide |
| CIE Whiteness Index | 61[5] | Comparable to hydrogen peroxide[7] | 57[5] |
| Tensile Strength Loss | Lower than conventional H₂O₂[5] | Dependent on conditions | Higher than activated perborate[5] |
| Tearing Strength Loss | Lower than conventional H₂O₂[5] | Dependent on conditions | Higher than activated perborate[5] |
| Residual Peroxide | 3% (modified process)[6] | Not specified | 35% (conventional process)[6] |
Pulp and Paper Bleaching
In the pulp and paper industry, these chemicals are used to increase the brightness of the pulp. Research indicates that sodium percarbonate is more effective than sodium perborate at the lower temperatures typically used in repulping (45-50°C), while sodium perborate requires higher temperatures (70-80°C) for activation.
A study on the flotation deinking of old newspaper and magazine paper found that 1% active oxygen from sodium percarbonate increased the ISO brightness to 55.00%, outperforming the 54.10% brightness achieved with 1% active oxygen from hydrogen peroxide (with 1% sodium hydroxide). In the same study, sodium perborate showed no additive effects on brightness.
Wastewater Treatment
In advanced oxidation processes (AOPs) for water treatment, sodium perborate has been shown to perform similarly to hydrogen peroxide. In a study on the removal of 1,4-dioxane (B91453) from wastewater effluent using a UV-AOP, a UV/sodium perborate process resulted in 43.9% removal, comparable to the 42.8% removal achieved with an equivalent UV/hydrogen peroxide process.
Cost-Benefit Analysis
The choice between these oxidizing agents often comes down to a trade-off between chemical cost, handling and storage costs, and performance under specific process conditions.
Table 3: Cost-Benefit Comparison of Industrial Oxidizing Agents
| Factor | This compound | Sodium Percarbonate | Hydrogen Peroxide |
| Chemical Cost | High. Prices can range from approximately
| Moderate. Prices can range from approximately ₹53/kg (~$0.64/kg) to
| Low. Prices can range from approximately $290 to $1300 per metric ton for 50% concentration, depending on the region and supplier.[12][13] |
| Handling & Storage | Stable solid, easy to handle and store.[4] | Solid, but more sensitive to moisture than sodium perborate. | Liquid, requires specialized storage and handling to prevent degradation and ensure safety. |
| Transportation | Lower cost and complexity due to solid, stable nature. | Lower cost and complexity compared to liquid peroxide. | Higher cost and complexity due to liquid form and potential for degradation. |
| Environmental Impact | Releases borates into wastewater, which can be a concern in some regions. | Decomposes to sodium carbonate and hydrogen peroxide, considered more environmentally benign. | Decomposes to water and oxygen, making it an environmentally friendly option. |
| Performance Benefits | Good stability in formulations, controlled release of active oxygen. | Effective at lower temperatures, provides alkalinity. | High active oxygen content, versatile in liquid formulations. |
| Performance Drawbacks | Requires high temperatures or activators for optimal performance. | Less stable in the presence of moisture. | Can be unstable, requiring careful formulation and storage. |
Experimental Protocols
Evaluation of Bleaching Performance in Textiles (Based on AATCC Test Method 110)
This protocol outlines a general procedure for assessing the whiteness of textiles after bleaching.
-
Fabric Preparation: Scoured and desized cotton fabric swatches are used. A baseline whiteness measurement is taken before treatment.
-
Bleaching Bath Preparation: Bleaching solutions are prepared with specified concentrations of the bleaching agent (e.g., this compound with or without TAED activator, sodium percarbonate, or hydrogen peroxide), stabilizers, and pH buffers in deionized water.
-
Bleaching Process: Fabric swatches are immersed in the bleaching baths at a specified liquor-to-fabric ratio. The temperature is ramped up to the target temperature (e.g., 60°C or 95°C) and maintained for a specific duration (e.g., 60 minutes).
-
Rinsing and Neutralization: After bleaching, the fabric swatches are thoroughly rinsed with hot and then cold water. Any residual peroxide is neutralized using a suitable agent.
-
Drying and Conditioning: The swatches are air-dried or tumble-dried and then conditioned at a standard temperature and humidity.
-
Whiteness Measurement: The whiteness index (e.g., CIE Whiteness) of the bleached swatches is measured using a spectrophotometer or colorimeter according to AATCC Test Method 110.[14][15][16][17]
-
Tensile Strength Testing: The tensile strength of the bleached fabric is measured using a universal testing machine to assess any damage to the fabric fibers.
Evaluation of Stain Removal in Laundry Detergents (Based on ASTM D4265)
This protocol provides a framework for testing the stain removal efficacy of laundry detergents.
-
Stain and Fabric Selection: Standard pre-stained fabric swatches (e.g., with wine, grass, oil, blood) on cotton or cotton/polyester blends are used.[18][19][20][21]
-
Detergent Solution Preparation: The test detergent is dissolved in water of a specified hardness and temperature to create the wash liquor.
-
Washing Procedure: The stained swatches are washed in a laboratory-scale washing machine (e.g., a Terg-O-Tometer) or a standard household washing machine along with a ballast load of clean fabric. The wash cycle parameters (time, temperature, agitation) are controlled.
-
Rinsing and Drying: After the wash cycle, the swatches are rinsed and dried under controlled conditions.
-
Stain Removal Evaluation: The degree of stain removal is assessed instrumentally by measuring the color difference (ΔE) between the stained area before and after washing using a colorimeter. A higher ΔE value indicates greater stain removal. Visual assessment by trained panelists can also be used.
Signaling Pathways and Experimental Workflows
Hydrolysis of this compound
This compound is not a simple adduct of sodium borate (B1201080) and hydrogen peroxide but a distinct chemical entity. In water, it hydrolyzes to produce hydrogen peroxide and borate ions. This process is fundamental to its bleaching and oxidizing properties.
Caption: Hydrolysis pathway of this compound in water.
Experimental Workflow for Comparative Bleaching Study
The following diagram illustrates a typical workflow for a comparative study of different bleaching agents in a textile application.
Caption: Workflow for comparing bleaching agents on textiles.
UV-AOP for 1,4-Dioxane Removal
The UV-AOP process utilizes the photolysis of an oxidant (like hydrogen peroxide, which can be derived from sodium perborate) to generate highly reactive hydroxyl radicals, which then degrade contaminants like 1,4-dioxane.
Caption: Logical flow of the UV-AOP process for water treatment.
References
- 1. vigour-group.com [vigour-group.com]
- 2. Sodium Perborate: The Versatile Leader in Cleaning Agents [tzgroupusa.com]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. This compound Technical Grade - Store - Online Industrial Chemical Supplier [dalkemcorp.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study on Bleaching Technology of Cotton Fabric with Sodium Percarbonate | MATEC Web of Conferences [matec-conferences.org]
- 8. m.indiamart.com [m.indiamart.com]
- 9. This compound [chemistrystore.com]
- 10. m.indiamart.com [m.indiamart.com]
- 11. ingredi.com [ingredi.com]
- 12. Pardon Our Interruption [globalsources.com]
- 13. Hydrogen Peroxide Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 14. standards.globalspec.com [standards.globalspec.com]
- 15. gozetim.com [gozetim.com]
- 16. AATCC - AATCC [members.aatcc.org]
- 17. intertekinform.com [intertekinform.com]
- 18. scribd.com [scribd.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. store.astm.org [store.astm.org]
- 21. delltech.com [delltech.com]
A Comparative Toxicological Assessment of Sodium Perborate Tetrahydrate and its Byproducts
A comprehensive guide for researchers and drug development professionals on the toxicological profiles of sodium perborate (B1237305) tetrahydrate, its primary byproducts—boric acid and hydrogen peroxide—and a common alternative, sodium percarbonate. This guide provides a comparative analysis of their toxicological data, detailed experimental protocols for key assays, and visual representations of toxicological pathways and workflows.
Executive Summary
Sodium perborate tetrahydrate is a chemical compound widely used in various industrial and consumer products for its oxidizing properties. Upon contact with water, it decomposes into boric acid and hydrogen peroxide, which are the primary drivers of its toxicological effects. This guide presents a detailed comparison of the toxicological profiles of this compound, its byproducts, and sodium percarbonate, a common alternative. The data is compiled from a range of sources, including regulatory assessments and peer-reviewed studies, to provide a comprehensive overview for researchers and professionals in drug development.
Comparative Toxicological Data
The following tables summarize the key quantitative toxicological data for this compound, its byproducts, and sodium percarbonate.
Table 1: Acute Toxicity Data
| Chemical | Test | Species | Route | LD50/LC50 | Reference |
| This compound | LD50 | Rat | Oral | 2,567 mg/kg bw | [1][2] |
| LD50 | Rabbit | Dermal | >2,000 mg/kg bw | [1] | |
| LC50 | Rabbit | Inhalation | 1.165 mg/L (4h) | [2] | |
| Boric Acid | LD50 | Rat | Oral | 2,660 mg/kg bw | |
| LD50 | Rabbit | Dermal | >2,000 mg/kg bw | ||
| Hydrogen Peroxide | LD50 | Rat | Oral | 801-1,026 mg/kg bw (35% solution) | |
| LD50 | Rabbit | Dermal | >2,000 mg/kg bw (70% solution) | ||
| LC50 | Rat | Inhalation | >2,000 ppm (4h) | ||
| Sodium Percarbonate | LD50 | Rat | Oral | 1,034 mg/kg bw | [3] |
| LD50 | Rabbit | Dermal | >2,000 mg/kg bw | [3] | |
| LC0 | Rat | Inhalation | >4.58 mg/L (4h) | [4] |
Table 2: Irritation and Sensitization Data
| Chemical | Test | Species | Result | Reference |
| This compound | Skin Irritation | Rabbit | Not or slightly irritating | [5] |
| Eye Irritation | Rabbit | Causes serious eye damage | [1][6] | |
| Skin Sensitization | Guinea Pig | Not a sensitizer | [5] | |
| Boric Acid | Skin Irritation | Human | Can be irritating | [7] |
| Eye Irritation | Human | Corrosive (as Borax) | [7] | |
| Hydrogen Peroxide | Skin Irritation | Human | Irritating, can cause burns at high concentrations | [8][9] |
| Eye Irritation | Human | Irritating, can cause severe injury at high concentrations | [8] | |
| Sodium Percarbonate | Skin Irritation | Rabbit/Human | Slightly irritating | [3] |
| Eye Irritation | Rabbit | Severely irritating, can cause irreversible effects | [3] | |
| Skin Sensitization | Guinea Pig | Not a sensitizer | [3] |
Table 3: Repeated-Dose Toxicity
| Chemical | Test | Species | Route | NOAEL/NOEL | Effect | Reference |
| This compound | 28-day | Rat | Oral | <1,000 mg/kg bw/day | Stomach irritation, reduced spleen size, haematological effects | [1][5] |
| 13-week | Rabbit | Dermal | ~50 mg/kg bw/day | No systemic effects | [5] | |
| Boric Acid | - | - | Oral | - | Vomiting, nausea, diarrhea, stomach pain, potential for severe systemic effects with long-term ingestion | [7] |
| Hydrogen Peroxide | - | - | Inhalation | - | Chronic irritation of the respiratory tract | [9] |
| Sodium Percarbonate | 90-day (predicted) | Mouse | Oral | 81-115 mg/kg bw/day (based on H2O2 content) | - | [10] |
Table 4: Genotoxicity and Carcinogenicity
| Chemical | Test | Result | Metabolic Activation | Reference |
| This compound | Ames Test (S. typhimurium) | Positive (TA100, TA102) | Without S9 | [5] |
| Chromosomal Aberration (CHO cells) | Positive | - | [5] | |
| Boric Acid | Various genotoxicity studies | Generally not genotoxic | - | [3] |
| Hydrogen Peroxide | IARC Classification | Not classifiable as to its carcinogenicity to humans (Group 3) | - | [8] |
| Sodium Percarbonate | In vivo studies (predicted) | Unlikely to have in vivo genotoxic potential | - | [9][10] |
Table 5: Reproductive and Developmental Toxicity
| Chemical | Species | Effect | NOAEL | Reference |
| This compound | Rat | May damage the unborn child. Suspected of damaging fertility. | Maternal: 100 mg/kg bw/day | [1][11] |
| Boric Acid | Rat, Mouse, Dog | Reproductive and developmental toxicity | Developmental: 9.6 mg/kg BE | [1] |
| Hydrogen Peroxide | - | Effects on human reproduction unknown | - | [8] |
| Sodium Percarbonate | - | Unlikely to have potential for reproductive or developmental toxicity | - | [10] |
Experimental Protocols
Detailed methodologies for key toxicological experiments are outlined below, based on OECD Test Guidelines.
OECD TG 401: Acute Oral Toxicity
This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[12][13]
-
Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[12]
-
Procedure:
-
Healthy, young adult rodents are fasted overnight prior to dosing.[12]
-
The test substance, usually dissolved or suspended in a suitable vehicle, is administered in a single dose via a stomach tube or cannula.[12]
-
Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.
-
Body weights are recorded weekly.
-
All animals (including those that die during the test and survivors at the end) are subjected to a gross necropsy.[12]
-
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to cause death in 50% of the tested animals.
OECD TG 402: Acute Dermal Toxicity
This guideline assesses the potential hazard from a single dermal exposure to a substance.
-
Principle: The test substance is applied to the skin of experimental animals in a single dose.
-
Procedure:
-
The fur is clipped from the dorsal area of the trunk of young adult animals (usually rats or rabbits) 24 hours before the test.
-
A single dose of the test substance is applied uniformly over an area of at least 10% of the body surface.
-
The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
After 24 hours, the residual test substance is removed.
-
Animals are observed for signs of toxicity and mortality for 14 days.
-
Body weights are recorded, and a gross necropsy is performed on all animals.
-
-
Endpoint: The dermal LD50 is determined.
OECD TG 404: Acute Dermal Irritation/Corrosion
This test evaluates the potential of a substance to cause skin irritation or corrosion.[6]
-
Principle: A single dose of the test substance is applied to a small area of the skin of an animal.
-
Procedure:
-
A small area of the skin of an albino rabbit is shaved.
-
0.5 mL of a liquid or 0.5 g of a solid test substance is applied to the skin and covered with a gauze patch.
-
The exposure period is typically 4 hours.
-
After exposure, the patch and residual substance are removed.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Endpoint: The skin reactions are scored and the substance is classified based on the severity and reversibility of the observed effects.
OECD TG 471: Bacterial Reverse Mutation Test (Ames Test)
This is a widely used in vitro test for identifying gene mutations.
-
Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations which restore the functional capability of the bacteria to synthesize an essential amino acid.
-
Procedure:
-
The test substance is tested with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.
-
There are two primary methods: the plate incorporation method and the pre-incubation method.
-
In the plate incorporation method, the tester strain, test substance, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate.
-
In the pre-incubation method, the tester strain, test substance, and S9 mix are incubated together before being mixed with top agar and plated.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Endpoint: The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on control plates. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Visualizing Toxicological Pathways and Processes
The following diagrams, created using the DOT language, illustrate key concepts in the toxicological assessment of this compound and its byproducts.
Caption: A generalized workflow for toxicological assessment.
Caption: Hydrogen peroxide's role in redox signaling pathways.
Caption: Proposed mechanism of boric acid-induced reproductive toxicity.
Conclusion
This comparative guide provides a detailed overview of the toxicological profiles of this compound, its byproducts, and sodium percarbonate. This compound and sodium percarbonate both exert their primary toxic effects through the generation of hydrogen peroxide, leading to oxidative stress. However, sodium perborate also introduces the toxicological considerations of boric acid, particularly concerning reproductive and developmental toxicity.
The provided data and experimental protocols serve as a valuable resource for researchers and professionals in assessing the risks associated with these compounds and in making informed decisions regarding their use and the development of safer alternatives. The visualized pathways offer a simplified yet informative representation of the complex biological interactions underlying the observed toxicities.
References
- 1. General, reproductive, developmental, and endocrine toxicity of boronated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of the testicular toxicity of boric acid in rats: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Boron on Cytotoxicity, Apoptosis, and Cell Cycle of Cultured Rat Sertoli Cells In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of boric acid feeding on the oxidative stress parameters in testes, sperm parameters and DNA damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of the testicular toxicity of boric acid in rats: in vivo and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity, genotoxicity, oxidative stress, apoptosis, and cell cycle arrest in human Sertoli cells exposed to boric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The reproductive toxicity of boric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of testicular lesions in F344 rats after treatment with boric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Testicular toxicity of boric acid (BA): relationship of dose to lesion development and recovery in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Oxidative Performance of Sodium Perborate Tetrahydrate and Potassium Monopersulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oxidative performance of two widely used solid oxidizing agents: sodium perborate (B1237305) tetrahydrate and potassium monopersulfate. The information presented is curated from experimental data to assist researchers in selecting the appropriate oxidant for their specific applications, ranging from organic synthesis to degradation of pollutants.
Executive Summary
Both sodium perborate tetrahydrate and potassium monopersulfate are effective oxidizing agents, each with distinct characteristics. Potassium monopersulfate generally exhibits higher reactivity and oxidizing power in various applications. This compound, which acts as a solid source of hydrogen peroxide, is considered a milder oxidant. Its reactivity can be significantly enhanced, for instance, by the addition of an acid, leading to the formation of more potent oxidizing species. The choice between these two reagents will ultimately depend on the specific substrate, desired reaction kinetics, and the required reaction conditions.
Data Presentation
Table 1: Physicochemical Properties and Active Oxygen Content
| Property | This compound | Potassium Monopersulfate (Oxone®) |
| Chemical Formula | NaBO₃·4H₂O | 2KHSO₅·KHSO₄·K₂SO₄ |
| Molecular Weight | 153.86 g/mol | 614.7 g/mol (triple salt) |
| Appearance | White, crystalline solid | White, granular solid |
| Active Component | Peroxoborate, releases H₂O₂ in water | Potassium peroxymonosulfate (B1194676) (KHSO₅) |
| Theoretical Active Oxygen Content | ~10.4% | ~4.7% (for the triple salt)[1] |
Table 2: Comparative Performance in Oxidation Reactions
| Application/Reaction | This compound | Potassium Monopersulfate (Oxone®) | Key Findings & Comments |
| Formation of Mn(TPPS)-oxo complexes | k_obs = 0.00019 s⁻¹ | k_obs = 0.00025 s⁻¹ | In a comparative kinetic study, potassium monopersulfate showed a slightly higher observed rate constant for the formation of high-valent Mn(TPPS)-oxo complexes at pH 7.6, indicating faster activation. |
| Oxidation of Thioanisole to Thioanisole Oxide | 95% yield (2h, 60°C, water) | Not directly compared in the same study, but known to be highly effective. | Sodium perborate provides high yields for sulfide (B99878) oxidation, though reaction times can be several hours. |
| UV-AOP Degradation of 1,4-Dioxane | 43.9% removal | Not directly compared in the same study. | Performed similarly to an equivalent dose of hydrogen peroxide (42.8% removal), demonstrating its efficacy in advanced oxidation processes.[2] |
Experimental Protocols
Determination of Active Oxygen Content in this compound
This protocol is adapted from standard titrimetric methods to quantify the active oxygen content, ensuring accurate molar comparisons of the oxidizing agent.
Materials:
-
This compound sample
-
Deionized water
-
Sulfuric acid (1 M)
-
Potassium permanganate (B83412) (0.02 M standardized solution)
-
Glassware: Burette, pipette, conical flask, volumetric flask
Procedure:
-
Accurately weigh approximately 0.2 g of the this compound sample.
-
Dissolve the sample in 50 mL of deionized water in a 250 mL conical flask.
-
Carefully add 10 mL of 1 M sulfuric acid to the solution.
-
Titrate the acidified solution with a standardized 0.02 M potassium permanganate solution until a faint, persistent pink color is observed.
-
Record the volume of potassium permanganate solution used.
-
The active oxygen content is calculated based on the stoichiometry of the reaction between hydrogen peroxide (released from the perborate) and potassium permanganate.
Determination of Active Oxygen Content in Potassium Monopersulfate
This protocol utilizes iodometric titration to determine the active oxygen content in potassium monopersulfate.[3]
Materials:
-
Potassium monopersulfate sample
-
Deionized water
-
Potassium iodide (10% w/v solution)
-
Starch indicator solution (1% w/v)
-
Sodium thiosulfate (B1220275) (0.1 M standardized solution)
-
Sulfuric acid (1 M)
-
Glassware: Burette, pipette, conical flask, volumetric flask
Procedure:
-
Accurately weigh approximately 0.4 g of the potassium monopersulfate sample.[3]
-
Dissolve the sample in 50 mL of deionized water in a 250 mL conical flask.
-
Add 10 mL of 1 M sulfuric acid to the solution.
-
Add 10 mL of 10% potassium iodide solution to the flask. The solution will turn a yellow-brown color due to the formation of iodine.
-
Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Record the total volume of sodium thiosulfate solution used.
-
The active oxygen content is calculated from the amount of sodium thiosulfate required to react with the liberated iodine.[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
literature review on the advancements in sodium perborate tetrahydrate applications
For Researchers, Scientists, and Drug Development Professionals
Sodium perborate (B1237305) tetrahydrate (SPT), a stable, solid source of active oxygen, continues to be a versatile compound with significant applications across various scientific fields. Its utility as a bleaching agent, disinfectant, and oxidizing reagent has been well-established. Recent advancements, however, have focused on optimizing its performance, improving safety profiles, and comparing its efficacy against common alternatives. This guide provides an objective comparison of SPT's performance in key applications, supported by experimental data and detailed protocols.
Core Mechanism of Action: Hydrolysis
The efficacy of sodium perborate tetrahydrate in its various applications stems from its hydrolysis in water. When dissolved, it breaks down to form hydrogen peroxide (H₂O₂) and borate (B1201080).[1] The released hydrogen peroxide is the primary active agent responsible for oxidation and bleaching, while the borate contributes to a buffered, alkaline environment.
Caption: Hydrolysis of this compound in Water.
Application 1: Dentistry - Internal Bleaching of Non-Vital Teeth
Internal bleaching, or the "walking bleach" technique, is a common procedure for treating discoloration in endodontically treated teeth. This compound, often mixed with water to form a paste, is a traditional and widely used agent for this purpose. Its primary alternatives include carbamide peroxide and high-concentration hydrogen peroxide.
Performance Comparison
Recent meta-analyses have provided quantitative data on the bleaching efficacy of these agents. The key metrics are the change in Shade Guide Units (ΔSGU) and the color change value (ΔE) measured by a spectrophotometer. A higher ΔE value indicates a more significant color change.
| Bleaching Agent | Mean Change (ΔSGU) | Mean Change (ΔE) | Key Observations |
| Sodium Perborate + Water | Lower efficacy than peroxide combinations | ~12.83 (overall internal bleaching) | Considered the safest option, minimizing the risk of external root resorption.[2][3] |
| Sodium Perborate + H₂O₂ | 6.27 (overall) | No significant difference from other peroxide agents | More effective than SPT with water alone, but carries a higher risk profile similar to direct H₂O₂.[4] |
| Carbamide Peroxide (35-37%) | Higher efficacy than SPT + Water | No significant difference from other peroxide agents | Effective, but its acidic nature may cause dentin degradation.[4][5] |
| Hydrogen Peroxide (35%) | Higher efficacy than SPT + Water | No significant difference from other peroxide agents | Highly effective but also the most caustic, with concerns about chemical burns and dentin alteration.[4][5] |
Experimental Protocol: In Vitro "Walking Bleach" Technique
This protocol outlines a typical laboratory procedure for evaluating the efficacy of internal bleaching agents.[6]
References
- 1. Sodium perborate - Wikipedia [en.wikipedia.org]
- 2. In vitro efficacy of sodium perborate preparations used for intracoronal bleaching of discolored non-vital teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro efficacy of sodium perborate preparations used for intracoronal bleaching of discolored non-vital teeth. | Semantic Scholar [semanticscholar.org]
- 4. Comparison of the Bleaching Efficacy of Different Agents Used for Internal Bleaching: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro and ex vivo comparison of reactive oxygen-releasing granules for internal tooth bleaching [frontiersin.org]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Safety Operating Guide
Proper Disposal of Sodium Perborate Tetrahydrate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of sodium perborate (B1237305) tetrahydrate, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Hazard Information
Sodium perborate tetrahydrate is a white, odorless, water-soluble crystalline powder.[1] It is an oxidizing agent and presents several hazards that require strict adherence to safety protocols.
Key Hazards:
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
-
Reproductive Toxicity: May damage fertility or the unborn child.[2][3][4]
It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[4] Always consult the Safety Data Sheet (SDS) for detailed information before handling.[1]
II. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed disposal company. Do not dispose of this chemical with household garbage or allow it to enter the sewage system.[3]
1. Personal Protective Equipment (PPE):
-
Wear protective gloves, a lab coat or chemical-resistant suit, and eye/face protection (safety glasses and face shield).[2][4]
-
In case of dust formation, use a NIOSH (US) or EN 166 (EU) approved respirator.[2]
2. Containment of Spills:
-
In case of a spill, prevent further leakage if it is safe to do so.[2]
-
For containment, you can use an electrically protected vacuum cleaner or wet-brushing.[2]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[2][6]
3. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and closed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from combustible materials and sources of ignition.[2][7]
4. Professional Disposal:
-
Arrange for the collection and disposal of the waste by a licensed disposal company.[2]
-
Alternatively, the material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]
5. Contaminated Packaging:
-
Dispose of contaminated packaging as unused product.[2] It should not be reused and must be disposed of according to official regulations.[3]
III. Environmental and Toxicological Data
While this compound is readily biodegradable, it is still considered harmful to aquatic life.[2] Therefore, preventing its entry into waterways is crucial.
| Ecotoxicity Data | Value | Species | Exposure Time |
| Toxicity to fish (LC50) | 51 mg/l | Danio rerio (zebra fish) | 96 h |
| Toxicity to daphnia (EC50) | 11 mg/l | Daphnia magna (Water flea) | 48 h |
| Toxicity to algae (IC50) | 26.8 mg/l | Desmodesmus subspicatus (green algae) | 96 h |
| Persistence and Degradability | Readily biodegradable (85%) |
Data sourced from a Safety Data Sheet for this compound.[2]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Sodium Perborate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling sodium perborate (B1237305) tetrahydrate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.
Sodium perborate tetrahydrate is an oxidizing solid that can cause serious eye damage, may harm fertility or an unborn child, and can cause respiratory irritation.[1][2][3] Proper handling and the use of appropriate personal protective equipment (PPE) are mandatory to minimize exposure risks.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound based on the potential routes of exposure.
| Exposure Route | Personal Protective Equipment (PPE) | Rationale & Best Practices |
| Eye/Face | Tightly fitting safety goggles with side-shields or a face shield.[3][4] | Protects against dust particles and chemical splashes that can cause serious eye damage.[1][5] Standard safety glasses are not sufficient. |
| Skin/Body | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing.[4][5] | Prevents skin irritation and absorption.[5] Gloves should be inspected before each use and disposed of properly after handling the chemical.[3][4] |
| Respiratory | A NIOSH-approved dust mask or respirator.[5] | Necessary when handling the powder to avoid inhalation of dust particles, which can cause respiratory irritation.[1][2][5] The specific type of respirator should be chosen based on a risk assessment of the planned procedure. |
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[4][5]
-
Ignition Sources: Keep away from heat and sources of ignition.[3] As an oxidizer, it can intensify fires.[1][3]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5] Keep it away from combustible materials, strong acids, and reducing agents.[5][6]
Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection, gloves, and eye protection, before attempting to clean up the spill.[3][4]
-
Containment and Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[3][7] Avoid generating dust.[3][4] Wet-brushing or using a vacuum with a HEPA filter can be effective methods for cleanup.[3]
-
Decontamination: After the spill has been cleaned up, wash the area with water.
Disposal Plan
-
Waste Characterization: this compound waste is considered hazardous.
-
Containerization: Collect waste in a clearly labeled, sealed container. Do not mix with other waste materials.
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[8] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures. Contaminated packaging should also be treated as hazardous waste.[4]
References
- 1. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 2. redox.com [redox.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemiis.com [chemiis.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. fishersci.com [fishersci.com]
- 8. customercare.pptgroup.com [customercare.pptgroup.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
